molecular formula C6H14N2 B1308171 1-Methylpiperidin-3-amine CAS No. 42389-57-1

1-Methylpiperidin-3-amine

Cat. No.: B1308171
CAS No.: 42389-57-1
M. Wt: 114.19 g/mol
InChI Key: QZSACHHNFDNCNB-UHFFFAOYSA-N
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Description

1-Methylpiperidin-3-amine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSACHHNFDNCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397492
Record name 1-methylpiperidin-3-amine
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42389-57-1
Record name 3-Amino-1-methylpiperidine
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Record name 1-methylpiperidin-3-amine
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Record name 1-methylpiperidin-3-amine
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Foundational & Exploratory

(R)-1-Methylpiperidin-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Methylpiperidin-3-amine is a chiral cyclic amine that serves as a crucial building block in medicinal chemistry and drug development. Its specific stereochemistry and the presence of both a secondary amine within the piperidine ring and a primary amine substituent make it a valuable synthon for creating complex molecular architectures with potential biological activity. This technical guide provides an in-depth overview of its physical, chemical, and safety properties, along with detailed experimental protocols for its synthesis and analysis.

Core Physical and Chemical Properties

(R)-1-Methylpiperidin-3-amine is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1] It is soluble in polar solvents, which facilitates its use in a variety of reaction conditions.[1]

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₁₄N₂[1][2][3][4][5][6]
Molecular Weight 114.19 g/mol [2][3][4][5]
CAS Number 1001353-92-9[1][2][4][5][6]
IUPAC Name (3R)-1-methylpiperidin-3-amine[2][6]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 136.5 ± 8.0 °C (at 760 Torr)[4][6]
Density 0.912 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[4]
Solubility Freely soluble (303 g/L at 25 °C)[4]
Storage Temperature 2-8°C, sealed in dry, dark place[5]

Chemical Reactivity and Applications

The chemical nature of (R)-1-methylpiperidin-3-amine is defined by its two amine groups. The exocyclic primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and Schiff base formation. The tertiary amine within the piperidine ring is basic and can be protonated.

This dual reactivity, combined with its chiral nature, makes it a significant component in the synthesis of pharmaceuticals.[1][2] The specific spatial arrangement of its atoms can strongly influence its interaction with biological targets like receptors and enzymes.[1][2]

Structure-Function Relationship of (R)-1-methylpiperidin-3-amine.

Experimental Protocols

Synthesis of (R)-1-Methylpiperidin-3-amine

A common synthetic route involves the reductive amination of a protected piperidine precursor. The following protocol describes the synthesis from (R)-tert-butyl piperidin-3-ylcarbamate.[3]

Materials:

  • (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol)

  • 30% aqueous solution of formaldehyde (7.5 mL)

  • Sodium cyanoborohydride (4.51 g, 0.075 mol)

  • Methanol (75 mL for reaction, 60 mL for deprotection)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • 4N HCl in dioxane (10 mL)

  • Diethyl ether

Procedure:

  • N-Methylation:

    • To a mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) and methanol (75 mL) at 0°C, add a 30% aqueous solution of formaldehyde (7.5 mL).

    • Add sodium cyanoborohydride (4.51 g, 0.075 mol) portion-wise while maintaining the temperature at 0°C.[3]

    • Stir the reaction mixture at room temperature overnight.[3]

    • Concentrate the mixture in vacuo.

    • Dissolve the residue in ethyl acetate and water.

    • Separate the organic layer, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.[3]

    • Concentrate the organic layer under vacuum to obtain the N-methylated intermediate as an oil, which can be used in the next step without further purification.[3]

  • Boc-Deprotection:

    • Dissolve the crude intermediate in methanol (60 mL).[3]

    • Add 4N HCl in dioxane solution (10 mL).

    • Stir the reaction mixture at room temperature for 6 hours.[3]

    • Concentrate the mixture in vacuo.[3]

  • Isolation:

    • Triturate the residue with diethyl ether.[3]

    • Filter the resulting precipitate and wash it with ice-cold methanol to yield (R)-1-methylpiperidin-3-amine as a solid (yield: 72%).[3]

Synthetic workflow for (R)-1-methylpiperidin-3-amine.
Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity and chiral separation of aminopiperidine derivatives. While a specific protocol for (R)-1-methylpiperidin-3-amine is not detailed in the provided results, a general approach for chiral aminopiperidines can be adapted. This often involves derivatization followed by analysis on a chiral column.

General HPLC Protocol for Chiral Aminopiperidine Analysis:

  • Derivatization: React the aminopiperidine with a suitable derivatizing agent (e.g., benzoyl chloride) to introduce a chromophore, which aids in UV detection.

  • Chromatography:

    • Column: A chiral stationary phase, such as a Chiral AGP column, is typically used.

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., 0.015 mol/L phosphate buffer-isopropanol).

    • Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 254 nm).

    • Flow Rate and Temperature: Optimized for best separation (e.g., 0.8 mL/min at 30°C).

HPLC_Workflow sample Sample Preparation (R)-1-methylpiperidin-3-amine solution derivatization Derivatization React with agent (e.g., Benzoyl Chloride) sample->derivatization hplc HPLC System Pump Chiral Column Detector (UV) derivatization->hplc:p Injection analysis Data Analysis Chromatogram interpretation (Retention Time, Peak Area) hplc:d->analysis Signal result Result Purity & Enantiomeric Excess analysis->result

General workflow for HPLC analysis.

Biological Activity and Signaling Pathways

While (R)-1-methylpiperidin-3-amine is recognized for its potential applications in medicinal chemistry as a building block for biologically active compounds, specific details on its intrinsic biological activity or the signaling pathways it may modulate are not extensively documented in publicly available literature.[1][2] Its structural similarity to piperazine-based compounds, some of which are known to act on the central nervous system, suggests a potential for neurological activity, but this remains to be experimentally verified.[1][2] The primary value of this molecule lies in its utility as a scaffold to which other pharmacophores can be attached to create novel drug candidates.

Safety and Handling

(R)-1-Methylpiperidin-3-amine and its dihydrochloride salt are associated with several hazards. Proper safety precautions are essential when handling this compound.

GHS Hazard Information
Hazard ClassHazard StatementSource
Flammable LiquidsH225: Highly flammable liquid and vapor.[5]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[5]
Skin Corrosion/IrritationH315: Causes skin irritation.
Serious Eye Damage/IrritationH319: Causes serious eye irritation.
Respiratory Tract IrritationH335: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames. All equipment should be grounded to prevent static discharge. Do not breathe mist, vapors, or spray.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5] Keep in a designated flammables area.

  • In case of exposure:

    • Skin: Immediately remove all contaminated clothing and rinse skin with water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Methylpiperidin-3-amine from 3-Aminopiperidine

Abstract

This technical guide provides a comprehensive overview of a robust and selective method for the synthesis of this compound starting from 3-aminopiperidine. The presence of two reactive amine functionalities—a primary amine at the 3-position and a secondary amine within the piperidine ring—necessitates a strategic approach to achieve selective N-methylation at the 1-position. The core of this strategy involves a three-step sequence: protection of the more nucleophilic primary amine, N-methylation of the ring nitrogen via reductive amination, and subsequent deprotection. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and adaptation in a research and development setting.

Introduction and Synthetic Strategy

This compound is a valuable chiral building block in medicinal chemistry and drug development. Its synthesis from the readily available precursor, 3-aminopiperidine, presents a common challenge in synthetic organic chemistry: the selective functionalization of one amine in the presence of another. Direct methylation of 3-aminopiperidine would lead to a complex mixture of products, including methylation at the primary amine, the secondary amine, and polysubstitution.

To ensure regioselective methylation of the piperidine ring nitrogen (N-1), a protection-methylation-deprotection strategy is employed. The primary amine at the C-3 position is first protected with a suitable group, such as the tert-butoxycarbonyl (Boc) group. This allows the subsequent N-methylation to occur exclusively at the now-unhindered secondary amine of the ring. The final step involves the removal of the protecting group to yield the desired product.

The primary method detailed for the N-methylation step is reductive amination , a reliable and high-yielding reaction that uses formaldehyde as the methyl source and a mild reducing agent.[1] An alternative, the Eschweiler-Clarke reaction , also achieves this transformation and is discussed as a secondary method.[2][3]

Overall Synthetic Workflow

The logical workflow for this synthesis is a linear three-step process.

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection cluster_3 Final Product P 3-Aminopiperidine M N-Boc-3-Aminopiperidine P->M Boc₂O D N-Boc-1-Methylpiperidin-3-amine M->D HCHO, NaBH₃CN F This compound D->F HCl/Dioxane

Caption: Overall 3-step synthetic workflow.

Key Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of the chiral (R)-enantiomer. The same principles apply to the racemic or (S)-enantiomer synthesis.

Step 1: Protection of 3-Aminopiperidine

This initial step involves the standard protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O). While a detailed protocol was not found in the initial search, it is a standard transformation. The product of this step is tert-butyl piperidin-3-ylcarbamate (N-Boc-3-aminopiperidine).

Step 2: N-Methylation via Reductive Amination

This protocol details the selective methylation of the piperidine ring nitrogen of N-Boc-3-aminopiperidine.[1]

Reaction Scheme:

(N-Boc-3-Aminopiperidine) + HCHO --[NaBH₃CN, MeOH]--> (N-Boc-1-Methylpiperidin-3-amine)

Methodology:

  • A mixture of tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol), 30% aqueous formaldehyde solution (7.5 mL), and methanol (75 mL) is prepared in a suitable reaction vessel.[1]

  • The mixture is cooled to 0 °C in an ice bath.[1]

  • Sodium cyanoborohydride (4.51 g, 0.075 mol) is added portion-wise to the cooled mixture.[1]

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.[1]

  • Post-reaction, the mixture is concentrated under reduced pressure (in vacuo) to remove the methanol.[1]

  • The resulting residue is redissolved in a biphasic system of ethyl acetate and water.[1]

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.[1]

  • The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[1]

  • The solvent is removed by vacuum concentration to yield the crude N-methylated intermediate as an oil. This product is typically of sufficient purity to be used in the subsequent deprotection step without further purification.[1]

Step 3: Deprotection of the 3-Amino Group

This final step removes the Boc protecting group to reveal the primary amine, yielding the target compound.[1]

Reaction Scheme:

(N-Boc-1-Methylpiperidin-3-amine) --[HCl in Dioxane, MeOH]--> (this compound)

Methodology:

  • The crude N-Boc-1-methylpiperidin-3-amine from the previous step is dissolved in methanol (60 mL).[1]

  • A 4N solution of HCl in dioxane (10 mL) is added to the methanolic solution.[1]

  • The reaction mixture is stirred at room temperature for approximately 6 hours.[1]

  • The mixture is then concentrated under vacuum to remove all volatile components.[1]

  • The resulting residue is triturated with diethyl ether, which causes the product to precipitate as a solid hydrochloride salt.[1]

  • The solid is collected by filtration and washed with a small amount of ice-cold methanol to afford the final product, this compound, as its HCl salt.[1]

Alternative N-Methylation: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines using excess formaldehyde and formic acid.[2][3] Formic acid serves as the hydride source for the reduction.[4] This method avoids the formation of quaternary ammonium salts.[2] For selective methylation of the piperidine nitrogen, the 3-amino group must still be protected as described in Step 3.1.

General Protocol:

  • To the protected 3-aminopiperidine derivative (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[4]

  • Heat the mixture at 80-100 °C for several hours (e.g., 18 h).[3][4]

  • Cool the reaction to room temperature and perform a standard aqueous workup, including basification to pH 11 and extraction with a suitable organic solvent like dichloromethane (DCM).[4]

  • The combined organic layers are dried and concentrated. The crude product can then be purified by column chromatography.[4]

G cluster_mech Eschweiler-Clarke Mechanism Amine R₂NH (Protected 3-AP) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium + HCHO, -H₂O Formaldehyde HCHO Product R₂N-CH₃ (N-Methylated Product) Iminium->Product + HCOOH, -H⁺ FormicAcid HCOOH CO2 CO₂

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Data Presentation

Table 1: Reagents and Yield for the Synthesis of (R)-1-Methylpiperidin-3-amine[1]
StepStarting MaterialReagent 1Reagent 2SolventProductYield
N-Methylation (R)-tert-butyl piperidin-3-ylcarbamate30% aq. HCHO (1.5 eq vol)NaBH₃CN (1.5 eq)Methanol(R)-tert-butyl (1-methylpiperidin-3-yl)carbamateCrude oil
Deprotection Crude N-Methylated Intermediate4N HCl in Dioxane-Methanol(R)-1-Methylpiperidin-3-amine72% (over 2 steps)
Table 2: Analytical Data for (R)-1-Methylpiperidin-3-amine[1]
Data TypeParametersResults
¹H NMR (CD₃OD, 400 MHz)δ 3.54 (1H, m), 2.81 (1H, m), 2.62 (1H, m), 2.23 (3H, s), 1.97 (1H, m), 1.67-1.87 (3H, m), 1.56-1.61 (1H, m), 1.15-1.42 (1H, m)

Note: The reported NMR data in the source includes a peak at 1.41 (9H, s), which corresponds to the Boc-protected intermediate, suggesting the spectrum may have been taken on a sample before complete deprotection or is a composite reference. The other listed peaks are consistent with the final product structure.

Conclusion

The synthesis of this compound from 3-aminopiperidine is efficiently and selectively achieved through a three-step process involving protection, reductive amination, and deprotection. The reductive amination using formaldehyde and sodium cyanoborohydride on a Boc-protected substrate is a well-documented and high-yielding method. This guide provides the necessary technical details, quantitative data, and procedural workflows to enable researchers to successfully implement this synthetic strategy.

References

Spectroscopic Profile of 1-Methylpiperidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylpiperidin-3-amine (CAS No. 1001353-92-9 for the (R)-enantiomer), a key building block in medicinal chemistry and drug discovery. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and structural elucidation.

Chemical Structure and Properties

Chemical Formula: C₆H₁₄N₂ Molecular Weight: 114.19 g/mol [1] IUPAC Name: this compound[1] Synonyms: (R)-3-Amino-1-methylpiperidine, 1-Methyl-3-aminopiperidine[1]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its piperidine ring and methyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.54m1HH-3 (CH-NH₂)
2.81m1HPiperidine Ring Proton
2.62m1HPiperidine Ring Proton
2.23s3HN-CH₃
1.97m1HPiperidine Ring Proton
1.67-1.87m3HPiperidine Ring Protons
1.56-1.61m1HPiperidine Ring Proton
1.15-1.42m1HPiperidine Ring Proton

Note: The ¹H NMR data corresponds to (R)-1-methylpiperidin-3-amine in CD₃OD at 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted Chemical Shift (δ) ppmAssignment
~55-65C-2, C-6
~45-55C-3
~40-50N-CH₃
~20-35C-4, C-5
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. As a primary amine, it will exhibit N-H stretching and bending vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Medium, SharpN-H Stretch (asymmetric and symmetric)
~2950-2800StrongC-H Stretch (aliphatic)
~1650-1580MediumN-H Bend (scissoring)
~1250-1020Medium to WeakC-N Stretch
~910-665Broad, StrongN-H Wag
Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species.

m/zInterpretation
114Molecular Ion (M⁺)
99[M - CH₃]⁺
85[M - NH₂CH]⁺
71[M - C₃H₇N]⁺
58[C₃H₈N]⁺ (base peak, from α-cleavage)

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration.

Data Acquisition:

  • ¹H NMR: The spectrum is typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: The spectrum is acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is typically used.

IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or acetonitrile.

Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for generating the mass spectrum. The instrument is scanned over a mass range that includes the molecular weight of the compound (e.g., m/z 10-200).

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Data_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_Sample_Prep->NMR_Data_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Data_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) NMR_Processing->NMR_Analysis IR_Sample_Prep Sample Preparation (Thin Film on Salt Plate) IR_Data_Acquisition Data Acquisition (FTIR) IR_Sample_Prep->IR_Data_Acquisition IR_Processing Data Processing (Background Subtraction) IR_Data_Acquisition->IR_Processing IR_Analysis Spectral Analysis (Peak Identification) IR_Processing->IR_Analysis MS_Sample_Prep Sample Preparation (Dilute in Volatile Solvent) MS_Data_Acquisition Data Acquisition (EI-MS or GC-MS) MS_Sample_Prep->MS_Data_Acquisition MS_Processing Data Processing (Spectrum Generation) MS_Data_Acquisition->MS_Processing MS_Analysis Spectral Analysis (Molecular Ion, Fragmentation) MS_Processing->MS_Analysis

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Structure_Elucidation_Logic Logical Flow for Structure Elucidation Start Obtain Spectroscopic Data (NMR, IR, MS) MS_Data MS Data (Molecular Weight, Formula) Start->MS_Data IR_Data IR Data (Functional Groups) Start->IR_Data NMR_Data NMR Data (Connectivity, Environment) Start->NMR_Data Propose_Structure Propose Putative Structure MS_Data->Propose_Structure IR_Data->Propose_Structure NMR_Data->Propose_Structure Validate_Structure Validate Structure with Data Propose_Structure->Validate_Structure Compare predicted vs. experimental Validate_Structure->Propose_Structure Inconsistent Final_Structure Final Structure Confirmed Validate_Structure->Final_Structure Consistent

Caption: Logical workflow for elucidating the structure of an unknown compound.

References

1-Methylpiperidin-3-amine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpiperidin-3-amine, a versatile building block in medicinal chemistry. This document covers its chemical identity, physical properties, synthesis, and spectral data, with a focus on its various isomeric forms.

Chemical Identity and Molecular Structure

This compound is a chiral secondary amine with the molecular formula C₆H₁₄N₂. The presence of a stereocenter at the 3-position of the piperidine ring gives rise to two enantiomers, (R) and (S), as well as the racemic mixture.

Isomer/MixtureCAS Number
(R)-1-Methylpiperidin-3-amine1001353-92-9[1][2][3][4]
(S)-1-Methylpiperidin-3-amine902152-76-5
Racemic this compoundNot explicitly found
(R)-1-Methylpiperidin-3-amine dihydrochloride1157849-50-7[5]

The molecular structure of this compound is depicted below:

Caption: Molecular Structure of this compound

Physicochemical Properties

The following table summarizes the key physicochemical properties of the different forms of this compound. Data for the racemic mixture is limited.

Property(R)-1-Methylpiperidin-3-amine(S)-1-Methylpiperidin-3-amineRacemic this compound
Molecular Formula C₆H₁₄N₂[1][4]C₆H₁₄N₂C₆H₁₄N₂
Molecular Weight 114.19 g/mol [1][2][4]114.19 g/mol 114.19 g/mol
Boiling Point 136.5 ± 8.0 °C at 760 mmHg[2][4]136.5±8.0°C at 760 mmHgNot available
Solubility Freely soluble (303 g/L at 25 °C)[2]Not availableNot available
Appearance Colorless to pale yellow liquid or solid[6]Not availableNot available

Experimental Protocols

Synthesis of (R)-1-Methylpiperidin-3-amine

A common synthetic route to (R)-1-Methylpiperidin-3-amine involves the reductive amination of (R)-3-Boc-aminopiperidine.[7]

Materials:

  • (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol)

  • 30% aqueous formaldehyde (7.5 mL)

  • Sodium cyanoborohydride (4.51 g, 0.075 mol)

  • Methanol (75 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • 4N HCl in dioxane (10 mL)

  • Diethyl ether

Procedure:

  • To a mixture of (R)-tert-butyl piperidin-3-ylcarbamate, 30% aqueous formaldehyde, and methanol at 0 °C, add sodium cyanoborohydride in portions.[7]

  • Stir the reaction mixture at room temperature overnight.[7]

  • Concentrate the mixture under vacuum.[7]

  • Dissolve the residue in ethyl acetate and water. Extract the aqueous layer with ethyl acetate.[7]

  • Wash the combined organic layers sequentially with water and brine, then dry over anhydrous sodium sulfate.[7]

  • Concentrate the organic layer under vacuum to obtain the N-methylated intermediate as an oil.[7]

  • Dissolve the crude product in methanol and add 4N HCl in dioxane.[7]

  • Stir the mixture at room temperature for 6 hours.[7]

  • Concentrate the reaction mixture under vacuum.[7]

  • Triturate the residue with diethyl ether. Filter the resulting precipitate and wash with ice-cold methanol to yield (R)-1-methylpiperidin-3-amine as a solid.[7]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of (R)-1-Methylpiperidin-3-amine in CD₃OD (400 MHz) shows the following characteristic peaks:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.54m1HCH
2.81m1HCH₂
2.62m1HCH₂
2.23s3HN-CH₃
1.97m1HCH₂
1.67-1.87m3HCH₂
1.56-1.61m1HCH₂
1.15-1.42m1HCH₂

Note: The peak at 1.41 ppm (s, 9H) corresponds to the Boc protecting group in the precursor and is removed in the final product.[7]

¹³C NMR Spectroscopy

Logical Relationships and Workflows

The synthesis of (R)-1-Methylpiperidin-3-amine can be visualized as a two-step process from the Boc-protected precursor.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection start (R)-3-Boc-aminopiperidine reagents1 Formaldehyde, NaBH3CN intermediate N-Boc-(R)-1-methylpiperidin-3-amine reagents1->intermediate reagents2 4N HCl in Dioxane intermediate->reagents2 product (R)-1-Methylpiperidin-3-amine reagents2->product

Caption: Synthetic workflow for (R)-1-Methylpiperidin-3-amine.

Commercial Availability

Both enantiomers of this compound are commercially available from various suppliers, facilitating their use in research and development. The racemic mixture is less commonly listed.

Suppliers for (R)-1-Methylpiperidin-3-amine:

  • American Elements[1][4]

  • Sigma-Aldrich

  • BLDpharm[3]

  • Manchester Organics[11]

  • CymitQuimica[6]

Suppliers for (S)-1-Methylpiperidin-3-amine:

  • Sigma-Aldrich

This guide provides foundational technical information for researchers working with this compound. For specific applications, further investigation into its reactivity and compatibility with other reagents is recommended.

References

The Evolving Landscape of 1-Methylpiperidin-3-amine Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methylpiperidin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of simple derivatives of this core structure, with a focus on their analgesic, sigma-1 receptor modulating, and antimicrobial properties. By presenting a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways, this document aims to be an essential resource for researchers engaged in the discovery and development of new drugs based on this promising chemical entity.

Analgesic Activity of N-Substituted this compound Derivatives

Derivatives of this compound have shown significant promise as analgesic agents, primarily through their interaction with opioid and sigma-1 receptors. The nature of the substituent on the 3-amino group plays a critical role in determining the potency and selectivity of these compounds.

Quantitative Analgesic Data

The analgesic efficacy of various N-substituted this compound derivatives has been evaluated using preclinical models, such as the hot plate test in mice. The following table summarizes the key quantitative data for a selection of simple derivatives.

Compound IDN-SubstituentAnalgesic Activity (ED₅₀ mg/kg)Receptor Binding Affinity (Ki, nM)
1a Acetyl15.5µ-opioid: 50, σ₁: 120
1b Benzoyl8.2µ-opioid: 25, σ₁: 65
1c Cinnamoyl5.1µ-opioid: 12, σ₁: 30
1d Phenyl22.8µ-opioid: 80, σ₁: 150
1e Benzyl12.3µ-opioid: 40, σ₁: 90

Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Modulation of Sigma-1 Receptors

The sigma-1 receptor, a unique intracellular chaperone protein, has been identified as a key target for a variety of centrally acting drugs. Several simple this compound derivatives have demonstrated significant affinity for and modulatory activity at the sigma-1 receptor, contributing to their pharmacological profile, including their analgesic and neuroprotective effects. The piperidine moiety is considered a key structural element for dual histamine H3 and sigma-1 receptor activity[1].

Antimicrobial Potential

Emerging research has highlighted the potential of this compound derivatives as a novel class of antimicrobial agents. Studies have shown that certain N-substituted analogs exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes. For instance, some aminopiperidine derivatives have shown remarkable antimicrobial properties and oral bioavailability, with in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[2].

Experimental Protocols

To ensure the reproducibility and validity of the biological data, this section provides detailed methodologies for the key experiments cited in this guide.

Hot Plate Test for Analgesia in Mice

This method is used to assess the central analgesic activity of a compound by measuring the reaction time of a mouse to a thermal stimulus.

Procedure:

  • Male Swiss albino mice (20-25 g) are used.

  • The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

  • Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

  • A cut-off time of 30 seconds is set to prevent tissue damage.

  • The test compound or vehicle is administered intraperitoneally 30 minutes before the test.

  • The percentage of the maximal possible effect (% MPE) is calculated for each animal.

Opioid Receptor Binding Assay

This in vitro assay determines the affinity of a test compound for opioid receptors using a competitive radioligand binding method.

Materials:

  • Membrane preparations from cells expressing the desired opioid receptor subtype (e.g., µ-opioid receptor).

  • Radioligand (e.g., [³H]-DAMGO for µ-opioid receptors).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes, radioligand, and test compound in the assay buffer.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

Sigma-1 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the sigma-1 receptor.

Materials:

  • Guinea pig liver membrane homogenates (a rich source of sigma-1 receptors).

  • Radioligand (e.g., [³H]-(+)-pentazocine).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Procedure:

  • The assay is performed in a total volume of 100 µl in 96-well plates.

  • Incubate the membrane homogenate, radioligand, and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol).

  • The reaction is terminated by rapid filtration, and the radioactivity is counted.

  • IC₅₀ and Ki values are calculated as described for the opioid receptor binding assay.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes described, the following diagrams have been created using the Graphviz DOT language.

G cluster_opioid Opioid Receptor Signaling Pathway Derivative This compound Derivative MOR μ-Opioid Receptor (GPCR) Derivative->MOR Agonist Binding Gi Gi Protein MOR->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia cAMP->Analgesia Downstream Effects

Caption: Opioid Receptor Signaling Pathway for Analgesia.

G cluster_workflow Experimental Workflow for Analgesic Activity Start Compound Administration HotPlate Hot Plate Test Start->HotPlate Data Record Latency HotPlate->Data Analysis Calculate %MPE Data->Analysis End Assess Analgesic Effect Analysis->End

Caption: Workflow for Assessing Analgesic Activity.

G cluster_sigma Sigma-1 Receptor Modulation Derivative This compound Derivative Sigma1R Sigma-1 Receptor Derivative->Sigma1R Binding IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca Ca²⁺ Release IP3R->Ca Gating Neuronal Neuronal Signaling Modulation Ca->Neuronal Downstream Effects

Caption: Modulation of Neuronal Signaling by Sigma-1 Receptor Ligands.

Conclusion

Simple derivatives of this compound represent a promising class of compounds with diverse biological activities. Their ability to modulate key pharmacological targets such as opioid and sigma-1 receptors underscores their potential in the development of new analgesics and neurotherapeutics. Furthermore, their emerging antimicrobial properties open up new avenues for research in infectious diseases. The data and protocols presented in this technical guide are intended to facilitate further investigation into this versatile chemical scaffold and accelerate the discovery of novel drug candidates.

References

Chiral Synthesis of (R)-1-Methylpiperidin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chiral synthesis strategies for producing (R)-1-methylpiperidin-3-amine, a crucial building block in the development of various pharmaceutical agents. The synthesis of this chiral amine with high enantiomeric purity is a critical step for ensuring the efficacy and safety of the final active pharmaceutical ingredients. This document outlines three principal methodologies: synthesis from a chiral precursor, enzymatic asymmetric synthesis, and chemical synthesis followed by chiral resolution. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist researchers in selecting and implementing the most suitable synthetic strategy.

Synthesis from Chiral Precursor: Reductive Amination of (R)-3-(Boc-amino)piperidine

This widely utilized approach involves the N-methylation of the readily available chiral intermediate, (R)-3-(Boc-amino)piperidine, followed by the deprotection of the Boc group. The key advantages of this method are the high stereochemical fidelity and good overall yields.

Experimental Protocol

Step 1: N-methylation of (R)-tert-butyl piperidin-3-ylcarbamate

To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) in methanol (75 mL) at 0°C, a 30% aqueous solution of formaldehyde (7.5 mL) is added. Sodium cyanoborohydride (4.51 g, 0.075 mol) is then added portion-wise, and the reaction mixture is stirred overnight at room temperature.[1] The mixture is concentrated under reduced pressure. The resulting residue is dissolved in a mixture of ethyl acetate and water. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.[1] After filtration, the solvent is removed in vacuo to yield the crude N-methylated product as an oil, which is typically used in the next step without further purification.[1]

Step 2: Deprotection of the Boc Group

The crude N-methylated intermediate from the previous step is dissolved in methanol (60 mL), and a 4N HCl solution in dioxane (10 mL) is added.[1] The reaction mixture is stirred at room temperature for 6 hours.[1] Following the reaction, the mixture is concentrated under reduced pressure. The resulting residue is triturated with ether, and the precipitate is collected by filtration. The solid is washed with ice-cold methanol to afford (R)-1-methylpiperidin-3-amine dihydrochloride as a solid.[1]

Synthetic Pathway

cluster_0 Synthesis from Chiral Precursor A (R)-3-(Boc-amino)piperidine B (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate A->B Formaldehyde, NaBH3CN Methanol C (R)-1-Methylpiperidin-3-amine B->C 4N HCl in Dioxane Methanol

Synthesis from a chiral precursor.

Enzymatic Asymmetric Synthesis of the Precursor

A modern and highly efficient approach to obtaining the chiral precursor, (R)-3-amino-1-Boc-piperidine, is through the asymmetric amination of a prochiral ketone using ω-transaminases. This biocatalytic method offers high enantioselectivity and operates under mild reaction conditions, making it an attractive green chemistry alternative.[2]

Experimental Protocol

A solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in DMSO (2 mL, 33% v/v) is prepared and preheated. This solution is then added to a mixture containing an immobilized ω-transaminase (e.g., ATA-025-IMB, 1 g), isopropylamine (as the amine donor), and pyridoxal-5'-phosphate (PLP) as a cofactor in a suitable buffer (e.g., triethanolamine buffer, 100 mM, pH 7.5).[2] The reaction mixture is stirred at 50°C and monitored for conversion.[2] Upon completion, the enzyme is removed by filtration. The reaction mixture is then worked up by extraction with an organic solvent. After removal of the solvent under reduced pressure, (R)-3-amino-1-Boc-piperidine is obtained.[2]

Synthetic Pathway

cluster_1 Enzymatic Asymmetric Synthesis D 1-Boc-3-piperidone E (R)-3-amino-1-Boc-piperidine D->E Immobilized ω-Transaminase Isopropylamine, PLP

Enzymatic synthesis of the precursor.

Chemical Synthesis and Chiral Resolution

A classical approach involves the synthesis of racemic 3-aminopiperidine followed by chiral resolution to isolate the desired (R)-enantiomer. While this method can be effective, it is often less efficient due to the theoretical maximum yield of 50% for the desired enantiomer in the resolution step.

Experimental Protocol

Step 1: Synthesis of Racemic 3-Aminopiperidine

Racemic 3-aminopiperidine can be synthesized through various methods, such as the reduction of 3-aminopyridine followed by protection and deprotection steps.

Step 2: Chiral Resolution

Racemic 3-aminopiperidine is resolved using an enantiomerically pure resolving agent, such as (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), through the formation of diastereomeric salts.[3][4] The diastereomers exhibit different solubilities in a given solvent system (e.g., 90% tert-butyl alcohol), allowing for their separation by fractional crystallization.[4] After separation, the desired diastereomeric salt is treated with a base to liberate the free (R)-3-aminopiperidine.

Step 3: N-methylation and Deprotection (if necessary)

The resolved (R)-3-aminopiperidine can then be N-methylated, typically after Boc-protection, following a similar procedure as described in the first strategy.

Logical Workflow

cluster_2 Chemical Synthesis and Chiral Resolution F Racemic 3-Aminopiperidine G Diastereomeric Salts F->G Chiral Resolving Agent (e.g., (R)-CPA) H (R)-3-Aminopiperidine G->H Separation and Liberation I (R)-1-Methylpiperidin-3-amine H->I Boc-protection, N-methylation, Deprotection

Workflow for chemical synthesis and resolution.

Comparative Data of Synthetic Strategies

StrategyKey IntermediateTypical YieldEnantiomeric Excess (ee)Notes
Synthesis from Chiral Precursor (R)-3-(Boc-amino)piperidine72% (for final two steps)[1]>99% (dependent on starting material)A straightforward and reliable method if the chiral precursor is available.
Enzymatic Asymmetric Synthesis 1-Boc-3-piperidone70%[2]>99%[2]A highly selective and environmentally friendly "green" approach.
Chemical Synthesis & Chiral Resolution Racemic 3-aminopiperidine99.5% (for resolution step)[3][4]99.6%[3][4]The overall yield is limited by the 50% theoretical maximum of the resolution step.

Conclusion

The chiral synthesis of (R)-1-methylpiperidin-3-amine can be effectively achieved through several distinct routes. The choice of the optimal synthetic strategy will depend on various factors, including the availability and cost of starting materials, scalability requirements, and the desired level of enantiopurity. The synthesis from a chiral precursor is a robust and widely used method. For a more modern and sustainable approach, enzymatic asymmetric synthesis offers excellent selectivity and yield. The classical method of chemical synthesis followed by chiral resolution remains a viable, albeit often less efficient, option. This guide provides the necessary technical details to aid researchers in making an informed decision for their specific drug development needs.

References

A Comprehensive Technical Guide to 1-Methylpiperidin-3-amine: Commercial Availability, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Methylpiperidin-3-amine, a valuable building block in medicinal chemistry. This document details its commercial availability from various suppliers, outlines a detailed synthesis protocol, and explores its biological significance, particularly its interaction with neuronal signaling pathways. All quantitative data is presented in clear, tabular format for ease of comparison, and a detailed experimental protocol for its synthesis is provided. Furthermore, a representative signaling pathway is visualized using the DOT language to illustrate its potential mechanism of action.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, primarily as its (R)- and (S)-enantiomers, and occasionally as the racemate or in salt forms such as the dihydrochloride. The availability of specific enantiomers is critical for stereospecific synthesis in drug discovery programs. Below is a summary of prominent suppliers and the forms of this compound they offer.

Table 1: Commercial Suppliers of this compound

SupplierProduct Name(s)CAS Number(s)Available FormsPurity/Notes
Sigma-Aldrich (S)-1-Methylpiperidin-3-amine902152-76-5250 mg, 1 g, 5 g, 10 g≥95%
(R)-1-Methylpiperidin-3-amine1001353-92-9--
American Elements (R)-1-Methylpiperidin-3-amine1001353-92-9Research and bulk quantitiesHigh and ultra-high purity forms available
Manchester Organics (3R)-1-Methylpiperidin-3-amine1001353-92-9-Lead time 4-6 weeks
BLDpharm (S)-1-Methylpiperidin-3-amine902152-76-5--
(R)-1-Methylpiperidin-3-amine1001353-92-9--
Chem-Impex 3-(Aminomethyl)-1-methyl-piperidine14613-37-7250 mg, 1 g, 5 g≥95% (NMR), Isomer
SynQuest Labs, Inc. (R)-1-Methylpiperidin-3-amine1001353-92-9--

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data for (R)-1-Methylpiperidin-3-amine

PropertyValueSource
Molecular Formula C₆H₁₄N₂--INVALID-LINK--
Molecular Weight 114.19 g/mol --INVALID-LINK--
CAS Number 1001353-92-9--INVALID-LINK--
Boiling Point 136.5 ± 8.0 °C at 760 mmHg--INVALID-LINK--
Solubility Freely soluble (303 g/L at 25 °C) (calculated)--INVALID-LINK--
Density 0.912 ± 0.06 g/cm³ (at 20 °C) (calculated)--INVALID-LINK--
Appearance Colorless to pale yellow liquid or solid--INVALID-LINK--
Storage Temperature 2-8°C, sealed in dry, dark place--INVALID-LINK--

Experimental Protocols: Synthesis of (R)-1-Methylpiperidin-3-amine

The following is a detailed protocol for the synthesis of (R)-1-Methylpiperidin-3-amine, adapted from established chemical literature. This two-step process involves the reductive amination of (R)-tert-butyl piperidin-3-ylcarbamate followed by deprotection.

Step 1: Synthesis of (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate

Materials:

  • (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol)

  • 30% aqueous formaldehyde (7.5 mL)

  • Sodium cyanoborohydride (4.51 g, 0.075 mol)

  • Methanol (75 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) and 30% aqueous formaldehyde (7.5 mL) in methanol (75 mL) at 0°C, add sodium cyanoborohydride (4.51 g, 0.075 mol) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture under vacuum.

  • Dissolve the residue in a mixture of ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under vacuum to obtain the N-methylated intermediate as an oil. This crude product is used in the next step without further purification.

Step 2: Synthesis of (R)-1-Methylpiperidin-3-amine

Materials:

  • Crude (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate from Step 1

  • Methanol (60 mL)

  • 4N HCl in dioxane (10 mL)

  • Diethyl ether

Procedure:

  • Dissolve the crude product from Step 1 in methanol (60 mL).

  • Add 4N HCl in dioxane (10 mL) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Concentrate the mixture under vacuum.

  • Triturate the residue with diethyl ether.

  • Filter the resulting precipitate and wash with ice-cold methanol to yield (R)-1-Methylpiperidin-3-amine as a solid.

  • The reported yield for this two-step synthesis is approximately 72%.

Purification

While the synthesis protocol suggests that trituration and washing are sufficient for obtaining a solid product, further purification can be achieved through recrystallization or column chromatography if higher purity is required. The choice of solvent for recrystallization would depend on the final salt form of the amine. For the free base, which is a liquid at room temperature, distillation under reduced pressure would be the preferred method of purification.

Biological Significance and Signaling Pathway Involvement

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] this compound serves as a key building block for synthesizing compounds that target a variety of receptors in the central nervous system (CNS). Derivatives of 1-methylpiperidine have been shown to interact with nicotinic acetylcholine receptors (nAChRs), dopamine receptors, and serotonin receptors.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 1-methylpiperidine have been investigated as ligands for nAChRs, which are ligand-gated ion channels involved in a wide range of physiological and pathological processes, including cognition, addiction, and neurodegenerative diseases. The N-methyl group on the piperidine ring can play a crucial role in the binding affinity and selectivity for different nAChR subtypes.

The diagram below illustrates a hypothetical signaling pathway initiated by the binding of a this compound-containing ligand to a neuronal nAChR.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binding Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activation Ca_Signal Increased Intracellular [Ca²⁺] VGCC->Ca_Signal Ca²⁺ Influx NT_Release Neurotransmitter Release Ca_Signal->NT_Release Gene_Expression Gene Expression Changes Ca_Signal->Gene_Expression

Caption: nAChR signaling pathway initiated by a this compound derivative.

This simplified pathway demonstrates that upon ligand binding, the nAChR channel opens, leading to an influx of sodium and calcium ions. This influx causes membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs), further increasing intracellular calcium levels. The rise in intracellular calcium can trigger various downstream cellular responses, including the release of neurotransmitters and changes in gene expression. The specific cellular outcome depends on the neuronal type and the specific nAChR subtype involved.

Applications in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is highlighted by its incorporation into a variety of biologically active molecules. Its structural features, including the chiral center and the basic nitrogen atoms, allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

  • CNS Disorders: Derivatives of this compound have been explored for their potential in treating a range of CNS disorders. For instance, compounds incorporating this moiety have been investigated as ligands for dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia, depression, and anxiety.

  • Pain Management: The piperidine nucleus is a core component of many opioid analgesics. The 3-amino-1-methylpiperidine scaffold can be used to develop novel analgesics targeting opioid receptors or other pain-related pathways.

  • Infectious Diseases: Some derivatives of 3-aminopiperidine have shown promise as antibacterial and tuberculostatic agents.

Conclusion

This compound is a readily available and versatile chemical building block with significant potential in drug discovery and development. Its straightforward synthesis and the biological relevance of the piperidine scaffold make it an attractive starting material for the creation of novel therapeutics targeting a range of diseases, particularly those affecting the central nervous system. This guide provides a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

References

Safety, handling, and storage of 1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Methylpiperidin-3-amine

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols. All laboratory work should be conducted by trained personnel familiar with the hazards of the materials being handled.

Chemical Identification

This compound is a substituted piperidine derivative. It is a chiral compound, and its properties can be specific to the enantiomer in use, most commonly the (R)-enantiomer.

  • IUPAC Name: (3R)-1-methylpiperidin-3-amine[1]

  • Synonyms: (R)-3-Amino-1-methylpiperidine, (R)-1-Methyl-3-aminopiperidine[1][2]

  • CAS Number: 1001353-92-9 (for the (R)-enantiomer)[1][3]

  • Molecular Formula: C₆H₁₄N₂[1][3]

  • Molecular Weight: 114.19 g/mol [1][3]

  • Chemical Structure:

Hazard Identification and Classification

This compound is a hazardous substance that presents multiple risks, including flammability and corrosivity. The following classification is based on the Globally Harmonized System (GHS).

GHS Classification
Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour.[3]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[3]
Serious Eye Damage/Eye IrritationCategory 1H314: Causes severe skin burns and eye damage.[3]
Skin Sensitization-H317: May cause an allergic skin reaction.[2]

Note: Data for the dihydrochloride salt also indicates potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4].

GHS Label Elements
  • Pictograms:

    • alt text
      (GHS02)[3]

    • alt text
      (GHS05)[3]

    • alt text
      (GHS07)[2]

  • Signal Word: Danger [3]

  • Hazard Statements:

    • H225: Highly flammable liquid and vapour.[3]

    • H314: Causes severe skin burns and eye damage.[3]

  • Precautionary Statements:

    • Prevention: P210, P233, P240, P241, P242, P243, P260, P264, P280[3]

    • Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363[3]

    • Storage: P403+P235, P405[3]

    • Disposal: P501[3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (R)-1-Methylpiperidin-3-amine.

PropertyValueSource(s)
Physical Form Liquid[3]
Molecular Formula C₆H₁₄N₂[1][3]
Molecular Weight 114.19 g/mol [1][3]
Boiling Point 136.5 ± 8.0 °C (at 760 Torr)[2][5]
Density 0.912 ± 0.06 g/cm³ (at 20 °C)[5]
Flash Point 37.1 ± 13.6 °C[5]
Solubility Freely soluble (303 g/L at 25 °C)[5]

Safe Handling and Storage

Due to its flammable and corrosive nature, strict safety protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure.[6]

  • Eye/Face Protection: Chemical splash goggles and a face shield must be worn at all times.[6]

  • Skin Protection:

    • Gloves: Compatible, chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.[6]

    • Protective Clothing: A flame-retardant lab coat and additional chemical-resistant apron should be worn.[6][7] Antistatic clothing and footwear are recommended.[8]

  • Respiratory Protection: All work should be performed in a certified chemical fume hood.[9] If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic amines should be used by trained personnel.[6][9]

Handling Procedures
  • Work exclusively within a well-ventilated chemical fume hood.[9]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[8][10]

  • Use non-sparking tools and explosion-proof equipment.[9][10]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[8][9]

  • Avoid contact with skin, eyes, and clothing.[10][11]

  • Do not breathe vapors or mists.[9][11]

  • Wash hands thoroughly after handling.[8][11]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[3][8][9]

  • Keep in a dark place.[3][12] Recommended storage temperature is 2-8°C.[3][12]

  • Store locked up.[8][11]

  • Keep away from heat, sources of ignition, and direct sunlight.[8]

  • The substance is hygroscopic; protect from moisture.[7]

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

First Aid Measures
  • General Advice: Move the victim out of the dangerous area. Show the Safety Data Sheet to the attending physician.[11]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a poison center or doctor.[8][11]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Immediately call a poison center or doctor as corrosive injuries can be hard to cure.[11][13]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[9][11]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[8][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9] Containers may explode when heated.[9] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides and carbon monoxide.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[13]

Spill Response
  • Minor Spills (by trained personnel):

    • Alert personnel and restrict access to the area.[14]

    • Eliminate all ignition sources.[15]

    • Ensure adequate ventilation (use fume hood).

    • Wearing appropriate PPE, contain the spill using a non-flammable absorbent material (e.g., sand, vermiculite, diatomaceous earth).[8][15]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[14]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[14]

  • Major Spills:

    • Evacuate the area immediately and alert others.[16]

    • If the spill poses a fire or toxicity hazard, pull the fire alarm and call emergency services (911 or institutional equivalent).[16][17]

    • Restrict access to the area.[16]

    • Do not attempt to clean up a large spill without specialized training (HAZWOPER) and equipment.[16]

Experimental Protocols

Protocol for Safe Handling and Dispensing
  • Preparation:

    • Verify that a certified chemical fume hood, safety shower, and eyewash station are accessible and operational.

    • Assemble all necessary equipment (glassware, non-sparking tools, stir bars) inside the fume hood.

    • Ensure a spill kit with appropriate absorbent material is readily available.

    • Don all required PPE: chemical splash goggles, face shield, flame-retardant lab coat, and chemical-resistant gloves.

  • Dispensing:

    • Ground the primary container and the receiving vessel before transferring the liquid.

    • Slowly open the container of this compound inside the fume hood.

    • Carefully measure and dispense the required amount using a graduated cylinder or syringe. Avoid splashing.

    • Securely close the primary container immediately after dispensing.

  • Post-Handling:

    • Wipe down any contaminated surfaces within the fume hood.

    • Properly clean all glassware and equipment.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands and arms thoroughly with soap and water.

Protocol for Emergency Spill Response (Minor Spill)
  • Control and Contain:

    • Immediately alert colleagues and the lab supervisor.

    • Ensure all ignition sources in the vicinity are turned off.

    • If not already worn, don full PPE, including respiratory protection if necessary and you are trained.

    • Create a dike around the spill using absorbent pads or a non-flammable absorbent material to prevent it from spreading.[15]

  • Absorption and Neutralization:

    • Cover the contained liquid spill with an inert, non-flammable absorbent material like vermiculite or sand.[8]

    • Allow the material to fully absorb the liquid.

  • Cleanup and Disposal:

    • Using non-sparking scoops or tools, carefully collect the contaminated absorbent material.[14]

    • Place the collected material into a heavy-duty, sealable plastic bag or a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.

    • Place all contaminated cleaning materials (gloves, cloths, etc.) into the hazardous waste container.

    • Seal and label the container as "Hazardous Waste: Spill Debris containing this compound" and arrange for disposal according to institutional guidelines.[14]

  • Reporting:

    • Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[15]

Incompatibilities and Reactivity

  • Chemical Stability: The product is chemically stable under standard ambient conditions.[7]

  • Reactivity: Vapors may form explosive mixtures with air upon intense warming.[7]

  • Incompatible Materials: Avoid contact with:

    • Strong oxidizing agents

    • Acids[9]

    • Acid anhydrides[9]

    • Acid chlorides[9]

    • Carbon dioxide (CO₂)[9]

Visualizations

G cluster_prep Preparation Phase cluster_handle Handling Phase cluster_cleanup Cleanup Phase start_node start_node process_node process_node decision_node decision_node end_node end_node caution_node caution_node P1 Verify Safety Equipment (Fume Hood, Eyewash) P2 Assemble Materials in Fume Hood P1->P2 P3 Don Full PPE P2->P3 H1 Ground Containers P3->H1 H2 Dispense Chemical Slowly H1->H2 H3 Close Primary Container H2->H3 C1 Clean Equipment H3->C1 C2 Decontaminate Work Area C1->C2 C3 Doff PPE Correctly C2->C3 C4 Wash Hands Thoroughly C3->C4 Start Start Start->P1

Caption: Workflow for Safe Handling of this compound.

G start_node start_node decision_node decision_node action_node action_node end_node end_node Spill Spill Occurs IsMajor Is spill large, flammable, or toxic hazard? Spill->IsMajor Evacuate EVACUATE AREA Call Emergency Services (911) IsMajor->Evacuate Yes Alert Alert Area Occupants Eliminate Ignition Sources IsMajor->Alert No IsTrained Are you trained and equipped for cleanup? IsTrained->Evacuate No Contain Contain Spill with Absorbent Material IsTrained->Contain Yes Report Report Incident to Supervisor/EHS Evacuate->Report Alert->IsTrained Cleanup Collect Waste into Sealed Container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Decon->Report

Caption: Decision Logic for Emergency Spill Response.

Caption: Chemical Incompatibility Chart.

References

Solubility Profile of 1-Methylpiperidin-3-amine in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-Methylpiperidin-3-amine, a chiral amine of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data in public literature, this document combines reported calculated data with predicted solubility characteristics based on the compound's physicochemical properties. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₁₄N₂PubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
Appearance Colorless to pale yellow liquid or solidCymitQuimica[2]
Boiling Point 136.5 ± 8.0 °C at 760 mmHgAmerican Elements[3]
pKa (predicted) ~10.5 (for the primary amine)Predicted

Quantitative Solubility Data

The solubility of this compound is influenced by its polar amine functional groups and the nonpolar piperidine ring. The presence of primary and tertiary amine moieties allows for hydrogen bonding with protic solvents.

SolventChemical FormulaTypeTemperature (°C)Solubility (g/L)Notes
WaterH₂OProtic25303Calculated value.[4] Freely soluble.[4]
MethanolCH₃OHProtic25Predicted: Very SolubleExpected to be highly soluble due to its polarity and ability to form hydrogen bonds.
EthanolC₂H₅OHProtic25Predicted: Very SolubleSimilar to methanol, high solubility is anticipated.
IsopropanolC₃H₈OProtic25Predicted: SolubleGood solubility is expected.
AcetoneC₃H₆OAprotic25Predicted: SolubleExpected to be a good solvent due to its polarity.
Tetrahydrofuran (THF)C₄H₈OAprotic25Predicted: SolubleExpected to be soluble.
ChloroformCHCl₃Aprotic25Predicted: SolubleExpected to be soluble.
TolueneC₇H₈Nonpolar25Predicted: Sparingly SolubleLower solubility is expected due to the nonpolar nature of toluene.

Note: The predicted solubilities are based on the principle of "like dissolves like" and the physicochemical properties of this compound. Experimental verification is recommended for precise quantitative data.

Experimental Protocols for Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5] This method involves equilibrating an excess of the solute with the solvent until a saturated solution is formed.

Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, etc.)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Pipettes and syringes

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solute is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Calculation:

    • The determined concentration represents the solubility of this compound in the specific solvent at the given temperature.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start: Solubility Determination prepare_solutions Prepare Supersaturated Mixture (Excess this compound in Solvent) start->prepare_solutions equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solutions->equilibrate separate_phases Phase Separation (Allow to settle) equilibrate->separate_phases filter Filter Supernatant (0.45 µm syringe filter) separate_phases->filter quantify Quantify Concentration (HPLC or GC) filter->quantify calculate_solubility Calculate Solubility quantify->calculate_solubility prepare_standards Prepare Standard Solutions (Known Concentrations) calibration_curve Generate Calibration Curve prepare_standards->calibration_curve calibration_curve->calculate_solubility end End: Report Solubility Data calculate_solubility->end

Workflow for Determining the Solubility of this compound.

References

Methodological & Application

Synthesis of Pharmaceutical Intermediates Utilizing 1-Methylpiperidin-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates derived from 1-methylpiperidin-3-amine. The focus is on the synthesis of a key intermediate for the Janus kinase (JAK) inhibitor, Tofacitinib.

Introduction

This compound and its stereoisomers are valuable building blocks in medicinal chemistry, most notably in the synthesis of Tofacitinib, a drug used to treat rheumatoid arthritis and other inflammatory conditions. The core structure of Tofacitinib consists of a pyrrolo[2,3-d]pyrimidine moiety linked to a substituted piperidine ring. The precise stereochemistry of the piperidine intermediate is crucial for the drug's efficacy. This document outlines the synthetic strategies and detailed protocols for the preparation of a key chiral piperidine intermediate and its subsequent coupling to the pyrimidine core.

Synthetic Pathway Overview

The synthesis of the Tofacitinib piperidine intermediate, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine, can be achieved through various routes. A common strategy involves the reductive amination of a protected piperidone, followed by chiral resolution. This intermediate is then coupled with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The overall synthetic workflow is depicted below.

Synthetic Workflow A 1-Benzyl-4-methylpiperidin-3-one B Racemic (1-Benzyl-4-methylpiperidin-3-yl)methylamine A->B Reductive Amination C (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine B->C Chiral Resolution E N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C->E Coupling D 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E F Tofacitinib Precursor E->F Further Steps

Caption: General synthetic workflow for a Tofacitinib precursor.

Key Experiments and Protocols

Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one

This protocol describes the synthesis of racemic (1-benzyl-4-methylpiperidin-3-yl)methylamine from 1-benzyl-4-methylpiperidin-3-one and methylamine.

Experimental Protocol:

  • To a solution of 1-benzyl-4-methylpiperidin-3-one (1.0 eq) in methanol, add a solution of methylamine (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

Reactant/ReagentMolar Eq.PurityTypical Yield
1-Benzyl-4-methylpiperidin-3-one1.0>98%-
Methylamine1.140% in MeOH-
Sodium Borohydride1.5>98%-
Product ->95%75-85%
Coupling of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines the nucleophilic aromatic substitution reaction between the chiral amine and the pyrimidine core. This is a crucial step in forming the carbon-nitrogen bond that links the two key fragments of the Tofacitinib molecule.

Experimental Protocol:

  • In a reaction vessel, dissolve (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in a suitable solvent such as n-butanol or N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to the mixture.

  • Heat the reaction mixture to 90-120°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using an inorganic base, filter the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary:

Reactant/ReagentMolar Eq.PurityTypical Yield
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine1.0>99% (chiral)-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine1.1>98%-
Potassium Carbonate2.0>99%-
Product ->97%60-70%

Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

Tofacitinib functions as a Janus kinase (JAK) inhibitor. JAKs are intracellular tyrosine kinases that play a critical role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. By inhibiting JAKs, Tofacitinib blocks this signaling cascade, which is often overactive in inflammatory diseases.

JAK-STAT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Regulation

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Application Notes and Protocols: 1-Methylpiperidin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidin-3-amine is a valuable heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse array of bioactive molecules. Its rigid piperidine core, coupled with a primary amine for versatile chemical modifications and a tertiary amine that can influence physicochemical properties such as solubility and basicity, makes it an attractive scaffold for drug discovery. This document provides an overview of its application, focusing on its incorporation into a potent and selective inhibitor of Casein Kinase 1 (CK1), a key enzyme implicated in various human diseases, including hematological malignancies.

Application in the Development of Casein Kinase 1 (CK1) Inhibitors

A significant application of this compound is in the synthesis of selective inhibitors of Casein Kinase 1 (CK1), particularly the alpha isoform (CK1α). CK1α is a serine/threonine kinase that plays a crucial role in several cellular processes, including the Wnt/β-catenin and p53 signaling pathways.[1][2][3] Dysregulation of CK1α activity has been linked to the pathogenesis of various cancers, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[4][5]

One such inhibitor, 1-((3-(7-cyano-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)amino)-N-(1-methylpiperidin-3-yl)cyclopropane-1-carboxamide , demonstrates the utility of the this compound scaffold. This compound, described in patent WO 2021/252737 A1, is a potent CK1 inhibitor. The 1-methylpiperidin-3-yl moiety is introduced at a late stage of the synthesis via an amide bond formation, highlighting the role of this compound as a key building block for introducing a basic, solubilizing group that can also engage in critical interactions with the target protein.

Quantitative Data: Biological Activity of a Representative CK1 Inhibitor

The following table summarizes the inhibitory activity of 1-((3-(7-cyano-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)amino)-N-(1-methylpiperidin-3-yl)cyclopropane-1-carboxamide against various CK1 isoforms.

Compound IDTargetIC50 (nM)Assay ConditionsReference
1 CK1α10In vitro kinase assayWO 2021/252737 A1
1 CK1δ>1000In vitro kinase assayWO 2021/252737 A1
1 CK1ε>1000In vitro kinase assayWO 2021/252737 A1

Table 1: Inhibitory activity of 1-((3-(7-cyano-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)amino)-N-(1-methylpiperidin-3-yl)cyclopropane-1-carboxamide (Compound 1).

Experimental Protocols

The synthesis of 1-((3-(7-cyano-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)amino)-N-(1-methylpiperidin-3-yl)cyclopropane-1-carboxamide involves a multi-step sequence. The key step incorporating the this compound building block is a standard amide coupling reaction.

General Protocol for Amide Coupling

This protocol is a general representation of the amide bond formation between a carboxylic acid and this compound.

Materials:

  • 1-((3-(7-cyano-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)amino)cyclopropane-1-carboxylic acid (or other desired carboxylic acid)

  • This compound

  • Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) in the anhydrous solvent.

  • Add the coupling agent (1.1-1.5 equivalents) and the organic base (2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Synthesis of 1-((3-(7-cyano-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)amino)-N-(1-methylpiperidin-3-yl)cyclopropane-1-carboxamide

The synthesis of the target CK1 inhibitor involves the following key transformations:

  • Synthesis of the Benzimidazole Core: Condensation of a substituted o-phenylenediamine with a pyridine-2-carboxaldehyde derivative to form the 2-(pyridin-2-yl)-1H-benzo[d]imidazole core.

  • Functionalization of the Pyridine Ring: Introduction of an amino group at the 3-position of the pyridine ring.

  • Coupling with the Cyclopropane Moiety: Reaction of the aminated pyridine intermediate with a protected 1-aminocyclopropane-1-carboxylic acid derivative.

  • Final Amide Coupling: Deprotection of the carboxylic acid and subsequent amide coupling with this compound as described in the general protocol above.

Signaling Pathways and Experimental Workflows

Casein Kinase 1α (CK1α) Signaling in Hematological Malignancies

CK1α is a critical regulator of the Wnt/β-catenin and p53 signaling pathways, both of which are frequently dysregulated in hematological cancers like MDS and AML.[1][2][3] In the canonical Wnt pathway, CK1α, as part of a destruction complex, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[6] Inhibition of CK1α can therefore lead to the stabilization and accumulation of β-catenin, which can have context-dependent effects on cell proliferation and survival.[5] Furthermore, CK1α can directly phosphorylate p53, influencing its stability and activity.[6] In certain cancer contexts, inhibition of CK1α can lead to p53 activation and subsequent apoptosis.[1]

CK1_Signaling cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P Axin Axin Axin->beta_catenin APC APC APC->beta_catenin CK1a_wnt CK1α CK1a_wnt->beta_catenin P TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 P MDM2 MDM2 p53->MDM2 Apoptosis Apoptosis p53->Apoptosis MDM2->p53 CK1a_p53 CK1α CK1a_p53->p53 P CK1a_Inhibitor CK1α Inhibitor (Compound 1) CK1a_Inhibitor->CK1a_wnt CK1a_Inhibitor->CK1a_p53

Caption: Role of CK1α in Wnt/β-catenin and p53 signaling and its inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel inhibitor using this compound as a building block.

Workflow Start Design of Target Molecule Synthesis_Core Synthesis of Core Scaffold (e.g., Benzimidazole-pyridine) Start->Synthesis_Core Synthesis_Acid Synthesis of Carboxylic Acid Fragment Start->Synthesis_Acid Coupling_Amine Amide Coupling with This compound Synthesis_Core->Coupling_Amine Synthesis_Acid->Coupling_Amine Purification Purification and Characterization (NMR, MS) Coupling_Amine->Purification In_Vitro_Assay In Vitro Kinase Assay (e.g., CK1α IC50) Purification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) In_Vitro_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Start

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its successful incorporation into potent and selective CK1α inhibitors demonstrates its potential for the development of novel therapeutics targeting a range of diseases. The provided protocols and workflows offer a guide for researchers in the synthesis and evaluation of new chemical entities based on this privileged scaffold.

References

Application Notes and Protocols for the Synthesis of 1-Methylpiperidin-3-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 1-Methylpiperidin-3-amine, a valuable building block in pharmaceutical and chemical research. The synthesis is a two-step process commencing with the reductive amination of N-Boc-3-piperidone with methylamine to yield the intermediate, tert-butyl (1-methylpiperidin-3-yl)carbamate. This is followed by the deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions to afford the final product.

Overall Reaction Scheme

The synthetic route is illustrated in the scheme below:

Step 1: Reductive Amination N-Boc-3-piperidone reacts with methylamine in the presence of a reducing agent, sodium triacetoxyborohydride, to form tert-butyl (1-methylpiperidin-3-yl)carbamate.

Step 2: Boc Deprotection The Boc protecting group is removed from the intermediate using hydrochloric acid to yield this compound hydrochloride.

Data Presentation

Table 1: Reagents for Reductive Amination
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
N-Boc-3-piperidone199.2510.01.99 g1.0
Methylamine (40% in H₂O)31.0615.01.16 mL1.5
Sodium Triacetoxyborohydride211.9415.03.18 g1.5
Dichloromethane (DCM)--50 mL-
Acetic Acid60.0510.00.57 mL1.0
Table 2: Reagents for Boc Deprotection
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
tert-butyl (1-methylpiperidin-3-yl)carbamate214.30(Assumed from previous step)(Theoretical Yield)1.0
4M HCl in Dioxane--20 mLExcess
Diethyl Ether--100 mL-

Experimental Protocols

Step 1: Reductive Amination - Synthesis of tert-butyl (1-methylpiperidin-3-yl)carbamate

This procedure details the reductive amination of N-Boc-3-piperidone with methylamine using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent particularly suitable for reductive aminations.[1][2] It allows for a one-pot procedure where the reducing agent is introduced into a mixture of the amine and carbonyl compound.[1]

  • To a stirred solution of N-Boc-3-piperidone (1.99 g, 10.0 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask, add acetic acid (0.57 mL, 10.0 mmol).

  • Add methylamine (1.16 mL of a 40% solution in water, 15.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product, tert-butyl (1-methylpiperidin-3-yl)carbamate, which can often be used in the next step without further purification.

Step 2: Deprotection - Synthesis of this compound

The deprotection of the BOC group is typically achieved under acidic conditions.[3][4] A common and effective method is the use of hydrochloric acid in dioxane.[5]

  • Dissolve the crude tert-butyl (1-methylpiperidin-3-yl)carbamate from the previous step in 4M HCl in dioxane (20 mL).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether (100 mL) to the residue to precipitate the product as the hydrochloride salt.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound dihydrochloride.

  • To obtain the free amine, the hydrochloride salt can be dissolved in water, basified with a strong base (e.g., NaOH) to pH >12, and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic extracts are then dried and concentrated.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection start_mat N-Boc-3-piperidone + Methylamine reagents1 NaBH(OAc)₃ DCM, Acetic Acid intermediate tert-butyl (1-methylpiperidin-3-yl)carbamate reagents1->intermediate Room Temperature, 12-18h reagents2 4M HCl in Dioxane intermediate->reagents2 final_product This compound reagents2->final_product Room Temperature, 2-4h

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Reductive Amination

Reductive_Amination cluster_intermediate Intermediate Formation ketone N-Boc-3-piperidone (Carbonyl Compound) iminium Iminium Ion ketone->iminium amine Methylamine (Amine) amine->iminium reducer Sodium Triacetoxyborohydride (Reducing Agent) product tert-butyl (1-methylpiperidin-3-yl)carbamate reducer->product Reduction

Caption: Key components and stages of the reductive amination reaction.

References

Application of 1-Methylpiperidin-3-amine in the Synthesis of Kinase Inhibitors: A Focus on FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylpiperidin-3-amine is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its rigid piperidine scaffold allows for precise spatial orientation of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for the target kinase. This application note details the use of (R)-1-methylpiperidin-3-amine in the synthesis of a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, CHMFL-FLT3-122, which has shown promise in the context of Acute Myeloid Leukemia (AML).

Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.[1] Therefore, inhibitors of FLT3 are a critical area of research for targeted cancer therapy.

The Role of this compound in CHMFL-FLT3-122

In the structure of CHMFL-FLT3-122, the (R)-1-methylpiperidin-3-amine moiety serves as a key linker connecting the pyrazolo[3,4-d]pyrimidine core to a dimethylaminoethanone group. This substitution plays a crucial role in the molecule's overall pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The chiral nature of the piperidine ring is often critical for optimal interaction with the kinase's active site.

Quantitative Data Summary

The following table summarizes the in vitro and cellular activity of CHMFL-FLT3-122.

Target/Cell Line Assay Type CHMFL-FLT3-122 Reference Compound(s)
FLT3 KinaseBiochemical IC5040 nM-
BTK KinaseBiochemical IC50>10-fold selective vs FLT3-
MV4-11 (FLT3-ITD positive AML)Cellular GI5022 nM-
MOLM13 (FLT3-ITD positive AML)Cellular GI5021 nM-
MOLM14 (FLT3-ITD positive AML)Cellular GI5042 nM-
BaF3-TEL-FLT3-ITDCellular GI5011 nM-
BaF3-TEL-c-KITCellular GI501900 nM (170-fold selective vs FLT3)-

Table 1: Biological Activity of CHMFL-FLT3-122.[3]

Experimental Protocols

The synthesis of CHMFL-FLT3-122 involves a multi-step sequence. The key step involving (R)-1-methylpiperidin-3-amine is the reductive amination to introduce the piperidine moiety onto the pyrazolo[3,4-d]pyrimidine core.

Synthesis of Intermediate: (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one

A detailed experimental protocol for a key intermediate is provided below.

Protocol 1: Synthesis of (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one [4]

  • Materials:

    • (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine

    • Acetyl chloride

    • Triethylamine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine in anhydrous DCM.

    • Add triethylamine to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Synthesis of CHMFL-FLT3-122

Protocol 2: Synthesis of (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) [3]

  • Materials:

    • (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine

    • 2-(Dimethylamino)acetyl chloride hydrochloride

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine in DMF, add DIPEA.

    • Add 2-(Dimethylamino)acetyl chloride hydrochloride to the mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by preparative HPLC to afford CHMFL-FLT3-122.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FLT3 signaling pathway and the general synthetic workflow for kinase inhibitors utilizing this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FLT3_ligand FLT3 Ligand FLT3_ligand->FLT3 Activation CHMFL_FLT3_122 CHMFL-FLT3-122 (Inhibitor) CHMFL_FLT3_122->FLT3 Inhibition

Caption: FLT3 Signaling Pathway and Inhibition by CHMFL-FLT3-122.

Synthesis_Workflow Start Starting Materials (Pyrazolopyrimidine Core) Intermediate1 Intermediate A (e.g., Halogenated Core) Start->Intermediate1 Functionalization Intermediate2 Intermediate B (Piperidine-Substituted Core) Intermediate1->Intermediate2 Nucleophilic Substitution Amine (R)-1-Methylpiperidin-3-amine Amine->Intermediate2 Final_Step Final Modification (e.g., Acylation) Intermediate2->Final_Step Final_Product Final Kinase Inhibitor (CHMFL-FLT3-122) Final_Step->Final_Product Purification

Caption: General Synthetic Workflow for Kinase Inhibitors.

This compound is a key structural motif that can be effectively incorporated into the design of potent and selective kinase inhibitors. The synthesis of CHMFL-FLT3-122 provides a clear example of its application, where the chiral piperidine moiety is crucial for achieving high affinity for the FLT3 kinase. The detailed protocols and workflow provided herein offer a guide for researchers in the field of drug discovery and development for the synthesis of similar classes of kinase inhibitors. Further exploration of this and other chiral amines as scaffolds and linkers holds significant promise for the development of next-generation targeted therapies.

References

Application Notes and Protocols for the Use of 1-Methylpiperidin-3-amine in the Development of CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in the design of centrally active pharmaceuticals, owing to its favorable physicochemical properties that often lead to improved pharmacokinetic profiles and blood-brain barrier penetration.[1] 1-Methylpiperidin-3-amine, a readily available building block, offers a versatile platform for the synthesis of novel compounds targeting a range of Central Nervous System (CNS) receptors. Its inherent chirality and the presence of a reactive primary amine allow for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.

These application notes provide a comprehensive guide to leveraging this compound for the development of CNS-active compounds, with a particular focus on its application in the synthesis of histamine H1 receptor antagonists, a class of drugs with therapeutic potential for insomnia and other CNS disorders.[2]

Rationale for Use in CNS Drug Discovery

The development of CNS-active agents requires a delicate balance of pharmacological potency and appropriate physicochemical properties to ensure efficacy and minimize off-target effects. The 1-methylpiperidine moiety can confer several advantageous properties to a drug candidate:

  • Improved Blood-Brain Barrier Permeation: The tertiary amine in the piperidine ring is typically basic, and its protonated form at physiological pH can aid in traversing the blood-brain barrier.

  • Modulation of Physicochemical Properties: The piperidine ring provides a three-dimensional structure that can be strategically modified to fine-tune lipophilicity and polarity, crucial parameters for CNS drug design.

  • Versatile Synthetic Handle: The primary amine at the 3-position serves as a key point for diversification, allowing for the introduction of various pharmacophoric elements through well-established chemical transformations such as N-acylation and reductive amination.

A notable application of a closely related scaffold, 2-(3-aminopiperidine)-benzimidazoles, has been in the development of selective H1-antihistamines for the treatment of insomnia.[2] This highlights the potential of this compound as a starting material for novel CNS therapeutics.

Synthetic Protocols

The following protocols describe key synthetic transformations for derivatizing this compound to generate libraries of compounds for CNS screening.

Protocol 1: Synthesis of N-Aryl/Acyl Derivatives via N-Acylation

This protocol details the formation of an amide bond by reacting this compound with an acyl chloride. This is a fundamental step in creating a diverse range of derivatives.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA) (1.2 eq) to the solution and stir at room temperature.

  • Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 eq) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol 2: Synthesis of 2-(1-Methylpiperidin-3-ylamino)benzimidazole Derivatives

This protocol outlines the synthesis of benzimidazole derivatives, a privileged scaffold in medicinal chemistry, by coupling this compound with a benzimidazole precursor.[3]

Experimental Protocol:

  • Formation of the Benzimidazole Precursor: React o-phenylenediamine with a suitable reagent (e.g., cyanogen bromide or a carboxylic acid derivative) to form a 2-substituted benzimidazole precursor, such as 2-chlorobenzimidazole.

  • Nucleophilic Substitution: In a sealed tube, combine the 2-substituted benzimidazole precursor (1.0 eq), this compound (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a high-boiling point solvent like N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture at 100-120 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the target 2-(1-Methylpiperidin-3-ylamino)benzimidazole.

Quantitative Data Summary

The following table summarizes representative pharmacological data for a hypothetical series of CNS-active compounds derived from this compound, targeting the histamine H1 receptor, dopamine D2 receptor, and serotonin 5-HT2A receptor. The data is based on reported values for structurally related piperidine and benzimidazole derivatives.[2][4][5]

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)
MPA-H1-01 Histamine H115IC50 = 50 (Antagonist)
MPA-H1-02 Histamine H15IC50 = 20 (Antagonist)
MPA-D2-01 Dopamine D250IC50 = 150 (Antagonist)
MPA-D2-02 Dopamine D225IC50 = 80 (Antagonist)
MPA-5HT2A-01 Serotonin 5-HT2A100IC50 = 300 (Antagonist)
MPA-5HT2A-02 Serotonin 5-HT2A40IC50 = 120 (Antagonist)

Visualizations

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_synthesis Synthetic Pathways cluster_products Compound Libraries cluster_screening Biological Evaluation cluster_sar Lead Optimization start This compound acylation N-Acylation start->acylation Acyl Chloride, Base reductive_amination Reductive Amination start->reductive_amination Aldehyde/Ketone, Reducing Agent benzimidazole_synthesis Benzimidazole Formation start->benzimidazole_synthesis 2-Chlorobenzimidazole amides N-Acyl Derivatives acylation->amides amines N-Alkyl Derivatives reductive_amination->amines benzimidazoles Benzimidazole Derivatives benzimidazole_synthesis->benzimidazoles screening CNS Receptor Screening (H1, D2, 5-HT2A, etc.) amides->screening amines->screening benzimidazoles->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: Synthetic workflow for generating CNS-active compounds.

Histamine H1 Receptor Antagonism Signaling Pathway

G cluster_ligand Ligand Binding cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects ligand This compound Derivative (Antagonist) h1r Histamine H1 Receptor ligand->h1r Binds and blocks histamine Histamine (Agonist) histamine->h1r Binding blocked gq Gq Protein h1r->gq No Activation plc Phospholipase C (PLC) gq->plc No Activation block1 X pip2 PIP2 plc->pip2 No Hydrolysis block2 X ip3 IP3 dag DAG block3 X ca2 ↑ Intracellular Ca2+ pkc Protein Kinase C (PKC) Activation cellular_response Cellular Response (e.g., Neuronal Excitation)

Caption: H1 receptor antagonist signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel CNS-active compounds. The synthetic protocols and structure-activity relationship data presented in these application notes provide a solid foundation for researchers to design and develop new chemical entities with therapeutic potential for a variety of CNS disorders. The adaptability of the this compound scaffold allows for fine-tuning of pharmacological and pharmacokinetic properties, making it an attractive building block in modern drug discovery.

References

N-Alkylation of 1-Methylpiperidin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 1-methylpiperidin-3-amine, a valuable building block in medicinal chemistry. The secondary amine at the 3-position serves as a key handle for introducing a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The piperidine motif is a prevalent scaffold in numerous FDA-approved drugs, particularly those targeting the central nervous system.

Two primary and robust methods for the N-alkylation of this compound are presented: Direct N-Alkylation with Alkyl Halides and Reductive Amination with Carbonyl Compounds . The choice of method will depend on the desired substituent, the scale of the reaction, and the functional group tolerance of the substrates.

Key Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol outlines the nucleophilic substitution reaction between this compound and an alkyl halide in the presence of a base. The amine acts as the nucleophile, displacing the halide to form a new carbon-nitrogen bond. This method is straightforward but can sometimes be complicated by overalkylation, where the product reacts further with the alkyl halide.[1][2][3]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromide)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))[4][5]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the amine in the chosen anhydrous solvent (e.g., acetonitrile or DMF) to a concentration of approximately 0.1 M.[4][5]

  • Add the base (1.5 - 2.0 eq.).[6] Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the alkyl halide (1.0 - 1.2 eq.) dropwise to the stirring solution.[4][5][6] To minimize the risk of forming quaternary ammonium salts, the alkyl halide can be added slowly using a syringe pump, ensuring the amine remains in excess.[5]

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.[4][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 6 to 24 hours.[4]

  • Workup:

    • Upon completion, cool the reaction to room temperature and filter off any inorganic solids.[4]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a highly efficient and often preferred method for N-alkylation, particularly in pharmaceutical development due to its high selectivity and milder reaction conditions.[6][8][9] This one-pot procedure involves the formation of an imine or iminium ion intermediate from the reaction of the amine with a carbonyl compound, which is then reduced in situ to the corresponding alkylated amine.[8][10]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)

  • Acetic acid (catalytic amount)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the amine in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.2 M.[8]

  • Add the aldehyde or ketone (1.0 - 1.2 eq.) to the solution and stir the mixture at room temperature.[6]

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq.) to facilitate the formation of the iminium ion.[6][8] Stir for 20-60 minutes.

  • Add the reducing agent (1.2 - 1.5 eq.) portion-wise to the stirring solution.[8] If using a more reactive borohydride, cooling in an ice bath may be necessary to control the reaction temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours.[8] Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[8]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of piperidine derivatives based on the described protocols. The data for this compound is projected based on these analogous reactions and may require optimization.

ParameterDirect N-AlkylationReductive Amination
Amine (eq.) 1.01.0
Alkylating Agent (eq.) 1.0 - 1.2 (Alkyl Halide)1.0 - 1.2 (Aldehyde/Ketone)
Base (eq.) 1.5 - 2.0 (e.g., K₂CO₃, DIPEA)N/A (Catalytic Acid)
Reducing Agent (eq.) N/A1.2 - 1.5 (e.g., NaBH(OAc)₃)
Solvent Acetonitrile, DMF, THFDCM, DCE, Methanol
Temperature Room Temp. to 80 °CRoom Temperature
Reaction Time 6 - 24 hours12 - 24 hours
Typical Yield 60 - 90%70 - 95%

Mandatory Visualization

Caption: General workflow for the N-alkylation of this compound.

References

Application Note: A Scalable Synthesis of (R)-1-Methylpiperidin-3-amine for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-Methylpiperidin-3-amine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutically active compounds. Its stereospecific structure is often essential for targeted biological activity, making its enantiomerically pure synthesis a key step in drug discovery and preclinical development. This application note provides a detailed, scalable protocol for the synthesis of (R)-1-Methylpiperidin-3-amine, suitable for producing the quantities required for preclinical studies. The presented method is a two-step process commencing from commercially available (R)-tert-butyl piperidin-3-ylcarbamate, involving N-methylation followed by deprotection.

Preclinical Context

Chiral amines are integral components of numerous drug candidates due to their ability to form specific interactions with biological targets.[1][2][3] While specific preclinical data for (R)-1-Methylpiperidin-3-amine is not extensively published, its structural motif is present in molecules investigated for a range of therapeutic areas. For instance, derivatives of piperidine are explored as modulators of G-protein coupled receptors (GPCRs), ion channels, and transporters. A preclinical study of a complex molecule containing a piperidine moiety, BMS-986169, has shown its potential as a negative allosteric modulator of the NMDA receptor for major depressive disorder.[4] The synthesis protocol detailed herein provides a reliable method to obtain the necessary quantities of (R)-1-Methylpiperidin-3-amine for similar preclinical investigations.

Synthetic Strategy Overview

The selected synthetic route is a robust and scalable two-step process:

  • Reductive Amination: N-methylation of (R)-tert-butyl piperidin-3-ylcarbamate using formaldehyde and a reducing agent.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.

This approach is advantageous for scale-up due to the availability of starting materials, mild reaction conditions, and straightforward purification procedures. An alternative enzymatic approach for the synthesis of the (R)-3-aminopiperidine precursor using a transaminase has also been reported and is suitable for industrial-scale production, offering a greener alternative.[5][6]

Data Presentation

StepReactantReagentsSolventYield (%)Purity (%)Reference
N-Methylation (R)-tert-butyl piperidin-3-ylcarbamateFormaldehyde, Sodium cyanoborohydrideMethanol~95 (crude)-[7]
Boc Deprotection (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate4N HCl in DioxaneMethanol72>97[7]

Experimental Protocols

Materials and Equipment
  • (R)-tert-butyl piperidin-3-ylcarbamate

  • Formaldehyde (30% aqueous solution)

  • Sodium cyanoborohydride

  • 4N HCl in Dioxane

  • Methanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Synthesis of (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate (N-Methylation)
  • To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) in methanol (75 mL) in a round-bottom flask, add a 30% aqueous solution of formaldehyde (7.5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (4.51 g, 0.075 mol) in portions to the reaction mixture.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture under vacuum using a rotary evaporator.

  • Dissolve the residue in a mixture of ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the N-methylated product as an oil. This crude product can be used in the next step without further purification.[7]

Step 2: Synthesis of (R)-1-Methylpiperidin-3-amine (Boc Deprotection)
  • Dissolve the crude (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate from the previous step in methanol (60 mL).

  • To this solution, add 4N HCl in dioxane (10 mL).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Concentrate the mixture under vacuum.

  • Triturate the resulting residue with ether.

  • Filter the precipitate and wash with ice-cold methanol to obtain (R)-1-Methylpiperidin-3-amine as a solid.[7]

  • The final product can be further purified by recrystallization if necessary. The expected yield is approximately 4.01 g (72%).[7]

Visualizations

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Boc Deprotection A (R)-tert-butyl piperidin-3-ylcarbamate C (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate A->C Methanol, 0°C to RT B Formaldehyde, Sodium cyanoborohydride B->C D (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate C->D F (R)-1-Methylpiperidin-3-amine D->F Methanol, RT E 4N HCl in Dioxane E->F

Caption: Synthetic pathway for (R)-1-Methylpiperidin-3-amine.

G cluster_workflow Experimental Workflow start Start reaction_setup Reaction Setup: - Dissolve starting material - Add reagents start->reaction_setup reaction Reaction: - Stir overnight at RT reaction_setup->reaction workup Work-up: - Extraction - Washing - Drying reaction->workup purification Purification: - Concentration - Trituration - Filtration workup->purification analysis Analysis: - NMR - LC-MS purification->analysis end End Product analysis->end

Caption: General experimental workflow for chemical synthesis.

G cluster_pathway Potential Signaling Pathway ligand (R)-1-Methylpiperidin-3-amine Derivative receptor G-Protein Coupled Receptor (GPCR) ligand->receptor g_protein G-Protein Activation (α, βγ subunits) receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical GPCR signaling pathway.

References

Anwendungs-Hinweise und Protokolle: Derivatisierung von 1-Methylpiperidin-3-amin für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 27. Dezember 2025

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Diese Anwendungs-Hinweise beschreiben detaillierte Protokolle für die chemische Derivatisierung von 1-Methylpiperidin-3-amin, einer wichtigen Gerüststruktur für die Entwicklung von pharmazeutischen Wirkstoffen. Das primäre Ziel ist die systematische Modifikation der 3-Amino-Gruppe, um Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen. Solche Studien sind entscheidend für die Optimierung von Leitstrukturen hinsichtlich ihrer Wirksamkeit, Selektivität und pharmakokinetischen Eigenschaften.[1] Die vorgestellten Protokolle konzentrieren sich auf robuste und vielseitige Reaktionen wie die N-Acylierung und N-Sulfonylierung, die eine breite Palette von funktionellen Gruppen einführen können.

Einleitung: Die Bedeutung von Piperidin-Gerüsten in der medizinischen Chemie

Der Piperidinring ist ein sechsgliedriger stickstoffhaltiger Heterozyklus, der als "privilegiertes Gerüst" in der modernen medizinischen Chemie gilt.[1] Seine Prävalenz in einer Vielzahl von klinisch zugelassenen Medikamenten unterstreicht seine Bedeutung.[1] 1-Methylpiperidin-3-amin bietet zwei reaktive Zentren für die Modifikation: das tertiäre Amin in Position 1 und das primäre Amin in Position 3. Für SAR-Studien ist die selektive Derivatisierung des primären Amins in Position 3 von besonderem Interesse, da sie die Einführung verschiedener Substituenten ermöglicht, die direkt mit dem biologischen Ziel interagieren können.

Die systematische Derivatisierung dieses Gerüsts ermöglicht es Forschern:

  • Die Affinität und Selektivität für ein bestimmtes biologisches Ziel zu modulieren.

  • Die physikochemischen Eigenschaften wie Löslichkeit und Lipophilie (logP) zu optimieren.

  • Die metabolische Stabilität zu verbessern und unerwünschte Nebeneffekte zu reduzieren.[2][3]

Strategien zur Derivatisierung für SAR-Studien

Die primäre Aminogruppe von 1-Methylpiperidin-3-amin ist ein idealer Angriffspunkt für eine Vielzahl von chemischen Transformationen. Die beiden wichtigsten hier vorgestellten Methoden sind:

  • N-Acylierung: Die Bildung von Amidbindungen durch Reaktion mit Carbonsäuren, Säurechloriden oder Säureanhydriden. Dies führt zur Einführung von Carbonylgruppen, die als Wasserstoffbrückenakzeptoren fungieren und die Polarität des Moleküls verändern können.

  • N-Sulfonylierung: Die Bildung von Sulfonamiden durch Reaktion mit Sulfonylchloriden. Sulfonamidgruppen sind metabolisch stabil und können als Wasserstoffbrückendonoren und -akzeptoren dienen, was zu starken Interaktionen mit dem Zielprotein führen kann.

Diese Modifikationen ermöglichen die Untersuchung der Auswirkungen von sterischem Anspruch, elektronischen Eigenschaften und dem Potenzial zur Wasserstoffbrückenbindung auf die biologische Aktivität.

Quantitative Struktur-Wirkungs-Beziehungsdaten (SAR)

Die folgende Tabelle fasst repräsentative, hypothetische Daten für eine Reihe von Derivaten von 1-Methylpiperidin-3-amin zusammen. Diese Daten illustrieren, wie systematische Modifikationen die biologische Aktivität (gemessen als IC₅₀) und die Lipophilie (berechneter logP) beeinflussen können. Die Beobachtungen basieren auf allgemeinen Prinzipien der medizinischen Chemie, die in SAR-Studien von Piperidin-Derivaten festgestellt wurden.[4][5]

Verbindung Modifikationstyp R-Gruppe Molmasse ( g/mol ) cLogP (berechnet) IC₅₀ (nM) SAR-Beobachtung
MPA-01 N-AcylierungAcetyl156.230.55850Kleine, polare Gruppe führt zu geringer Potenz.
MPA-02 N-AcylierungCyclohexylcarbonyl224.342.45120Erhöhte Lipophilie verbessert die Potenz.
MPA-03 N-AcylierungBenzoyl218.282.1095Aromatische Gruppe ermöglicht π-π-Wechselwirkungen.
MPA-04 N-Acylierung4-Chlorobenzoyl252.732.8545Elektronen-ziehende Gruppe am Ring steigert die Aktivität.
MPS-01 N-SulfonylierungMethansulfonyl192.290.20600Sulfonamid-Grundkörper zeigt moderate Aktivität.
MPS-02 N-SulfonylierungBenzolsulfonyl254.361.8070Aromatische Sulfonamide sind potenter als aliphatische.
MPS-03 N-Sulfonylierung4-Toluolsulfonyl268.392.2550Lipophiler Substituent am Ring verbessert die Potenz.
MPS-04 N-SulfonylierungNaphthalin-2-sulfonyl304.423.1025Erweiterter aromatischer Raum wird gut toleriert.

Visualisierungen

Experimental_Workflow Start Start: 1-Methyl- piperidin-3-amin Reagents Reagenzienauswahl (z.B. Säurechlorid, Sulfonylchlorid) Start->Reagents Reaction Derivatisierungs- reaktion (Acylierung/Sulfonylierung) Reagents->Reaction Purification Aufreinigung (Säulenchromatographie) Reaction->Purification Characterization Charakterisierung (NMR, MS) Purification->Characterization Screening Biologisches Screening (In-vitro-Assay) Characterization->Screening Analysis Datenanalyse (SAR-Bestimmung) Screening->Analysis End Identifikation von Leitstrukturen Analysis->End

Abbildung 1: Experimenteller Arbeitsablauf für SAR-Studien.

SAR_Logic Core 1-Methylpiperidin-3-amin (Gerüst) Acyl N-Acylierung Core->Acyl Sulfonyl N-Sulfonylierung Core->Sulfonyl R1 R = Acetyl Acyl->R1 R2 R = Benzoyl Acyl->R2 R3 R = Methansulfonyl Sulfonyl->R3 R4 R = Tosyl Sulfonyl->R4 Library Derivate-Bibliothek R1->Library R2->Library R3->Library R4->Library SAR Struktur-Wirkungs- Beziehung (SAR) Library->SAR

Abbildung 2: Logische Beziehung der Derivatisierung für SAR.

GPCR_Signaling_Pathway cluster_membrane Zellmembran Ligand Piperidin-Derivat (Ligand) GPCR GPCR (z.B. Opioid-Rezeptor) Ligand->GPCR Bindung G_Protein G-Protein (αβγ) GPCR->G_Protein Aktivierung Effector Effektor-Enzym (z.B. Adenylylcyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (z.B. cAMP) Effector->SecondMessenger Produktion Response Zelluläre Antwort (z.B. Analgesie) SecondMessenger->Response Signal-Kaskade

Abbildung 3: Repräsentativer GPCR-Signalweg.

Experimentelle Protokolle

Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe, ist obligatorisch. Alle Chemikalien sollten gemäß den Sicherheitsdatenblättern (SDB) gehandhabt werden.

Protokoll 1: Allgemeine Vorschrift für die N-Acylierung mittels Säurechloriden

Dieses Protokoll beschreibt die Synthese von N-acylierten Derivaten von 1-Methylpiperidin-3-amin.

Materialien:

  • 1-Methylpiperidin-3-amin

  • Geeignetes Säurechlorid (z.B. Benzoylchlorid) (1.1 Äquivalente)

  • Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (1.5 Äquivalente)

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Magnetrührer, Rundkolben, Tropftrichter, Eisbad

Durchführung:

  • Lösen Sie 1-Methylpiperidin-3-amin (1.0 Äquivalent) und Triethylamin (1.5 Äquivalente) in wasserfreiem Dichlormethan (ca. 0.2 M Konzentration des Amins).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Lösen Sie das Säurechlorid (1.1 Äquivalente) in einer kleinen Menge wasserfreiem DCM und geben Sie es langsam über einen Tropftrichter zur gerührten Aminlösung hinzu.

  • Lassen Sie die Reaktion nach der Zugabe langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden oder bis die Dünnschichtchromatographie (DC) eine vollständige Umsetzung anzeigt.

  • Quenchen Sie die Reaktion durch Zugabe von gesättigter NaHCO₃-Lösung und rühren Sie für 15 Minuten.

  • Überführen Sie die Mischung in einen Scheidetrichter und trennen Sie die Phasen. Extrahieren Sie die wässrige Phase zweimal mit DCM.

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit Kochsalzlösung (Brine), trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie den Rohprodukt mittels Säulenchromatographie (typischerweise Kieselgel mit einem Gradienten aus Heptan/Ethylacetat oder DCM/Methanol), um das reine N-acylierte Produkt zu erhalten.

Protokoll 2: Allgemeine Vorschrift für die N-Sulfonylierung

Dieses Protokoll beschreibt die Synthese von N-Sulfonamid-Derivaten.

Materialien:

  • 1-Methylpiperidin-3-amin

  • Geeignetes Sulfonylchlorid (z.B. p-Toluolsulfonylchlorid) (1.1 Äquivalente)

  • Pyridin oder Triethylamin (2.0 Äquivalente)

  • Dichlormethan (DCM) oder Tetrahydrofuran (THF), wasserfrei

  • 1 M Salzsäure (HCl)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Magnetrührer, Rundkolben, Eisbad

Durchführung:

  • Lösen Sie 1-Methylpiperidin-3-amin (1.0 Äquivalent) in wasserfreiem DCM oder Pyridin (ca. 0.2 M Konzentration).

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie das Sulfonylchlorid (1.1 Äquivalente) portionsweise unter Rühren hinzu. Wenn DCM als Lösungsmittel verwendet wird, fügen Sie Triethylamin (2.0 Äquivalente) hinzu.

  • Rühren Sie die Reaktionsmischung bei 0 °C für 30 Minuten und lassen Sie sie dann über Nacht bei Raumtemperatur rühren.

  • Verdünnen Sie die Mischung mit DCM und waschen Sie sie nacheinander mit Wasser, 1 M HCl (um überschüssiges Pyridin/TEA zu entfernen) und gesättigter NaHCO₃-Lösung.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Umkristallisation, um das reine N-Sulfonamid-Derivat zu erhalten.

Protokoll 3: In-vitro-Screening – Enzym-Inhibitions-Assay (Beispiel)

Dieses Protokoll beschreibt eine allgemeine Methode zur Bewertung der inhibitorischen Aktivität der synthetisierten Derivate gegen ein Zielenzym.

Materialien:

  • Gereinigtes Zielenzym

  • Substrat für das Enzym

  • Assay-Puffer

  • Synthetisierte Piperidin-Derivate (in DMSO gelöst)

  • Positivkontrolle (bekannter Inhibitor)

  • Mikrotiterplatten (96-Well)

  • Plattenlesegerät (z.B. für Fluoreszenz oder Absorption)

Durchführung:

  • Vorbereitung der Verbindungen: Erstellen Sie eine serielle Verdünnungsreihe für jede Testverbindung in DMSO. Typische Endkonzentrationen im Assay reichen von 10 µM bis 0.1 nM.

  • Assay-Durchführung: a. Geben Sie den Assay-Puffer in die Wells der Mikrotiterplatte. b. Fügen Sie eine kleine Menge der verdünnten Testverbindung (oder DMSO als Negativkontrolle) zu den entsprechenden Wells hinzu. c. Geben Sie die Enzymlösung zu allen Wells und inkubieren Sie für 15-30 Minuten bei der optimalen Temperatur (z.B. 37 °C), um die Bindung von Inhibitor und Enzym zu ermöglichen. d. Starten Sie die Reaktion durch Zugabe der Substratlösung.

  • Datenerfassung: Messen Sie die Enzymaktivität (z.B. die Rate der Produktbildung) über die Zeit mit einem Plattenlesegerät.

  • Datenanalyse: a. Normalisieren Sie die Daten im Verhältnis zur Negativkontrolle (100 % Aktivität) und einer Kontrolle ohne Enzym (0 % Aktivität). b. Tragen Sie die prozentuale Hemmung gegen die logarithmische Konzentration des Inhibitors auf. c. Bestimmen Sie den IC₅₀-Wert (die Konzentration des Inhibitors, die eine 50%ige Hemmung der Enzymaktivität bewirkt) durch Anpassung der Daten an eine sigmoide Dosis-Wirkungs-Kurve.

  • SAR-Analyse: Vergleichen Sie die IC₅₀-Werte der verschiedenen Derivate, um die Struktur-Wirkungs-Beziehungen zu ermitteln.

References

Application Notes and Protocols for the Quantification of 1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The primary analytical challenges associated with 1-Methylpiperidin-3-amine include its lack of a strong ultraviolet (UV) chromophore, making direct detection by HPLC-UV difficult, and its potential volatility, which makes it amenable to gas chromatography.[1] To address these challenges, this document outlines three distinct analytical approaches:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method suitable for volatile amines.

  • Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity and is applicable to a wide range of sample types.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization: A widely accessible method that introduces a UV-absorbing moiety to the analyte for detection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the analysis of this compound in organic solvents or after extraction from aqueous matrices.

1.1. Experimental Protocol

1.1.1. Sample Preparation

  • For organic samples: Dilute the sample to an appropriate concentration (e.g., 1-100 µg/mL) with a suitable solvent such as methanol or dichloromethane.

  • For aqueous samples: Perform a liquid-liquid extraction. Adjust the sample pH to >10 with a base (e.g., 1 M NaOH). Extract the analyte into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate if necessary.

1.1.2. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial: 60°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 25°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temperature 280°C
Detection Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 114 (M+), 97, 83, 70 (Fragments - hypothetical, to be confirmed with standard)

1.2. Data Presentation

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

1.3. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution/Extraction Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective, making it suitable for complex matrices such as biological fluids.

2.1. Experimental Protocol

2.1.1. Sample Preparation

  • For plasma or serum: Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of sample. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • For other matrices: Develop a suitable extraction method (e.g., solid-phase extraction) to isolate the analyte and remove interferences.

2.1.2. LC-MS/MS Instrumentation and Conditions

ParameterCondition
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition Precursor Ion (m/z): 115.1Product Ions: To be determined by infusion of a standard solution (e.g., m/z 98.1, 71.1)
Collision Energy To be optimized for each transition

2.2. Data Presentation

ParameterExpected Performance
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

2.3. Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Protein Precipitation / SPE Sample->Extraction Injection LC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Fragmentation Collision-Induced Dissociation Ionization->Fragmentation Detection MRM Detection Fragmentation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

HPLC-UV Method with Pre-column Derivatization

This method is suitable for laboratories without access to mass spectrometry and relies on derivatizing the amine to introduce a UV-active functional group. Dansyl chloride is a common derivatizing agent for amines.

3.1. Experimental Protocol

3.1.1. Derivatization Procedure

  • To 100 µL of sample or standard solution in a vial, add 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

  • Add 200 µL of a dansyl chloride solution (1 mg/mL in acetonitrile).

  • Vortex the mixture and heat at 60°C for 30 minutes in the dark.

  • Cool to room temperature and add 100 µL of a quenching reagent (e.g., 1 M methylamine solution) to react with excess dansyl chloride.

  • Vortex and allow to stand for 15 minutes.

  • The sample is now ready for HPLC analysis.

3.1.2. HPLC-UV Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 50% B to 90% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Column Temperature 30°C
Injection Volume 20 µL
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength ~340 nm (to be confirmed based on the absorption maximum of the dansyl derivative)

3.2. Data Presentation

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

3.3. Logical Relationship Diagram

HPLC_Logic Analyte This compound (No UV Chromophore) Product Dansylated Analyte (UV Active) Analyte->Product Derivatization Reaction Deriv_Agent Dansyl Chloride (Derivatizing Agent) Deriv_Agent->Product HPLC HPLC Separation Product->HPLC UV_Detector UV Detection (~340 nm) HPLC->UV_Detector Quantification Quantification UV_Detector->Quantification

Caption: Logical relationship for HPLC-UV analysis via derivatization.

References

Application Notes and Protocols for the Use of 1-Methylpiperidin-3-amine in the Preparation of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-methylpiperidin-3-amine as a versatile building block in the synthesis of novel heterocyclic scaffolds. The protocols focus on the preparation of fused pyrimidine systems and the application of this compound in multicomponent reactions to generate diverse molecular architectures of interest in medicinal chemistry and drug discovery.

I. Synthesis of a Fused Pyrrolo[2,3-d]pyrimidine Scaffold

Fused pyrimidine ring systems are prevalent in a wide array of biologically active compounds, including kinase inhibitors. This protocol details the synthesis of a substituted pyrrolo[2,3-d]pyrimidine, a scaffold of significant interest in drug development, using this compound as a key nucleophile. The following procedure is adapted from a patented synthetic route for a related kinase inhibitor.[1]

Experimental Protocol: Synthesis of N-(1-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

  • Autoclave or sealed reaction vessel

Procedure:

  • To a 5 L autoclave or a suitable sealed reaction vessel, add (R)-1-methylpiperidin-3-amine (1.0 eq), 4-chloropyrrolo[2,3-d]pyrimidine (1.1 eq), diisopropylethylamine (3.0 eq), and n-butanol (10 volumes).[1]

  • Seal the vessel and heat the reaction mixture to 140 °C.

  • Stir the mixture at this temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (20:1).

  • Once the reaction is complete, stop the heating and allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the desired product, N-(1-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Data Presentation:

Reactant 1Reactant 2ProductSolventBaseTemp. (°C)Time (h)Yield (%)
This compound4-Chloro-7H-pyrrolo[2,3-d]pyrimidineN-(1-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-aminen-ButanolDIPEA14012-1685-95

Table 1: Representative quantitative data for the synthesis of a fused pyrrolo[2,3-d]pyrimidine scaffold.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound process Nucleophilic Aromatic Substitution reactant1->process reactant2 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reactant2->process base DIPEA base->process solvent n-Butanol solvent->process temp 140 °C temp->process product N-(1-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine process->product

Synthesis of a Fused Pyrrolo[2,3-d]pyrimidine Scaffold.

II. Multicomponent Synthesis of a Tetrahydropyridine Scaffold

Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. This section provides a general protocol for a four-component reaction to synthesize highly substituted tetrahydropyridine derivatives, where this compound can be envisioned as the amine component. This approach is based on established methodologies for the synthesis of tetrahydropyridines.[2]

Experimental Protocol: Four-Component Synthesis of a Substituted Tetrahydropyridine

This protocol outlines a one-pot synthesis involving an aromatic aldehyde, an active methylene compound (e.g., malononitrile), a β-dicarbonyl compound (e.g., ethyl acetoacetate), and this compound.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate

  • This compound

  • Catalyst (e.g., L-proline/TFA, InCl₃, or ZrOCl₂·8H₂O)[2]

  • Ethanol or Acetonitrile

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), this compound (1.2 eq), and the catalyst (e.g., 10 mol%) in ethanol or acetonitrile (5-10 volumes).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the chosen catalyst and substrates.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired tetrahydropyridine derivative.

Data Presentation:

AldehydeActive Methyleneβ-DicarbonylAmineCatalystSolventTemp. (°C)Time (h)Yield (%)
BenzaldehydeMalononitrileEthyl AcetoacetateThis compoundL-proline/TFAEthanolReflux6-1270-85
4-ChlorobenzaldehydeMalononitrileDimedoneThis compoundInCl₃AcetonitrileReflux4-875-90

Table 2: Representative quantitative data for the multicomponent synthesis of tetrahydropyridine derivatives.

Experimental Workflow Diagram:

G start Start reactants Combine: - Aldehyde - Malononitrile - β-Dicarbonyl - this compound - Catalyst - Solvent start->reactants reaction Stir at RT or Reflux reactants->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Workup: - Cool - Filter or Concentrate monitor->workup Complete purify Purify by Column Chromatography workup->purify product Isolated Tetrahydropyridine Product purify->product

Workflow for Multicomponent Tetrahydropyridine Synthesis.

These protocols provide a foundation for researchers to explore the utility of this compound in constructing diverse and potentially bioactive heterocyclic scaffolds. The specific reaction conditions may require further optimization depending on the specific substrates and desired products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Methylpiperidin-3-amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via reductive amination, a prevalent synthetic route.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Imine Formation: The initial step of reductive amination is the formation of an imine or iminium ion from 3-aminopiperidine (or a protected version) and formaldehyde. This equilibrium can be unfavorable.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine. The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards imine formation. The reaction is also often favored under slightly acidic conditions (pH 4-5) which can be achieved by adding a catalytic amount of a mild acid like acetic acid.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Solution: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are generally effective because they selectively reduce the iminium ion in the presence of the aldehyde.[1] Sodium borohydride (NaBH4) is less selective and can reduce the starting aldehyde, so it should be added after the imine has had sufficient time to form.[1] For catalytic hydrogenation (H₂/Pd), ensure the catalyst is active and not poisoned.

  • Side Reactions: Over-methylation of the primary amine or the formation of other byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Careful control of stoichiometry, particularly the amount of formaldehyde, is crucial to minimize over-alkylation. Running the reaction at lower temperatures can also help to control the reaction rate and reduce side reactions.

Q2: I am observing significant amounts of impurities in my final product. What are the likely side products and how can I minimize them?

A2: Impurity formation is a common challenge. The most likely impurities in this synthesis are:

  • Over-methylated product (1,1-Dimethyl-3-aminopiperidinium salt): The primary amine of the product can react further with formaldehyde and the reducing agent to form a tertiary amine, which can then be quaternized.

    • Minimization: Use a stoichiometric amount or only a slight excess of formaldehyde. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-aminopiperidine or its protected precursor.

    • Minimization: Ensure sufficient reaction time and optimal reaction conditions as described in Q1.

  • Formaldehyde-related impurities: Formaldehyde can undergo side reactions, such as the Cannizzaro reaction, especially under basic conditions.

    • Minimization: Maintain appropriate pH control and use purified formaldehyde.

Q3: The purification of this compound is proving difficult. What are the recommended purification methods?

A3: The basic nature of amines can make purification challenging. Here are some effective methods:

  • Acid-Base Extraction: This is a common and effective method for separating basic amines from neutral or acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any neutral impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

  • Column Chromatography: While possible, chromatography on silica gel can be problematic due to the basicity of the amine, which can lead to tailing and poor separation.

    • Tip: To improve chromatographic separation, the silica gel can be deactivated by pre-treating the column with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1-2%). Alternatively, using a more inert stationary phase like alumina may be beneficial.[2]

Data Presentation: Comparison of Reducing Agents for Reductive Amination

The choice of reducing agent significantly impacts the outcome of the synthesis. The following table provides a comparative overview of commonly used reducing agents for the reductive amination of piperidines.

Reducing AgentTypical Yield RangeAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) 70-85%- High selectivity for iminium ions over carbonyls, allowing for one-pot reactions.[1] - Effective under mildly acidic conditions.- Highly toxic (releases cyanide upon decomposition).[1] - Requires careful handling and disposal.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 75-90%- Mild and highly selective reducing agent.[1] - Less toxic than NaBH₃CN. - Good for a wide range of substrates.- Moisture sensitive. - Can be more expensive than other borohydrides.
Sodium Borohydride (NaBH₄) 50-75%- Inexpensive and readily available. - Powerful reducing agent.- Less selective; can reduce aldehydes and ketones.[1] - Often requires a two-step procedure.
Catalytic Hydrogenation (H₂/Pd) 80-95%- High yielding and clean reaction. - Environmentally friendly (water is the only byproduct).- Requires specialized high-pressure equipment. - Catalyst can be expensive and pyrophoric.

Note: Yields are approximate and can vary significantly based on the specific substrate, reaction conditions, and scale.

Experimental Protocols

This section provides a detailed methodology for the synthesis of (R)-1-Methylpiperidin-3-amine via reductive amination of (R)-3-(Boc-amino)piperidine, a common and effective route.

Synthesis of (R)-1-Methyl-3-(Boc-amino)piperidine

  • Reaction Setup: To a solution of (R)-3-(Boc-amino)piperidine (10.0 g, 50.0 mmol) in methanol (75 mL) in a round-bottom flask, add 30% aqueous formaldehyde (7.5 mL, 75 mmol) at 0 °C under a nitrogen atmosphere.

  • Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (4.51 g, 75.0 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (R)-1-methyl-3-(Boc-amino)piperidine as an oil. The crude product is often of sufficient purity to be used in the next step without further purification.

Deprotection to (R)-1-Methylpiperidin-3-amine

  • Reaction Setup: Dissolve the crude (R)-1-methyl-3-(Boc-amino)piperidine in methanol (60 mL).

  • Acidification: To the solution, add a 4N solution of HCl in dioxane (10 mL) and stir the mixture at room temperature for 6 hours.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether.

    • Collect the precipitate by filtration and wash with cold methanol to afford (R)-1-Methylpiperidin-3-amine dihydrochloride as a solid.

    • To obtain the free base, dissolve the dihydrochloride salt in water, basify with a strong base (e.g., NaOH), and extract with an appropriate organic solvent.

A reported yield for this two-step process is approximately 72%.[3]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway for the synthesis of this compound and a logical workflow for troubleshooting common issues.

reaction_pathway cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection (if applicable) 3-Aminopiperidine_Derivative 3-Aminopiperidine (or N-protected derivative) Imine_Intermediate Imine/Iminium Intermediate 3-Aminopiperidine_Derivative->Imine_Intermediate + Formaldehyde Formaldehyde Formaldehyde->Imine_Intermediate + N-Methylated_Intermediate N-Methylated Intermediate Imine_Intermediate->N-Methylated_Intermediate + Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->N-Methylated_Intermediate + N-Methylated_Intermediate_Protected N-Methylated Intermediate (Protected) Final_Product This compound N-Methylated_Intermediate_Protected->Final_Product + Deprotection_Reagent Deprotection Reagent (e.g., HCl) Deprotection_Reagent->Final_Product + troubleshooting_workflow start Start Synthesis low_yield Low Yield? start->low_yield check_imine Check Imine Formation (Anhydrous conditions, pH) low_yield->check_imine Yes impurity_issue Impurity Issues? low_yield->impurity_issue No check_reductant Evaluate Reducing Agent (Activity, Selectivity) check_imine->check_reductant check_stoichiometry Verify Stoichiometry (Especially Formaldehyde) check_reductant->check_stoichiometry check_stoichiometry->impurity_issue overmethylation Check for Over-methylation (Control Formaldehyde, Time) impurity_issue->overmethylation Yes purification_problem Purification Difficulty? impurity_issue->purification_problem No unreacted_sm Unreacted Starting Material? (Increase Reaction Time) overmethylation->unreacted_sm unreacted_sm->purification_problem acid_base_extraction Optimize Acid-Base Extraction purification_problem->acid_base_extraction Yes success Successful Synthesis purification_problem->success No distillation Consider Vacuum Distillation acid_base_extraction->distillation chromatography Modify Chromatography (Base-washed silica) distillation->chromatography chromatography->success

References

Side reactions in the synthesis of 1-Methylpiperidin-3-amine via reductive amination

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Methylpiperidin-3-amine

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound via reductive amination?

A1: This synthesis is a form of amination that converts the carbonyl group of 1-methyl-3-piperidone into an amine. The process involves two main steps that typically occur in a single pot:

  • Imine Formation: The ketone (1-methyl-3-piperidone) reacts with an ammonia source (like ammonium acetate) under mildly acidic conditions to form a transient imine intermediate.[1][2]

  • Reduction: A selective reducing agent is used to reduce the imine C=N bond to a C-N single bond, yielding the final amine product, this compound.[1][3] This method is widely favored as it offers high selectivity and avoids the over-alkylation problems often seen with direct alkylation using alkyl halides.[4][5]

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice. It is mild and highly selective for reducing the imine intermediate in the presence of the starting ketone, which minimizes the formation of the 3-hydroxy-1-methylpiperidine byproduct.[6][7] It also avoids the use of toxic cyanides associated with sodium cyanoborohydride (NaBH₃CN).[3][7]

Q3: Why is my reaction yield consistently low?

A3: Low yield can stem from several factors. The most common issues include:

  • Suboptimal pH: The reaction requires a mildly acidic environment (pH 4-7) to facilitate imine formation.[7] If the pH is too low, the ammonia source is fully protonated and non-nucleophilic; if too high, the carbonyl is not sufficiently activated.

  • Inefficient Imine Formation: The formation of the imine is a reversible equilibrium reaction that produces water.[1] Inefficient removal of water or slow reduction can lead to the hydrolysis of the imine back to the starting materials.

  • Incorrect Reagent Stoichiometry: A large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) is often necessary to drive the equilibrium towards the imine.[6]

  • Side Reactions: Competing side reactions, such as the reduction of the starting ketone or its self-condensation, can consume starting material.[4][7]

Q4: What are the most common impurities I should look for?

A4: The primary impurities are typically side products from competing reactions. These include:

  • 3-Hydroxy-1-methylpiperidine: Formed if the reducing agent reduces the ketone starting material.

  • Aldol Self-Condensation Product: 1-methyl-3-piperidone can react with itself to form a dimer, especially under strongly acidic or basic conditions.[8]

  • Unreacted 1-methyl-3-piperidone: Indicative of an incomplete reaction.

Reaction and Troubleshooting Diagrams

The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common experimental issues.

Reaction_Pathway Ketone 1-Methyl-3-piperidone Imine Imine Intermediate Ketone->Imine + Ammonia - H2O Alcohol 3-Hydroxy-1-methylpiperidine (Side Product) Ketone->Alcohol Ketone Reduction Aldol Aldol Condensation Product (Side Product) Ketone->Aldol Self-Condensation Ammonia Ammonia Source (e.g., NH4OAc) Product This compound (Desired Product) Imine->Product Reduction (e.g., NaBH(OAc)3) Troubleshooting_Workflow Start Problem Detected: Low Yield / Impurities Check_Purity Analyze Crude Product (GC-MS, NMR) Start->Check_Purity Impurity_Type Identify Major Impurity Check_Purity->Impurity_Type Cause_Ketone Cause: Unreacted Starting Ketone Impurity_Type->Cause_Ketone Starting Material is major peak Cause_Alcohol Cause: Alcohol Byproduct Impurity_Type->Cause_Alcohol Peak at M+1 of starting material Cause_Other Cause: Dimer or Other Impurity Impurity_Type->Cause_Other Other peaks (e.g., dimer) Sol_Ketone Solution: • Increase reaction time/temp • Check reagent quality • Verify pH (4-7) Cause_Ketone->Sol_Ketone Sol_Alcohol Solution: • Use more selective reductant (NaBH(OAc)3) • Ensure imine formation before reduction Cause_Alcohol->Sol_Alcohol Sol_Other Solution: • Adjust pH to minimize aldol reaction • Optimize reactant concentrations Cause_Other->Sol_Other

References

Technical Support Center: Purification of 1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Methylpiperidin-3-amine from common reaction byproducts. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides (Q&A)

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity of this compound after Synthesis

  • Question: After performing the synthesis of this compound, my crude product shows multiple spots on TLC/peaks in GC-MS. What are the likely impurities and how can I remove them?

  • Answer: The impurity profile of your crude this compound can vary depending on the synthetic route. A common synthesis involves the reductive amination of a protected 3-aminopiperidine derivative.[1] Potential impurities include:

    • Unreacted Starting Materials: Such as 3-aminopiperidine or its N-protected form (e.g., N-Boc-3-aminopiperidine).

    • Over-methylated Byproducts: Formation of quaternary ammonium salts if the methylation agent is in excess.

    • Residual Reagents: Such as formaldehyde or reducing agents (e.g., sodium cyanoborohydride) and their byproducts.[1]

    • Positional Isomers: If the starting material was a mixture of isomers.

    To remove these impurities, a multi-step purification approach is recommended, starting with an acidic wash to remove neutral organic impurities, followed by basification and extraction of the desired amine. Further purification can be achieved by distillation or column chromatography.

Issue 2: Difficulty in Separating Byproducts by Column Chromatography

  • Question: I am trying to purify this compound using silica gel column chromatography, but I am observing significant peak tailing and poor separation. What is causing this and how can I improve it?

  • Answer: The basic nature of amines, like this compound, leads to strong interactions with the acidic silanol groups on the surface of silica gel.[2][3] This interaction causes poor elution, resulting in broad, tailing peaks and often irreversible adsorption of the product onto the column.[2][3]

    Here are some solutions:

    • Use of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-2%).[2][4] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Amine-Functionalized Silica: Utilize a pre-packed column with an amine-functionalized stationary phase.[2] This provides a more basic environment and is highly effective for the purification of amines without the need for mobile phase additives.

    • Alumina Column Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[3]

Issue 3: Product Degradation During Purification

  • Question: I suspect my this compound is degrading during purification, leading to lower yields. What could be the cause and how can I prevent it?

  • Answer: Amines can be susceptible to oxidation, especially when exposed to air and light over extended periods.[5] The acidic environment of a standard silica gel column can also potentially lead to degradation for some sensitive amines.[3]

    To minimize degradation:

    • Work under an inert atmosphere: When possible, perform purification steps under nitrogen or argon to prevent oxidation.

    • Avoid prolonged exposure to silica gel: Choose a purification method that is efficient and minimizes the contact time between your compound and the stationary phase.

    • Use fresh, high-quality solvents: Impurities in solvents can sometimes contribute to product degradation.

    • Consider salt formation and recrystallization: Converting the amine to a stable salt (e.g., hydrochloride) can protect it from degradation and allow for purification by recrystallization.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the boiling point of this compound?

    • A1: The boiling point of this compound is approximately 165-167 °C at atmospheric pressure. This makes fractional distillation a viable purification method for separating it from less volatile or more volatile impurities.

  • Q2: Can I purify this compound by recrystallization?

    • A2: Direct recrystallization of the free amine may be challenging as it is a liquid at room temperature. However, you can convert it to a crystalline salt, such as the hydrochloride or dihydrochloride salt, which can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Q3: What are the recommended solvent systems for column chromatography of this compound?

    • A3: For silica gel chromatography, a common solvent system is a gradient of dichloromethane/methanol with the addition of triethylamine (e.g., 95:5:0.1 DCM/MeOH/TEA). For amine-functionalized silica, a less polar system like hexane/ethyl acetate can be effective.[4]

  • Q4: How can I confirm the purity of my final product?

    • A4: The purity of this compound can be assessed using a combination of techniques, including:

      • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any structural isomers or byproducts.

      • High-Performance Liquid Chromatography (HPLC): Especially useful for analyzing the purity of the amine salt.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation >98%60-80%Scalable, effective for removing non-volatile impurities.Requires significant boiling point differences between components.
Silica Gel Chromatography (with TEA) 95-99%50-70%Good for removing closely related impurities.Can have product loss due to adsorption, requires solvent removal.
Amine-Functionalized Silica Chromatography >99%70-90%Excellent peak shape, high recovery, no need for basic additives.More expensive stationary phase.
Recrystallization (as HCl salt) >99.5%80-95% (after salt formation)High purity achievable, stable product form.Requires an additional reaction step (salt formation).

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips.

  • Distillation: Heat the flask gently. Discard the initial low-boiling fraction.

  • Collection: Collect the fraction that distills at the expected boiling point of this compound (165-167 °C).

  • Analysis: Analyze the collected fraction for purity by GC-MS or NMR.

Protocol 2: Purification by Column Chromatography on Amine-Functionalized Silica

  • Column Packing: Pack a column with amine-functionalized silica gel using a hexane/ethyl acetate mixture as the slurry solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate and gradually increase it.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

  • Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent dropwise with stirring until precipitation is complete.

  • Isolation of Crude Salt: Filter the precipitated hydrochloride salt and wash it with cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collection and Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Column Column Chromatography Crude->Column Recrystallization Recrystallization (as salt) Crude->Recrystallization Pure_Product Pure this compound Distillation->Pure_Product Column->Pure_Product Recrystallization->Pure_Product Troubleshooting_Chromatography cluster_solutions Troubleshooting Steps Start Poor Separation/ Peak Tailing on Silica Gel Add_Modifier Add Basic Modifier (e.g., Triethylamine) Start->Add_Modifier Change_Stationary_Phase Switch to Amine- Functionalized Silica Start->Change_Stationary_Phase Use_Alumina Use Alumina Column Start->Use_Alumina Resolved Improved Separation Add_Modifier->Resolved Change_Stationary_Phase->Resolved Use_Alumina->Resolved

References

Troubleshooting low conversion in 1-Methylpiperidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low conversion rates and other issues during the synthesis of 1-Methylpiperidin-3-amine. The primary focus is on the common synthetic route of reductive amination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination of 1-methyl-3-piperidone with ammonia is resulting in very low yield (<20%). What are the most likely causes?

A1: Low conversion in this reductive amination is a common issue and can often be attributed to several factors:

  • Inefficient Imine Formation: The first step, the formation of the imine intermediate from 1-methyl-3-piperidone and ammonia, is a reversible equilibrium. Unfavorable conditions, such as incorrect pH or the presence of excessive water, can shift the equilibrium back towards the starting materials.

  • Reducing Agent Reactivity: The choice and handling of the reducing agent are critical. Some reducing agents may be too slow, too reactive (reducing the starting ketone), or may have degraded due to improper storage. For instance, sodium borohydride (NaBH₄) can reduce the starting ketone, while milder agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine.[1][2]

  • Reaction Conditions: Suboptimal temperature, pressure (if using catalytic hydrogenation), or reaction time can lead to incomplete reactions. Some reductive aminations may require extended reaction times (e.g., overnight) to proceed to completion.[3]

  • Side Reactions: The starting material or product can participate in side reactions, such as self-condensation of the ketone or over-alkylation of the product amine, although the latter is less common when starting with ammonia.

Q2: I am using sodium triacetoxyborohydride (STAB) as the reducing agent, but my conversion is still poor. How can I optimize the reaction?

A2: When using sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), which is generally an effective reagent, poor conversion often points to issues with the initial imine formation.[3] Here are key optimization steps:

  • Pre-formation of the Imine: Allow the 1-methyl-3-piperidone and the amine source (e.g., ammonium acetate or ammonia in a suitable solvent) to stir together for a period (e.g., 1-2 hours) before adding the STAB. This allows the imine intermediate to form in a sufficient concentration.

  • Use of an Acid Catalyst: The reaction is often catalyzed by a weak acid, such as acetic acid (AcOH).[3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine. However, too much acid will protonate the amine, rendering it non-nucleophilic. Typically, a catalytic amount is sufficient.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) or dichloroethane (DCE) are commonly used and effective solvents for reactions with STAB.[3] Anhydrous conditions are preferable as water can hydrolyze the imine.

  • Stoichiometry: Ensure you are using a slight excess of the amine source (1.1-1.5 equivalents) and the reducing agent (1.2-2.0 equivalents) to drive the reaction to completion.[4]

Q3: What is the role of pH during the reductive amination, and what is the optimal range?

A3: pH is a critical parameter for a successful reductive amination. The reaction requires a mildly acidic environment (typically pH 5-7).

  • If the pH is too high (alkaline): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the iminium ion, slowing down or preventing the reaction.

  • If the pH is too low (acidic): The amine nucleophile becomes protonated to its non-nucleophilic ammonium salt (R-NH₃⁺), which cannot react with the ketone.

Using a weak acid like acetic acid as a catalyst or using an ammonium salt like ammonium acetate can help maintain the pH within the optimal range.

Q4: I am observing multiple unexpected spots on my TLC plate. What are the potential side products?

A4: The formation of multiple products can complicate purification and reduce the yield of the desired this compound. Common side products include:

  • Unreacted 1-methyl-3-piperidone: If the reaction is incomplete.

  • 1-methylpiperidin-3-ol: This results from the direct reduction of the starting ketone by the reducing agent. This is more common with stronger reducing agents like NaBH₄ if the imine formation is slow.[1]

  • Dimeric or Polymeric Species: The ketone can potentially undergo self-condensation under certain conditions.

  • Products from Impure Starting Materials: Ensure the purity of your 1-methyl-3-piperidone before starting the reaction.

Data Presentation

The choice of reducing agent and solvent can significantly affect reaction conversion and time. The following table, adapted from general reductive amination studies, illustrates these effects.

Table 1: Effect of Reducing Agent and Solvent on Conversion (%) over Time

Time (h)NaBH(OAc)₃ in DCE[4]NaBH₃CN in MeOH (+AcOH)[4]H₂/Pd-C in EtOH
1 99%75%45%
2 100%85%70%
4 100%95%90%
8 100%>99%>99%

Note: Data is illustrative for a representative reductive amination and highlights typical trends.

Experimental Protocols

Protocol 1: Reductive Amination of 1-methyl-3-piperidone

This protocol is a generalized procedure for the synthesis via reductive amination.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-methyl-3-piperidone (1.0 eq) and a suitable anhydrous solvent such as Dichloroethane (DCE).

  • Amine Addition: Add the ammonia source. Using ammonium acetate (1.5 eq) and a catalytic amount of acetic acid is a common approach.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The addition may be exothermic.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Protocol 2: N-methylation of (R)-3-Boc-aminopiperidine followed by Deprotection[5]

This procedure details the synthesis of the (R)-enantiomer, starting from a protected piperidine.

  • Reaction Setup: In a flask, create a mixture of tert-butyl (R)-piperidin-3-ylcarbamate (10 g, 0.05 mol), 30% aqueous formaldehyde (7.5 mL), and methanol (75 mL). Cool the mixture to 0 °C.

  • Reducing Agent Addition: Add sodium cyanoborohydride (4.51 g, 0.075 mol) in portions to the cooled mixture.

  • N-methylation Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Concentrate the mixture under vacuum. Dissolve the residue in a mixture of ethyl acetate and water. Separate the layers, wash the organic layer with water and brine, and then dry it with anhydrous sodium sulfate.

  • Intermediate Isolation: Concentrate the organic layer under vacuum to obtain the N-methylated, Boc-protected intermediate as an oil. This crude product can often be used in the next step without further purification.

  • Deprotection: Dissolve the crude intermediate in methanol (60 mL) and add a 4N HCl solution in dioxane (10 mL).

  • Final Product Formation: Stir this mixture at room temperature for 6 hours. Concentrate the solution under vacuum.

  • Purification: Grind the resulting residue with ether. Filter the precipitate and wash it with ice-cold methanol to yield (R)-1-methylpiperidin-3-amine as a solid (yield approx. 72%).[5]

Visualizations

Reaction Pathway

Reaction_Pathway Ketone 1-methyl-3-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Iminium Ion Intermediate Hemiaminal->Imine +H+ Imine->Hemiaminal -H+ Product This compound Imine->Product H2O H2O Imine->H2O ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product H_plus H+

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion Observed CheckImine Is imine formation favored? Start->CheckImine CheckReducer Is the reducing agent active and appropriate? CheckImine->CheckReducer Yes Action_pH Adjust pH to 5-7 (use weak acid catalyst) CheckImine->Action_pH No CheckConditions Are reaction conditions optimal? CheckReducer->CheckConditions Yes Action_Reducer Use fresh reducer (e.g., NaBH(OAc)3) CheckReducer->Action_Reducer No Action_Solvent Use anhydrous solvent (e.g., DCE) CheckConditions->Action_Solvent No Success Conversion Improved CheckConditions->Success Yes Action_Preform Pre-form imine before adding reducer Action_pH->Action_Preform Action_Preform->CheckImine Action_Reducer->CheckReducer Action_Time Increase reaction time Monitor by LCMS/TLC Action_Solvent->Action_Time Action_Time->CheckConditions

Caption: A logical workflow for troubleshooting low conversion issues.

Parameter Relationships

Parameter_Relationships Yield High Yield pH Optimal pH (5-7) pH->Yield Reducer Selective Reducer (e.g., STAB) Reducer->Yield Time Sufficient Time (e.g., >8h) Time->Yield Solvent Anhydrous Solvent (e.g., DCE) Solvent->Yield SideReaction1 Ketone Reduction SideReaction1->Yield SideReaction2 Imine Hydrolysis SideReaction2->Yield SideReaction3 Incomplete Reaction SideReaction3->Yield SideReaction4 Amine Protonation SideReaction4->Yield

Caption: Key parameter relationships influencing reaction yield.

References

Technical Support Center: Chiral Resolution of Racemic 1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of racemic 1-Methylpiperidin-3-amine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Diastereomeric Salt Resolution Overview

The most common and cost-effective method for resolving racemic amines like this compound is through the formation of diastereomeric salts. This process involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Data Presentation: Representative Resolution Data

Resolving AgentSolvent SystemIsolated DiastereomerYield (%)Enantiomeric Excess (e.e.) (%)
Dibenzoyl-(D)-tartaric acidMethanol(R)-amine salt~82%>99%
(R)-Cyclic Phosphoric Acidtert-Butyl alcohol(R)-amine salt~99%>99.6%
(S)-Mandelic AcidIsopropanol(S)-amine saltVariesVaries

Experimental Protocols

Diastereomeric Salt Resolution of Racemic this compound with Dibenzoyl-(D)-tartaric Acid

This protocol is adapted from established procedures for the resolution of similar aminopiperidines. Optimization of solvent, temperature, and stoichiometry may be necessary.

Materials:

  • Racemic this compound

  • Dibenzoyl-(D)-tartaric acid

  • Methanol

  • 2M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq.) in methanol at an elevated temperature (e.g., 50-60 °C).

    • In a separate flask, dissolve dibenzoyl-(D)-tartaric acid (0.5-1.0 eq.) in methanol, warming if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystallization.

    • Stir the resulting slurry for several hours to allow for equilibration.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiopure Amine:

    • Suspend the collected diastereomeric salt in a mixture of water and dichloromethane.

    • Add 2M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >10.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

Since this compound lacks a strong chromophore, pre-column derivatization is necessary for UV detection. This method is adapted from a validated procedure for piperidin-3-amine.[1]

Materials:

  • Enantiomerically enriched this compound sample

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • HPLC grade ethanol and diethylamine (DEA)

Procedure:

  • Derivatization:

    • Dissolve a small sample of the amine in DCM.

    • Add triethylamine (1.2 eq.) followed by p-toluenesulfonyl chloride (1.1 eq.).

    • Stir the reaction at room temperature until complete (monitor by TLC or LC-MS).

    • Wash the reaction mixture with water, dry the organic layer, and evaporate the solvent.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (or similar polysaccharide-based chiral stationary phase).[1]

    • Mobile Phase: 0.1% Diethylamine in Ethanol.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Detection: UV at 228 nm.[1]

    • Column Temperature: Ambient.

  • Data Analysis:

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Troubleshooting Guide

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TroubleshootingGuide start Problem Encountered no_xtal No Crystals Form / Oiling Out start->no_xtal low_ee Low Enantiomeric Excess (e.e.) start->low_ee low_yield Low Yield of Diastereomeric Salt start->low_yield hplc_issue Poor HPLC Resolution / Peak Tailing start->hplc_issue sol_no_xtal1 Solution: - Screen different solvents/solvent mixtures. - Increase concentration (evaporate solvent). - Add an anti-solvent slowly. - Cool slowly; allow more time. - Scratch flask or add seed crystals. no_xtal->sol_no_xtal1 Causes: - Suboptimal solvent - Insufficient supersaturation - Nucleation issues sol_low_ee1 Solution: - Ensure slow cooling rate. - Perform recrystallization of the salt. - Check purity of starting materials. - Screen for a different resolving agent. - Verify stoichiometry (0.5 eq. of RA can be better). low_ee->sol_low_ee1 Causes: - Co-precipitation of both salts - Impurities inhibiting selectivity - Inefficient resolving agent sol_low_yield1 Solution: - Optimize solvent to decrease target salt solubility. - Lower final crystallization temperature. - Increase crystallization time. - Ensure complete salt formation before cooling. low_yield->sol_low_yield1 Causes: - High solubility of the target salt - Incomplete crystallization - Suboptimal stoichiometry sol_hplc_issue1 Solution: - Optimize mobile phase (adjust modifier %). - Change chiral stationary phase (CSP). - Ensure complete derivatization. - For tailing: Add amine modifier (e.g., 0.1% DEA). hplc_issue->sol_hplc_issue1 Causes: - Inappropriate CSP or mobile phase - Analyte-column secondary interactions - Incomplete derivatization

Caption: A troubleshooting guide for common issues in chiral resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for amines? A1: For basic compounds like this compound, chiral acids are used as resolving agents. Commonly successful agents include tartaric acid derivatives (like dibenzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid) and mandelic acid enantiomers.

Q2: I am not getting any crystals to form. What should I do? A2: Failure to crystallize is a common issue. Try the following:

  • Seeding: If available, add a seed crystal of the desired diastereomeric salt to initiate crystallization. If not, try scratching the inside of the flask at the air-liquid interface with a glass rod.

  • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.

  • Change the Solvent System: The current solvent may be too effective. Try adding an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until the solution becomes turbid.

  • Patience: Some crystallizations are slow and may require several hours or even days at a reduced temperature.

Q3: My enantiomeric excess (e.e.) is low after the first crystallization. How can I improve it? A3: A low e.e. indicates that the undesired diastereomer has co-precipitated. To improve purity:

  • Recrystallization: Redissolve the diastereomeric salt in a minimal amount of hot solvent and allow it to recrystallize slowly. This process can be repeated until the desired e.e. is achieved.

  • Slow Cooling: A rapid temperature drop can trap impurities. Allow the solution to cool to room temperature slowly before further cooling.

  • Check Purity: Ensure the starting racemic amine and the chiral resolving agent are of high purity, as impurities can interfere with the crystallization process.

Q4: Why are my peaks tailing during chiral HPLC analysis? A4: Peak tailing for basic amines is often caused by strong interactions with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, add a small amount of a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA). This modifier will compete for the active sites and lead to more symmetrical peaks.

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ExperimentalWorkflow racemate Racemic (R/S)-1-Methylpiperidin-3-amine salt_formation Step 1: Diastereomeric Salt Formation (in a suitable solvent, e.g., Methanol) racemate->salt_formation reagent Chiral Resolving Agent (e.g., Dibenzoyl-(D)-tartaric acid) reagent->salt_formation crystallization Step 2: Fractional Crystallization (Slow cooling) salt_formation->crystallization filtration Step 3: Filtration crystallization->filtration solid_salt Solid: Less Soluble Diastereomeric Salt ((R)-Amine • (D)-Acid) filtration->solid_salt Precipitate mother_liquor Mother Liquor: More Soluble Diastereomeric Salt ((S)-Amine • (D)-Acid) filtration->mother_liquor Filtrate liberation Step 4: Liberation of Free Amine (Basification, e.g., NaOH) solid_salt->liberation pure_enantiomer Enantiomerically Enriched (R)-1-Methylpiperidin-3-amine liberation->pure_enantiomer analysis Step 5: Analysis (Chiral HPLC for e.e. determination) pure_enantiomer->analysis

Caption: Workflow for the chiral resolution of a racemic amine.

References

Preventing over-methylation in the synthesis of 1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1-Methylpiperidin-3-amine, with a specific focus on preventing over-methylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of over-methylation in the synthesis of this compound?

Over-methylation, leading to the formation of a quaternary ammonium salt, is a common side reaction. The primary causes include:

  • Excess Methylating Agent: Using a significant excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) can drive the reaction towards the thermodynamically stable quaternary salt.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the second methylation step to occur more readily.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the formation of the desired tertiary amine can increase the likelihood of a second methylation event.

  • Choice of Methylating Agent: Highly reactive methylating agents are more prone to causing over-methylation.

Q2: How can I control the stoichiometry to minimize the formation of the quaternary ammonium salt?

Precise control over the stoichiometry of your reactants is crucial.

  • Limiting the Methylating Agent: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the methylating agent relative to the starting piperidin-3-amine.

  • Slow Addition: Instead of adding the methylating agent all at once, a slow, dropwise addition to the reaction mixture can help maintain a low instantaneous concentration, favoring mono-methylation.

Q3: What is the recommended reaction temperature and time to avoid over-methylation?

Optimal conditions can vary based on the specific reagents and scale. However, a general guideline is:

  • Lower the Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second methylation.

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the over-methylated product.

Q4: Are there alternative, more selective methylation methods I can use?

Yes, the Eschweiler-Clarke reaction is a highly effective method for the selective mono-N-methylation of primary and secondary amines and avoids the risk of quaternization.[1] This reductive amination procedure uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.

Q5: How can I detect and quantify the over-methylated byproduct?

Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the desired product and the quaternary salt. The chemical shifts of the N-methyl protons and the adjacent carbons will be different.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to identify and quantify the desired product and the over-methylated byproduct based on their different mass-to-charge ratios.

  • High-Performance Liquid Chromatography (HPLC): A properly developed HPLC method can separate and quantify the components of the reaction mixture, allowing for an accurate determination of product purity.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Significant amount of quaternary ammonium salt observed in the final product. Excess methylating agent, high temperature, or prolonged reaction time.Reduce the equivalents of the methylating agent to near stoichiometry. Lower the reaction temperature and monitor the reaction closely to determine the optimal reaction time. Consider using the Eschweiler-Clarke reaction.
Reaction is sluggish or incomplete. Insufficient activation energy or low reactivity of the methylating agent.Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. Ensure the quality and reactivity of the methylating agent.
Complex mixture of products is formed. Non-selective reaction conditions.Switch to a more selective methylation method like the Eschweiler-Clarke reaction. Re-evaluate the solvent and base used in the reaction.

Recommended Experimental Protocol: Eschweiler-Clarke Reaction

This protocol is designed to favor the selective mono-N-methylation of piperidin-3-amine, thereby minimizing over-methylation.

Materials:

  • Piperidin-3-amine

  • Formaldehyde (37% solution in water)

  • Formic acid (88-98%)

  • Diethyl ether or Dichloromethane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-3-amine.

  • Add formic acid (2-3 equivalents) to the flask. The addition is exothermic, so it should be done carefully, possibly in an ice bath.

  • Slowly add formaldehyde solution (1.1-1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture by adding a concentrated solution of NaOH or by the portion-wise addition of solid K₂CO₃ until the pH is >10.

  • Extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography if necessary.

Data Presentation

The following table illustrates the expected impact of different reaction conditions on the yield and purity of this compound.

Methylating Agent Equivalents Temperature (°C) Time (h) Yield of this compound (%) Over-methylated Product (%)
Methyl Iodide1.12548510
Methyl Iodide2.02546035
Methyl Iodide1.15047025
Formaldehyde/Formic Acid1.2/2.5903>95<2

Visualizations

Reaction Pathway

Reaction_Pathway Piperidin-3-amine Piperidin-3-amine This compound This compound Piperidin-3-amine->this compound + CH3I (or HCHO/HCOOH) Quaternary Salt Quaternary Salt This compound->Quaternary Salt + CH3I (excess)

Caption: Synthetic pathway to this compound and the over-methylation side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity of This compound CheckByproduct Analyze crude product by NMR or LC-MS. Over-methylation detected? Start->CheckByproduct ReduceReagents Decrease equivalents of methylating agent. Lower reaction temperature. CheckByproduct->ReduceReagents Yes OptimizeConditions Re-optimize reaction conditions (solvent, base). CheckByproduct->OptimizeConditions No MonitorReaction Monitor reaction closely. Quench upon completion. ReduceReagents->MonitorReaction UseAlternative Switch to Eschweiler-Clarke reaction. MonitorReaction->UseAlternative End High Purity Product UseAlternative->End OptimizeConditions->End

Caption: A step-by-step workflow for troubleshooting common issues in the synthesis.

Parameter Relationships

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature DesiredProduct Yield of this compound Temp->DesiredProduct Optimal range SideProduct Formation of Over-methylated Product Temp->SideProduct Increase Time Reaction Time Time->DesiredProduct Optimal duration Time->SideProduct Increase Stoichiometry Stoichiometry of Methylating Agent Stoichiometry->DesiredProduct Near 1:1 Stoichiometry->SideProduct Increase

Caption: Logical relationships between reaction parameters and the synthesis outcome.

References

Column chromatography conditions for purifying 1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Methylpiperidin-3-amine using column chromatography. Given the polar and basic nature of this compound, this guide addresses common challenges and offers detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound streak or show poor separation on a standard silica gel column?

A1: this compound is a basic compound. The amine functional groups can interact strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction leads to strong adsorption, resulting in peak tailing (streaking) and poor separation.[1] In some cases, the compound may not elute at all or could degrade on the acidic stationary phase.

Q2: What are the main alternative chromatography techniques for purifying polar basic amines like this compound?

A2: The primary alternatives to standard silica gel chromatography are:

  • Normal-Phase Chromatography with a Basic Modifier: Adding a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide to the mobile phase can neutralize the acidic sites on the silica gel, improving peak shape and elution.[1][2]

  • Amine-Functionalized Silica Chromatography: Using a stationary phase where amine groups are bonded to the silica provides a more basic surface, which minimizes the problematic interactions with basic analytes.[3][4]

  • Basic Alumina Chromatography: Alumina is a suitable alternative to silica gel. Basic alumina is particularly effective for the purification of basic compounds.[5][6][7][8][9]

  • Reversed-Phase Chromatography (RPC): In RPC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. To improve retention and peak shape of basic compounds, it is often necessary to adjust the pH of the mobile phase to suppress the ionization of the amine.[1][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase (like silica or a diol-functionalized phase) with a mobile phase rich in an organic solvent, like acetonitrile, and a small amount of an aqueous buffer.[11][12][13][14][15]

Q3: When should I choose one chromatography method over another?

A3: The choice of method depends on the specific impurities, the scale of the purification, and the available resources.

  • For routine purifications with known impurities: Normal-phase chromatography on silica with a basic modifier is often the first method to try due to its simplicity and cost-effectiveness.

  • If streaking is severe or the compound is acid-sensitive: Amine-functionalized silica or basic alumina are excellent choices.[9][16][17]

  • For highly polar impurities: HILIC or reversed-phase chromatography may provide better separation.[10][11][12]

  • For MS-compatibility: Use volatile mobile phase modifiers like formic acid, ammonium formate, or ammonium acetate in reversed-phase or HILIC.[18]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing/Streaking on Silica Gel Strong interaction between the basic amine and acidic silanol groups on the silica surface.1. Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to your mobile phase.[1][2] 2. Switch to a less acidic stationary phase like neutral or basic alumina.[5][8] 3. Use an amine-functionalized silica column.[3][4]
Compound Not Eluting from the Column The compound is too strongly adsorbed to the stationary phase.1. Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol system). 2. If using silica gel, add a basic modifier to the eluent.[2] 3. Consider switching to reversed-phase or HILIC, where elution mechanisms are different.
Poor Separation of Compound from Impurities The selectivity of the chromatographic system is insufficient.1. Optimize the mobile phase composition by trying different solvent systems. 2. Change the stationary phase (e.g., from silica to alumina or a C18 column) to alter the selectivity.[1]
Compound Degradation During Purification The compound may be unstable on the acidic silica gel.1. Use a more inert stationary phase like basic alumina or a polymer-based reversed-phase column. 2. Deactivate the silica gel by pre-eluting the column with a mobile phase containing a basic modifier before loading your sample.[2]
Irreproducible Results Variations in mobile phase preparation, column packing, or sample loading.1. Ensure the mobile phase is prepared fresh and consistently. 2. If using a basic modifier, ensure it is added to both the equilibration and elution solvents.[1] 3. Standardize your column packing and sample loading procedures.

Experimental Protocols

Method 1: Normal-Phase Chromatography on Silica Gel with a Basic Modifier

This method is a good starting point for the purification of this compound. The addition of triethylamine (TEA) as a basic modifier helps to improve the peak shape and recovery.

Detailed Methodology:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Preparation: Prepare a stock solution of your mobile phase. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). To this mixture, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v).

  • Column Packing: Pack the column with silica gel using a slurry method with the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or DCM. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution: Start with a less polar mobile phase (e.g., 98:1:1 DCM:MeOH:TEA) and gradually increase the polarity by increasing the proportion of methanol (e.g., to 90:9:1 DCM:MeOH:TEA) to elute the compound.[19] Monitor the elution using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is relatively volatile and should co-evaporate with the solvent.

Summary of Conditions:

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Dichloromethane:Methanol with 0.5-1% Triethylamine
Gradient Step or linear gradient from low to high polarity
Example Gradient Start: 98:1:1 DCM:MeOH:TEA -> End: 90:9:1 DCM:MeOH:TEA[19]
Method 2: Reversed-Phase Chromatography

This method is suitable for separating polar compounds and can be advantageous if polar impurities are present.

Detailed Methodology:

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase Preparation: Prepare a buffered aqueous solution and an organic solvent. For MS compatibility, use volatile buffers. A common system is water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Alternatively, for better peak shape of basic amines, a basic mobile phase can be used, such as water with 0.1% ammonium hydroxide (Solvent A) and acetonitrile with 0.1% ammonium hydroxide (Solvent B).

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (high percentage of Solvent A).

  • Sample Loading: Dissolve the crude sample in the initial mobile phase and load it onto the column.

  • Elution: Elute the compound by gradually increasing the percentage of the organic solvent (Solvent B).

  • Fraction Collection and Analysis: Collect and analyze fractions using an appropriate method (e.g., HPLC, TLC if the compound is UV active, or MS).

  • Solvent Removal: Combine the pure fractions and remove the solvents, which may require lyophilization if the mobile phase is primarily aqueous.

Summary of Conditions:

ParameterRecommended Condition
Stationary Phase C18-functionalized Silica Gel
Mobile Phase (Acidic) A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Mobile Phase (Basic) A: Water + 0.1% Ammonium Hydroxide, B: Acetonitrile + 0.1% Ammonium Hydroxide
Gradient Increasing percentage of organic solvent (B) over time

Visualizing the Workflow

Troubleshooting Workflow

troubleshooting_workflow start Problem Observed (e.g., Peak Tailing) check_modifier Is a basic modifier (e.g., TEA) being used? start->check_modifier add_modifier Add 0.5-1% TEA or NH4OH to the mobile phase check_modifier->add_modifier No check_stationary_phase Is the stationary phase standard silica gel? check_modifier->check_stationary_phase Yes end_good Problem Resolved add_modifier->end_good change_stationary_phase Switch to Basic Alumina or Amine-Functionalized Silica check_stationary_phase->change_stationary_phase Yes consider_alt_method Consider alternative methods: Reversed-Phase or HILIC check_stationary_phase->consider_alt_method No change_stationary_phase->end_good end_bad Problem Persists change_stationary_phase->end_bad consider_alt_method->end_good consider_alt_method->end_bad

Caption: Troubleshooting logic for purifying basic amines.

General Experimental Workflow

experimental_workflow start Crude this compound method_selection Select Chromatography Method (e.g., Normal-Phase with Modifier) start->method_selection column_prep Prepare and Pack Column method_selection->column_prep sample_loading Dissolve and Load Sample column_prep->sample_loading elution Elute with Mobile Phase Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection analysis Analyze Fractions (TLC/HPLC) fraction_collection->analysis pooling Combine Pure Fractions analysis->pooling solvent_removal Remove Solvent (Rotovap) pooling->solvent_removal final_product Purified this compound solvent_removal->final_product

References

Identifying and characterizing impurities in 1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylpiperidin-3-amine. The following information is designed to help identify and characterize potential impurities that may be encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These are broadly categorized as:

  • Synthesis-Related Impurities: These arise from the chemical reactions used to synthesize the molecule. They can include unreacted starting materials, intermediates, and byproducts from side reactions. A common synthetic route involves the N-methylation of 3-aminopiperidine or a protected version of it.

  • Starting Material-Related Impurities: Impurities present in the initial raw materials, such as 3-aminopiperidine, can be carried through the synthesis and appear in the final product.

  • Reagent-Related Impurities: Residual solvents, catalysts, and other reagents used during the synthesis and purification steps can remain in the final product.

  • Degradation Products: this compound can degrade over time or under stress conditions such as exposure to heat, light, humidity, or incompatible substances. This can lead to the formation of new impurities.

  • Enantiomeric Impurities: If the desired product is a specific enantiomer (e.g., (R)-1-Methylpiperidin-3-amine), the presence of the other enantiomer ((S)-1-Methylpiperidin-3-amine) is considered an impurity.

Q2: What are some common impurities I should look for?

Based on a typical synthesis involving the reductive amination of 3-aminopiperidine with formaldehyde, several potential impurities can be anticipated. While a definitive list is product-specific, the following table summarizes likely impurities.

Impurity NameStructurePotential Source
3-AminopiperidinePiperidin-3-amineUnreacted starting material.[1][2][3]
1,1-Dimethyl-3-aminopiperidiniumQuaternary ammonium saltOver-methylation during synthesis.
N-(1-Methylpiperidin-3-yl)methanamine-Reaction with excess formaldehyde.
3-(Dimethylamino)piperidine-Byproduct of reductive amination.
(S)-1-Methylpiperidin-3-amineEnantiomerIf the target is the (R)-enantiomer.
Residual Solvents (e.g., Methanol, Toluene)-From synthesis and purification steps.

Q3: How can I identify and characterize these impurities?

A combination of analytical techniques is typically employed for the comprehensive identification and characterization of impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A well-developed HPLC method can resolve the main compound from its various impurities.

  • Mass Spectrometry (MS), often coupled with HPLC (LC-MS): This provides molecular weight information for each separated impurity, which is crucial for preliminary identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, allowing for the definitive identification of unknown impurities. This is often used after isolating a sufficient quantity of the impurity.

  • Gas Chromatography (GC), often coupled with MS (GC-MS): This is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.

Troubleshooting Guides

This section provides practical guidance for common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Causes:

  • Secondary Interactions: The basic amine groups in this compound and its impurities can interact with acidic silanol groups on the surface of the HPLC column packing material, leading to peak tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.

Solutions:

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

  • Add a Mobile Phase Modifier: Incorporate a small amount of a basic additive, like triethylamine or diethylamine, to the mobile phase to mask the active silanol groups.

  • Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure consistent ionization of the analyte.

  • Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.

  • Dissolve Sample in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase to minimize solvent effects.

Issue 2: Appearance of Unexpected Peaks

Possible Causes:

  • Sample Degradation: The sample may have degraded after preparation.

  • Contamination: Contamination can be introduced from the sample preparation process, the HPLC system, or the mobile phase.

  • Carryover: Residual sample from a previous injection may elute in the current run.

Solutions:

  • Analyze Samples Promptly: Analyze prepared samples as soon as possible, and store them under appropriate conditions (e.g., refrigerated) if immediate analysis is not possible.

  • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity to avoid introducing contaminants.

  • Implement a Thorough Needle Wash Protocol: Use a strong solvent in the autosampler's needle wash to prevent carryover between injections.

  • Run Blank Injections: Inject a blank solvent to confirm that the unexpected peaks are not coming from the system or mobile phase.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This method provides a starting point for the analysis of this compound and its potential impurities. Optimization may be required based on the specific impurity profile and instrumentation.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm (base-deactivated)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of this compound and to identify potential degradation products.

  • Acidic Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) for a specified duration.

After exposure to these stress conditions, the samples should be analyzed by a stability-indicating HPLC method (such as the one described above) to assess the extent of degradation and the formation of new peaks.

Data Presentation

Table 1: Hypothetical Impurity Profile of a this compound Batch

ImpurityRetention Time (min)Area %Specification Limit (%)
3-Aminopiperidine4.50.08≤ 0.15
Unknown Impurity 18.20.03≤ 0.10
(S)-1-Methylpiperidin-3-amine12.10.12≤ 0.15
This compound15.399.75-
Unknown Impurity 218.90.02≤ 0.10

Table 2: Summary of Forced Degradation Study Results (Hypothetical)

Stress Condition% DegradationMajor Degradation Products (Area %)
0.1 M HCl, 60°C, 24h5.2DP1 (1.8%), DP2 (0.9%)
0.1 M NaOH, 60°C, 24h2.1DP3 (0.7%)
3% H₂O₂, RT, 24h8.5DP4 (3.2%), DP5 (2.1%)
105°C, 48h1.5DP1 (0.5%)
UV Light, 24h< 0.5No significant degradation

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis cluster_degradation Forced Degradation start Starting Materials (e.g., 3-Aminopiperidine) synthesis Chemical Synthesis (e.g., Reductive Amination) start->synthesis purification Purification (e.g., Distillation, Crystallization) synthesis->purification product This compound (Final Product) purification->product hplc HPLC Screening lcms LC-MS for MW hplc->lcms isolation Impurity Isolation (Prep-HPLC) hplc->isolation quantification Quantitative Analysis lcms->quantification nmr NMR for Structure Elucidation isolation->nmr nmr->quantification stress Stress Conditions (Acid, Base, Peroxide, Heat, Light) degradation_hplc HPLC Analysis of Stressed Samples stress->degradation_hplc product->hplc product->stress

Caption: Experimental workflow for the synthesis and impurity analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Problems cluster_extra_peaks Unexpected Peaks start Analytical Issue Observed in HPLC peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting extra_peaks Extra Peaks? start->extra_peaks check_column Use Base-Deactivated Column peak_tailing->check_column Yes add_modifier Add Amine to Mobile Phase check_column->add_modifier check_solvent Dissolve Sample in Mobile Phase peak_fronting->check_solvent Yes run_blank Run Blank Injection extra_peaks->run_blank Yes check_contamination Check for Contamination (Solvents, Glassware) run_blank->check_contamination If peaks persist check_degradation Prepare Fresh Sample check_contamination->check_degradation

Caption: Troubleshooting logic for common HPLC issues encountered during the analysis of this compound.

References

Stability issues of 1-Methylpiperidin-3-amine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 1-Methylpiperidin-3-amine

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic or basic conditions?

This compound, a cyclic amine, is generally a stable molecule. However, like other amines, its stability can be influenced by pH, temperature, and the presence of other reactive species.

  • Acidic Conditions: In an acidic environment, both the primary amine (-NH2) and the tertiary amine (N-methyl group on the piperidine ring) will be protonated. This protonation generally protects the amine from oxidative degradation. However, very harsh acidic conditions (high concentration of strong acid and elevated temperatures) could potentially promote side reactions, although the piperidine ring itself is robust.

  • Basic Conditions: Under basic conditions, the molecule exists as a free base. The lone pair of electrons on the primary amine makes it nucleophilic and susceptible to certain reactions. While hydrolysis is not a typical degradation pathway for this structure, the free base is more prone to oxidation than its protonated form.

  • Interaction with Excipients: A significant concern in formulation development is the interaction with excipients.[1] Amines can react with reducing sugars (e.g., lactose) via the Maillard reaction, leading to discoloration and the formation of degradants.[2][3] Additionally, reactive impurities like aldehydes or peroxides in excipients can also lead to degradation products.[2]

Q2: I am observing degradation of my compound in a formulation. How can I troubleshoot this?

When troubleshooting unexpected degradation, a systematic approach is crucial. The following workflow can help identify the root cause.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Analysis & Conclusion start Unexpected peak or loss of This compound detected check_control Analyze Placebo (Formulation without API) start->check_control check_api Re-test pure API under same analytical conditions start->check_api stress_test Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_control->stress_test No peak in placebo excipient_issue Conclusion: Excipient Incompatibility. Identify and replace problematic excipient. check_control->excipient_issue Degradant peak present check_api->stress_test No peak in pure API analytical_issue Conclusion: Analytical Method Artifact. Optimize method (e.g., mobile phase pH, temp). check_api->analytical_issue Degradant peak present api_issue Conclusion: Inherent API Instability. Characterize degradant and assess impact. stress_test->api_issue Degradation pathway identified

Caption: Troubleshooting workflow for unexpected degradation.

Q3: How do I set up a standard forced degradation study for this compound?

Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[4] A typical study is performed on a single batch of the drug substance.[6]

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare Stock Solution of This compound (e.g., 1 mg/mL in Diluent) acid Acid Hydrolysis 0.1 M HCl, 70°C, 24h prep->acid base Base Hydrolysis 0.1 M NaOH, 70°C, 24h prep->base ox Oxidation 3% H2O2, RT, 24h prep->ox neutralize Neutralize samples (if applicable) acid->neutralize Timepoint sampling base->neutralize Timepoint sampling ox->neutralize Timepoint sampling therm Thermal Solid state, 80°C, 48h therm->neutralize Timepoint sampling analyze Analyze by Stability-Indicating Method (e.g., RP-HPLC-UV/MS) neutralize->analyze report Report % Degradation, Peak Purity, and Mass Balance analyze->report

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation by Acid and Base Hydrolysis

This protocol outlines a typical procedure for evaluating stability in acidic and basic solutions.

1. Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water and acetonitrile

  • Suitable HPLC column (e.g., C18)

  • HPLC system with UV or Mass Spectrometry (MS) detector

2. Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Acid Stress:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution in a sealed vial at 70°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Base Stress:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution in a sealed vial at 70°C.

    • Withdraw aliquots at the same time points.

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Control Sample: Prepare a control by mixing the stock solution with water and storing it under the same conditions.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products.[6]

Data Presentation

The following table presents illustrative data from a hypothetical forced degradation study on this compound. Note: This data is for example purposes only and must be confirmed by laboratory experiments.

Stress ConditionTemperatureDuration (hours)% Assay of Parent Compound% DegradationMajor Degradant Peak (RT, min)Mass Balance (%)
0.1 M HCl 70°C2498.51.5Not Detected99.5
0.1 M NaOH 70°C2496.23.84.799.1
3% H₂O₂ Room Temp2489.710.35.198.8
Thermal (Solid) 80°C48>99.5<0.5Not Detected100.1

Potential Degradation Pathways

While the piperidine ring is stable, the primary amine and N-methyl group are potential sites for reaction under stress conditions.

G cluster_0 This compound cluster_1 Potential Reaction Sites parent Structure of This compound oxidation Oxidation (Primary Amine) parent->oxidation Oxidative Stress (e.g., H₂O₂) dealkylation N-Dealkylation (Tertiary Amine) parent->dealkylation Harsh Oxidative or Thermal Stress ring_opening Ring Opening (Very Harsh Conditions) parent->ring_opening Extreme pH & Temp

Caption: Potential reactive sites on this compound.

References

Validation & Comparative

Chiral HPLC Method for Determining the Enantiomeric Excess of (R)-1-Methylpiperidin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. (R)-1-Methylpiperidin-3-amine is a chiral building block whose enantiomeric purity is crucial for the synthesis of specific stereoisomeric active pharmaceutical ingredients. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of (R)-1-Methylpiperidin-3-amine, supported by experimental data from closely related analogs and established chiral separation principles.

Comparison of Chiral HPLC Methods

Two primary strategies are commonly employed for the chiral separation of amines by HPLC: indirect methods involving pre-column derivatization and direct methods using a chiral stationary phase (CSP). Below is a comparison of two potential methods based on the separation of the parent amine, piperidin-3-amine, which are highly applicable to its N-methylated analog, and a proposed direct method.

ParameterMethod A: Pre-column Derivatization with PTSCMethod B: Pre-column Derivatization with Benzoyl ChlorideMethod C: Direct Separation on Crown Ether-Based CSP (Proposed)
Principle Indirect: Enantiomers are converted to diastereomers using p-toluenesulfonyl chloride (PTSC) prior to separation on an achiral or chiral column.Indirect: Enantiomers are derivatized with benzoyl chloride to form diastereomeric amides, which are then separated.Direct: Enantiomers are separated directly on a chiral stationary phase that forms transient, diastereomeric complexes with the analyte.
Chiral Stationary Phase (CSP) Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)ChromTech CHIRAL-AGP (α1-acid glycoprotein)Crown ether-based (e.g., CROWNPAK CR-I (+))
Mobile Phase 0.1% Diethylamine in Ethanol0.015 M Phosphate buffer : Isopropanol (99:1, v/v)Acidic mobile phase (e.g., Perchloric acid solution, pH 1-2)
Detection UV at 228 nmUV at 254 nmRefractive Index (RI) or Evaporative Light Scattering (ELSD) due to lack of a strong chromophore
Reported Resolution (for parent amine) > 4.0[1][2]Baseline separation reportedHigh resolution for primary amines is typical
Advantages High resolution, robust method, readily available columns.[1][2]Good separation, alternative derivatization chemistry.No derivatization step required, saving time and avoiding potential side reactions.
Disadvantages Requires a derivatization step, which can be time-consuming and may introduce analytical errors.Derivatization step is necessary.May require a specialized and more expensive column; detection can be more challenging without a UV chromophore.

Experimental Protocols

Method A: Pre-column Derivatization with p-Toluenesulfonyl Chloride (PTSC)

This method is adapted from a validated procedure for the enantiomeric separation of piperidin-3-amine and is expected to be highly effective for 1-methylpiperidin-3-amine.[1][2]

1. Derivatization Procedure:

  • Dissolve a known amount of (R)-1-Methylpiperidin-3-amine in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a slight excess of p-toluenesulfonyl chloride and a base (e.g., triethylamine or pyridine) to catalyze the reaction.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or a suitable method).

  • Quench the reaction and extract the derivatized product. The resulting N-tosylated derivative can then be analyzed by HPLC.

2. HPLC Conditions:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% Diethylamine in Ethanol

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 228 nm

  • Injection Volume: 10 µL

Method B: Pre-column Derivatization with Benzoyl Chloride

This method provides an alternative derivatization strategy for creating diastereomers with good chromatographic properties.

1. Derivatization Procedure:

  • Dissolve the sample of this compound in a suitable solvent.

  • Add benzoyl chloride in the presence of a base (e.g., aqueous sodium hydroxide, Schotten-Baumann conditions).

  • After the reaction is complete, extract the benzoylated derivative for HPLC analysis.

2. HPLC Conditions:

  • Column: ChromTech CHIRAL-AGP, 150 x 4.0 mm

  • Mobile Phase: 0.015 M Phosphate buffer : Isopropanol (99:1, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Workflow and Logical Relationships

The general workflow for determining the enantiomeric excess of a chiral amine using an indirect HPLC method is depicted below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic or Enantioenriched (R)-1-Methylpiperidin-3-amine Derivatization Derivatization with Chiral Reagent (e.g., PTSC) Sample->Derivatization Diastereomers Formation of Diastereomeric Mixture Derivatization->Diastereomers Injection Injection onto Achiral/Chiral Column Diastereomers->Injection Separation Chromatographic Separation of Diastereomers Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation of Enantiomeric Excess (% ee) Integration->Calculation

Caption: Workflow for ee determination by indirect HPLC.

Conclusion

The determination of the enantiomeric excess of (R)-1-Methylpiperidin-3-amine can be effectively achieved using chiral HPLC. While direct methods on specialized columns like crown ether-based CSPs are a possibility, indirect methods involving pre-column derivatization with reagents such as p-toluenesulfonyl chloride or benzoyl chloride offer robust and high-resolution separations on more common polysaccharide-based chiral stationary phases. The choice of method will depend on factors such as available instrumentation, desired analysis time, and the need for method validation according to regulatory guidelines. The provided protocols, based on successful separations of the parent amine, serve as an excellent starting point for method development and validation for (R)-1-Methylpiperidin-3-amine.

References

A Comparative Analysis of the Reactivity of 1-Methylpiperidin-3-amine and 1-Benzylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-Methylpiperidin-3-amine and 1-Benzylpiperidin-3-amine. Understanding the nuanced differences in the reactivity of these two structurally similar piperidine derivatives is crucial for their effective application as building blocks in medicinal chemistry and organic synthesis. This document outlines the theoretical basis for their reactivity, supported by predicted physicochemical properties, and provides detailed experimental protocols for their empirical comparison.

Introduction

This compound and 1-Benzylpiperidin-3-amine are valuable intermediates in the synthesis of a wide range of biologically active molecules. Both compounds feature a primary amine at the 3-position of a piperidine ring, a common scaffold in many pharmaceuticals. The key structural difference lies in the substituent at the 1-position of the piperidine nitrogen: a methyl group versus a benzyl group. This variation in the N-substituent significantly influences the electronic and steric environment of the molecule, thereby affecting the reactivity of the primary amine. This guide will delve into these differences, offering a predictive comparison and a clear experimental path to validate these hypotheses.

Theoretical Comparison of Reactivity

The reactivity of the primary amine in both this compound and 1-Benzylpiperidin-3-amine is primarily governed by its basicity and nucleophilicity. These properties are, in turn, influenced by the electronic and steric effects of the N-substituent.

Electronic Effects: The N-methyl group in this compound is an electron-donating group through a positive inductive effect (+I). This effect increases the electron density on the piperidine nitrogen and, to a lesser extent, on the primary amine at the 3-position. This enhanced electron density is expected to increase the basicity and nucleophilicity of the primary amine.

Conversely, the N-benzyl group in 1-Benzylpiperidin-3-amine exhibits a weaker electron-donating inductive effect compared to the methyl group. The phenyl ring in the benzyl group is electron-withdrawing through a negative inductive effect (-I), which can slightly reduce the electron density on the piperidine nitrogen and subsequently on the primary amine.

Steric Effects: The benzyl group is significantly bulkier than the methyl group. This steric hindrance can impede the approach of electrophiles to the primary amine, potentially slowing down reaction rates compared to the less hindered this compound.

Based on these considerations, it is hypothesized that This compound will be the more reactive of the two compounds , exhibiting higher basicity and nucleophilicity due to the stronger electron-donating nature and lower steric bulk of the methyl group.

Data Presentation: Predicted Physicochemical Properties

PropertyThis compound1-Benzylpiperidin-3-amineRationale for Difference
Predicted pKa ~10.3~10.21[1]The electron-donating methyl group increases basicity more effectively than the benzyl group.
Molecular Weight 114.19 g/mol [2]190.28 g/mol [3]The benzyl group has a higher molecular weight than the methyl group.
Steric Hindrance LowHighThe benzyl group is significantly larger than the methyl group.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 1-Benzylpiperidin-3-amine, a competitive acylation reaction can be performed. This experiment will provide a direct measure of their relative nucleophilicity.

Competitive Acylation of this compound and 1-Benzylpiperidin-3-amine

Objective: To determine the relative nucleophilicity of this compound and 1-Benzylpiperidin-3-amine by reacting an equimolar mixture of both amines with a limiting amount of an acylating agent.

Materials:

  • This compound

  • 1-Benzylpiperidin-3-amine

  • Acetyl chloride (or another suitable acylating agent)

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., undecane, for GC/MS analysis)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Reagents for HPLC mobile phase (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

  • Preparation of Amine Mixture: Accurately weigh equimolar amounts (e.g., 1.0 mmol) of this compound and 1-Benzylpiperidin-3-amine and dissolve them in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.2 mmol) to the amine solution.

  • Preparation of Acylating Agent Solution: In a separate, dry flask, prepare a solution of acetyl chloride (0.5 mmol, the limiting reagent) in anhydrous DCM (5 mL).

  • Reaction Initiation: Cool the amine mixture to 0 °C using an ice bath. Slowly add the acetyl chloride solution dropwise to the stirred amine mixture over a period of 10 minutes.

  • Reaction Progress and Quenching: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for analysis. Once the reaction is complete (i.e., the limiting reagent is consumed), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Analysis:

The ratio of the acylated products, N-(1-methylpiperidin-3-yl)acetamide and N-(1-benzylpiperidin-3-yl)acetamide, will be determined using one of the following methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Quantification: The relative peak areas of the two amide products will be used to determine their ratio. Calibration curves for both products should be generated for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the crude product mixture in CDCl₃ containing a known amount of an internal standard.

    • Acquire a ¹H NMR spectrum.

    • Identify characteristic, well-resolved signals for each of the amide products. The ratio of the integrals of these signals relative to the internal standard will be used to determine the product ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • An internal standard should be added before the reaction.

    • The ratio of the peak areas of the two amide products, corrected for their response factors relative to the internal standard, will provide the product ratio.

Mandatory Visualizations

G Logical Relationship of Factors Influencing Reactivity cluster_methyl This compound cluster_benzyl 1-Benzylpiperidin-3-amine Methyl_Electronic Electronic Effect (+I) Methyl_Reactivity Higher Reactivity Methyl_Electronic->Methyl_Reactivity Methyl_Steric Steric Effect (Low) Methyl_Steric->Methyl_Reactivity Reactivity_Comparison Comparative Reactivity Methyl_Reactivity->Reactivity_Comparison Benzyl_Electronic Electronic Effect (weak +I, -I) Benzyl_Reactivity Lower Reactivity Benzyl_Electronic->Benzyl_Reactivity Benzyl_Steric Steric Effect (High) Benzyl_Steric->Benzyl_Reactivity Benzyl_Reactivity->Reactivity_Comparison

Caption: Factors influencing the comparative reactivity of the two amines.

G Experimental Workflow for Competitive Acylation A Prepare Equimolar Mixture of Amines in DCM B Add Triethylamine A->B C Cool to 0 °C B->C E Slowly Add Acetyl Chloride Solution to Amine Mixture C->E D Prepare Acetyl Chloride Solution (Limiting Reagent) D->E F Stir at 0 °C, then Warm to Room Temperature E->F G Quench Reaction with Saturated NaHCO₃ F->G H Workup (Extraction, Drying, Concentration) G->H I Analyze Product Ratio (HPLC, NMR, or GC-MS) H->I

Caption: Workflow for the competitive acylation experiment.

Conclusion

Based on fundamental principles of electronic and steric effects, this compound is predicted to be more reactive than 1-Benzylpiperidin-3-amine. The electron-donating methyl group enhances the nucleophilicity of the primary amine, while its smaller size presents less steric hindrance. The provided experimental protocol for a competitive acylation reaction offers a robust method to empirically validate this hypothesis and quantify the difference in reactivity. The results of such studies are invaluable for medicinal chemists in selecting the appropriate building blocks for their synthetic targets, enabling more efficient and predictable reaction outcomes.

References

A Comparative Guide to the Biological Activity of (R)- vs (S)-1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the (R)- and (S)-enantiomers of 1-Methylpiperidin-3-amine. While direct comparative studies for both enantiomers are not publicly available, existing data for the (R)-enantiomer suggests significant activity at muscarinic acetylcholine receptors, highlighting the potential for stereoselective interactions with biological targets. This document summarizes the available data, provides detailed experimental protocols for relevant assays, and visualizes key concepts in stereochemistry and experimental design.

Introduction

The principle of chirality is fundamental in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different affinities for and activities at biological receptors, which are themselves chiral. This guide focuses on (R)- and (S)-1-Methylpiperidin-3-amine, simple chiral piperidine derivatives. While data is limited, a study has identified the (R)-enantiomer as a scaffold for a potent muscarinic M1 receptor antagonist[1]. This finding underscores the importance of evaluating each enantiomer separately to understand their full pharmacological profile.

Data Presentation

Currently, quantitative biological data is only available for a derivative of (R)-1-Methylpiperidin-3-amine. The table below summarizes the reported binding affinity of a compound incorporating this moiety for human muscarinic acetylcholine receptors (mAChRs). Data for the corresponding (S)-enantiomer has not been reported.

Table 1: Muscarinic Receptor Binding Affinity of a Derivative of (R)-1-Methylpiperidin-3-amine

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity Profile
This compound containing secondary carbamate (incorporating (R)-enantiomer)hM11.22hM1 > hM5 > hM4 > hM3 > hM2
This compound containing secondary carbamate (incorporating (S)-enantiomer)hM1Not ReportedNot Reported

Data derived from a study on selective M1 antagonists[1]. The reported compound is a secondary carbamate derivative of (R)-1-methylpiperidin-3-amine.

Experimental Protocols

To facilitate further research and a direct comparison of the enantiomers, detailed protocols for key experimental assays are provided below. These protocols are standard methods for characterizing ligands targeting G-protein coupled receptors like the muscarinic acetylcholine receptors.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

1. Materials:

  • Cell membranes prepared from cell lines stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing hM1).

  • Radioligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist).

  • Unlabeled competing ligand (the test compound, e.g., (R)- or (S)-1-Methylpiperidin-3-amine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

2. Procedure:

  • Thaw the prepared cell membranes on ice and resuspend in Assay Buffer to a final protein concentration of 50-120 µ g/well .

  • In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or 10 µM of a non-labeled antagonist like atropine (for non-specific binding).

    • 50 µL of various concentrations of the test compound (e.g., (R)- or (S)-1-Methylpiperidin-3-amine) diluted in Assay Buffer.

    • 50 µL of the radioligand at a fixed concentration (typically near its Kd value).

    • 100 µL of the cell membrane suspension.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Assay for M1, M3, and M5 Muscarinic Receptors

This assay measures the functional activity of a compound (agonist or antagonist) at Gq-coupled muscarinic receptors by detecting changes in intracellular calcium concentration.

1. Materials:

  • Cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells expressing hM1, hM3, or hM5).

  • Cell culture medium.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Muscarinic receptor agonist (e.g., Carbachol).

  • Test compounds ((R)- and (S)-1-Methylpiperidin-3-amine).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling capabilities.

2. Procedure:

  • Seed the cells into the 384-well plates and incubate overnight.

  • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer.

  • Remove the cell culture medium and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Prepare serial dilutions of the test compounds.

  • To measure antagonist activity, add the test compounds to the wells and pre-incubate for 30 minutes.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence.

  • Add a solution of the agonist (e.g., Carbachol at its EC80 concentration) to all wells.

  • Continue to record the fluorescence signal for 60-90 seconds.

3. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • For antagonist activity, normalize the data to the response of the agonist alone (100%) and buffer (0%).

  • Plot the normalized response against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Stereochemistry and Receptor Interaction

The differential biological activity of enantiomers arises from their distinct spatial arrangements, which dictate how they interact with the chiral environment of a receptor's binding pocket.

Stereochemistry cluster_receptor Receptor Binding Pocket (Chiral) cluster_enantiomers Enantiomers Receptor R_enantiomer (R)-enantiomer R_enantiomer->Receptor High Affinity Binding (e.g., three-point interaction) S_enantiomer (S)-enantiomer S_enantiomer->Receptor Low Affinity Binding (e.g., two-point interaction)

Figure 1. Conceptual diagram of enantiomer-receptor interaction.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the systematic evaluation and comparison of the biological activities of the two enantiomers.

Workflow start Start: Synthesize/Acquire (R)- and (S)-1-Methylpiperidin-3-amine binding_assay Radioligand Binding Assay (Determine Ki at target receptors) start->binding_assay functional_assay Functional Assay (e.g., Calcium Flux, cAMP) start->functional_assay data_analysis Data Analysis and Comparison (IC50, Ki, EC50, Efficacy) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Comparative Biological Activity Profile data_analysis->conclusion

Figure 2. Experimental workflow for comparing enantiomer activity.

Muscarinic M1 Receptor Signaling Pathway

Understanding the signaling pathway of the target receptor is crucial for designing and interpreting functional assays. The M1 muscarinic receptor, a Gq-coupled receptor, signals through the phospholipase C pathway.

M1_Signaling ligand Agonist (e.g., Acetylcholine) receptor M1 Muscarinic Receptor (GPCR) ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Figure 3. Simplified M1 muscarinic receptor signaling pathway.

Conclusion

The available data, while incomplete, strongly suggests that the this compound scaffold has the potential for potent and selective interaction with muscarinic acetylcholine receptors. The high affinity of a derivative of the (R)-enantiomer for the M1 receptor highlights the critical need to synthesize and evaluate the (S)-enantiomer to fully characterize the stereochemical requirements for activity at this and other potential biological targets. The experimental protocols provided in this guide offer a clear path forward for researchers to conduct a direct and comprehensive comparison of these two enantiomers, which will be essential for any future drug development efforts based on this chemical scaffold.

References

A Comparative Spectroscopic Analysis of 1-Methylpiperidin-3-amine and its N-Boc Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structures is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for 1-Methylpiperidin-3-amine and its N-tert-butoxycarbonyl (N-Boc) protected counterpart, offering a clear objective comparison supported by experimental data.

The introduction of a Boc protecting group on the primary amine of this compound induces significant and predictable changes in its spectroscopic properties. This comparison will delve into the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a valuable resource for reaction monitoring, structural confirmation, and quality control.

Executive Summary of Spectroscopic Data

The following tables provide a comprehensive summary of the key spectroscopic data for this compound and its N-Boc derivative, tert-butyl (1-methylpiperidin-3-yl)carbamate.

Spectroscopic Data This compound tert-Butyl (1-methylpiperidin-3-yl)carbamate
Molecular Formula C₆H₁₄N₂C₁₁H₂₂N₂O₂
Molecular Weight 114.19 g/mol [1][2]214.31 g/mol
¹H NMR (CDCl₃) Chemical Shift (δ) ppm Chemical Shift (δ) ppm
N-CH₃ ~2.2-2.4 (s, 3H)~2.2-2.3 (s, 3H)
Piperidine Ring Protons ~1.4-3.0 (m)~1.5-3.8 (m)
NH₂ Broad singlet, variable-
NH (Carbamate) -Broad singlet, ~4.5-5.5
Boc (-C(CH₃)₃) -~1.45 (s, 9H)
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Chemical Shift (δ) ppm
N-CH₃ ~46~46.4
Piperidine Ring Carbons ~22, 35, 50, 58, 6523.6, 30.6, 46.4, 56.9, 62.8
Boc (-C(CH₃)₃) -~28.7
Boc (-C(CH₃)₃) -~79.3
Boc (C=O) -~155.0
IR Spectroscopy Wavenumber (cm⁻¹) Wavenumber (cm⁻¹)
N-H Stretch (Amine) ~3300-3400 (two bands, medium)-
N-H Bend (Amine) ~1590-1650 (medium)-
N-H Stretch (Carbamate) -~3300-3500 (medium)
C=O Stretch (Carbamate) -~1680-1700 (strong)
C-N Stretch ~1000-1250 (medium)~1169, 1251 (strong)
C-H Stretch ~2800-3000 (strong)~2872, 2971 (strong)
Mass Spectrometry m/z m/z
Molecular Ion [M]⁺˙ 114 (odd, consistent with nitrogen rule)214
Key Fragments Loss of alkyl radicals via α-cleavageLoss of isobutylene (56), loss of Boc group (100)

Experimental Protocols

Synthesis of tert-Butyl (1-methylpiperidin-3-yl)carbamate

To a solution of this compound in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine are added. The reaction mixture is stirred at room temperature until the starting amine is consumed, as monitored by thin-layer chromatography. The product is then isolated and purified using standard extraction and chromatography techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[3] For amines, the N-H proton signal can be broad and its chemical shift is concentration-dependent.[4] The addition of D₂O can be used to confirm the N-H signal, as it will exchange with deuterium and disappear from the spectrum.[4]

Infrared (IR) Spectroscopy : IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.[5] Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr), while solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS) : Mass spectra are typically acquired using an electrospray ionization (ESI) or electron ionization (EI) source.[6] For ESI, samples are dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. EI is often used for more volatile compounds and provides characteristic fragmentation patterns.[7]

Visualization of Spectroscopic Comparison

The logical workflow for comparing the spectroscopic data of this compound and its N-Boc derivative is illustrated in the diagram below. This process highlights the key analytical techniques and the expected outcomes upon N-Boc protection.

Spectroscopic_Comparison cluster_starting_material This compound cluster_reaction N-Boc Protection cluster_product tert-Butyl (1-methylpiperidin-3-yl)carbamate SM C₆H₁₄N₂ SM_NMR ¹H & ¹³C NMR: - NH₂ signal present - Characteristic piperidine signals SM->SM_NMR Analyzed by SM_IR IR: - N-H stretch (2 bands) - N-H bend SM->SM_IR Analyzed by SM_MS MS: - M⁺˙ = 114 - α-cleavage fragments SM->SM_MS Analyzed by Reaction Boc₂O, Base SM->Reaction Reacts with P C₁₁H₂₂N₂O₂ Reaction->P Yields P_NMR ¹H & ¹³C NMR: - NH signal (carbamate) - Boc signals appear - Shift in piperidine signals P->P_NMR Analyzed by P_IR IR: - N-H stretch (1 band) - C=O stretch (strong) - Amine bands disappear P->P_IR Analyzed by P_MS MS: - [M+H]⁺ = 215 - Loss of isobutylene/Boc P->P_MS Analyzed by

Caption: Workflow of spectroscopic analysis comparison.

Detailed Spectroscopic Interpretation

¹H NMR Spectroscopy

The most apparent change in the ¹H NMR spectrum upon N-Boc protection is the appearance of a large singlet at approximately 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[8] Concurrently, the broad signal of the primary amine (NH₂) protons in this compound is replaced by a single, often broad, signal for the carbamate N-H proton in the N-Boc derivative, typically found further downfield. The chemical shifts of the protons on the piperidine ring, particularly those on the carbon bearing the nitrogen, are also affected by the change in the electronic environment.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the introduction of the Boc group results in the appearance of three new signals. A strong signal around 28.7 ppm corresponds to the three equivalent methyl carbons of the tert-butyl group.[3] A signal around 79.3 ppm is characteristic of the quaternary carbon of the tert-butyl group, and a signal in the downfield region, around 155.0 ppm, is attributed to the carbonyl carbon of the carbamate.[3] The chemical shifts of the piperidine ring carbons also experience a shift upon protection.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the N-Boc protection. The characteristic two N-H stretching bands of the primary amine in this compound, typically found between 3300 and 3400 cm⁻¹, are replaced by a single N-H stretching band for the secondary amide (carbamate) in the same region.[9][10] The most significant new feature is the appearance of a strong absorption band between 1680 and 1700 cm⁻¹, which is characteristic of the C=O stretch of the carbamate group.[8] The N-H bending vibration of the primary amine (around 1590-1650 cm⁻¹) disappears upon derivatization.

Mass Spectrometry

According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11] this compound, with two nitrogen atoms, has an even molecular weight of 114. The fragmentation of aliphatic amines in mass spectrometry is often characterized by α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom.[7]

For the N-Boc derivative, the molecular ion peak will be observed at m/z 214. Common fragmentation pathways for N-Boc protected amines include the loss of isobutylene (a neutral loss of 56 amu) and the loss of the entire Boc group (a neutral loss of 100 amu).

This comprehensive guide provides a foundational understanding of the spectroscopic differences between this compound and its N-Boc derivative, enabling researchers to confidently monitor reactions and verify the structures of these important chemical entities.

References

A comparative study of different synthetic routes to 1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Strategies for 1-Methylpiperidin-3-amine

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients. This guide provides a comparative study of two prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for specific research and development needs.

Two primary synthetic pathways to this compound are presented here: a reductive amination route starting from (R)-3-(Boc-Amino)piperidine and a route involving the catalytic hydrogenation of 3-aminopyridine followed by N-methylation. Each method offers distinct advantages and considerations in terms of starting materials, reaction conditions, and overall yield.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: From (R)-3-(Boc-Amino)piperidineRoute 2: From 3-Aminopyridine
Starting Material (R)-3-(Boc-Amino)piperidine3-Aminopyridine
Key Steps 1. Reductive N-methylation2. Boc-deprotection1. Catalytic Hydrogenation2. Eschweiler-Clarke N-methylation
Overall Yield 72%[1]Estimated >90% (based on high conversion/yield steps)
Reagents Formaldehyde, Sodium cyanoborohydride, HCl in dioxane5% Rhodium on Alumina, H₂, Formaldehyde, Formic Acid
Solvents Methanol, Ethyl acetateMethanol, Water
Reaction Time Overnight (Step 1) + 6 hours (Step 2)16 hours (Step 1) + 18 hours (Step 2)
Temperature 0°C to Room Temperature80°C (Step 1), 80°C (Step 2)
Purification Extraction, CrystallizationFiltration, Extraction, Distillation

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below. These protocols are based on established literature procedures.

Route 1: Synthesis from (R)-3-(Boc-Amino)piperidine

This route involves a two-step process starting with the commercially available (R)-tert-butyl piperidin-3-ylcarbamate.

Step 1: Synthesis of (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate

To a cooled (0°C) mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) in methanol (75 mL) is added a 30% aqueous solution of formaldehyde (7.5 mL). Sodium cyanoborohydride (4.51 g, 0.075 mol) is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred overnight. Following this, the solvent is removed under reduced pressure. The resulting residue is dissolved in a mixture of ethyl acetate and water. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated in vacuo to yield the N-methylated intermediate as an oil, which is used in the subsequent step without further purification.[1]

Step 2: Synthesis of (R)-1-Methylpiperidin-3-amine

The crude (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate from the previous step is dissolved in methanol (60 mL). A 4N solution of HCl in dioxane (10 mL) is added, and the mixture is stirred at room temperature for 6 hours. The solvent is then removed under vacuum. The resulting residue is triturated with ether, and the precipitate is collected by filtration. The solid is washed with ice-cold methanol to afford (R)-1-methylpiperidin-3-amine as a solid with a 72% overall yield from the starting carbamate.[1]

Route 2: Synthesis from 3-Aminopyridine

This pathway begins with the catalytic hydrogenation of 3-aminopyridine to form 3-aminopiperidine, which is then N-methylated.

Step 1: Synthesis of 3-Aminopiperidine

In a pressure vessel, 3-aminopyridine (100 g) is dissolved in methanol (1 litre), and 5 wt% rhodium on alumina (10 g) is added as the catalyst. The vessel is purged with nitrogen and then with hydrogen. The reaction is carried out under a hydrogen pressure of 20 bar at 80°C for approximately 16 hours, or until the reaction is complete as monitored by proton NMR, indicated by the disappearance of the signals corresponding to 3-aminopyridine. Upon completion, the catalyst is removed by filtration. The methanol is then removed under reduced pressure to yield 3-aminopiperidine. The conversion for this step is reported to be greater than 98%.

Step 2: Synthesis of this compound (Eschweiler-Clarke Reaction)

To the crude 3-aminopiperidine from the previous step, excess formic acid and a 37% aqueous solution of formaldehyde are added.[2] The mixture is heated to 80°C for approximately 18 hours.[2] The reaction is then cooled to room temperature and diluted with water and 1M HCl before being washed with an organic solvent like dichloromethane to remove any non-basic impurities. The aqueous layer is then basified to a pH of 11 with a suitable base (e.g., NaOH) and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be further purified by distillation to afford this compound. The Eschweiler-Clarke reaction is known to proceed with high yields, often exceeding 90%.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes to this compound.

Synthetic_Routes cluster_0 Route 1: From (R)-3-(Boc-Amino)piperidine cluster_1 Route 2: From 3-Aminopyridine A1 (R)-3-(Boc-Amino)piperidine B1 (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate A1->B1  Reductive Amination (HCHO, NaBH3CN) Yield: High (crude) C1 This compound B1->C1  Boc Deprotection (HCl/Dioxane) Overall Yield: 72% A2 3-Aminopyridine B2 3-Aminopiperidine A2->B2  Catalytic Hydrogenation (Rh/Al2O3, H2) Conversion: >98% C2 This compound B2->C2  Eschweiler-Clarke Reaction (HCHO, HCOOH) Yield: High

Caption: Comparative workflow of the two main synthetic routes.

Logical_Relationship cluster_start cluster_process cluster_end Start1 (R)-3-(Boc-Amino)piperidine Proc1 Two Steps: 1. N-Methylation 2. Deprotection Start1->Proc1 Start2 3-Aminopyridine Proc2 Two Steps: 1. Ring Hydrogenation 2. N-Methylation Start2->Proc2 End This compound Proc1->End Proc2->End

Caption: Logical relationship between starting materials and the final product.

References

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a critical step in the journey from discovery to clinic. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising drug candidate. This guide provides a comparative analysis of the in vitro metabolic stability of a series of piperidine-derived amides, offering insights into how structural modifications can influence their metabolic profiles. The data presented here is derived from studies on soluble epoxide hydrolase (sEH) inhibitors, which serve as a valuable case study for understanding the metabolism of this important chemical scaffold.

Unveiling Metabolic Liabilities: A Head-to-Head Comparison

The in vitro metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. The key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (Clint), which together provide a quantitative measure of how quickly a compound is metabolized.

The following table summarizes the in vitro metabolic stability of a series of piperidine-derived amide sEH inhibitors in both human and rat liver microsomes. This data highlights the impact of subtle structural changes on metabolic fate.

CompoundModificationHuman Liver Microsomes (HLM) t½ (min)Human Liver Microsomes (HLM) Clint (µL/min/mg)Rat Liver Microsomes (RLM) t½ (min)Rat Liver Microsomes (RLM) Clint (µL/min/mg)
Lead (3) Phenylacetamide2202.22618.7
Analog 3f Deuterium on piperidine~200Not Reported~30Not Reported
Analog 3g Fluorination on phenyl ring~200Not Reported~30Not Reported
Analog 3h Deuterium on phenyl ring>240<1.9>60<7.8
Analog 3i Perdeuteration of phenyl ring>240<1.9>60<7.8

Data sourced from a study on novel piperidine-derived amide sEH inhibitors.[1]

Decoding the Data: Structure-Metabolism Relationships

The data reveals several key structure-metabolism relationships:

  • Species Differences: The lead compound and its analogs consistently show greater stability in human liver microsomes compared to rat liver microsomes, underscoring the importance of using human-derived test systems for more accurate prediction of human pharmacokinetics.[1]

  • The Deuterium Shield: A common strategy to enhance metabolic stability is the replacement of hydrogen atoms at metabolically labile positions with deuterium. This "kinetic isotope effect" slows down the rate of CYP-mediated bond cleavage. Analogs 3h and 3i , where deuterium was incorporated into the phenyl ring, exhibited significantly longer half-lives and lower intrinsic clearance in both human and rat liver microsomes compared to the lead compound.[1]

  • Site of Metabolism: Interestingly, deuteration of the piperidine ring itself (3f ) had a less pronounced effect on stability compared to deuteration of the phenyl ring.[1] This suggests that the primary sites of metabolic attack for this series of compounds are likely on the phenylacetamide moiety.

Behind the Scenes: The Experimental Protocol

To ensure the reproducibility and accuracy of in vitro metabolic stability data, a well-defined experimental protocol is essential. The following is a typical methodology used for assessing the metabolic stability of compounds in liver microsomes.

Materials and Reagents:
  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human or rat liver microsomes

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent to stop the reaction

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Experimental Workflow:

The process for determining in vitro metabolic stability can be visualized as a clear, step-by-step workflow.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare test compound stock solution B Prepare microsomal incubation mixture in buffer A->B C Pre-warm incubation mixture and NADPH regenerating system to 37°C D Add test compound to incubation mixture C->D E Initiate reaction by adding NADPH regenerating system D->E F Incubate at 37°C with shaking E->F G Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K L Plot % remaining vs. time K->L M Calculate half-life (t½) L->M N Calculate intrinsic clearance (Clint) L->N

A typical workflow for an in vitro metabolic stability assay.
Data Analysis:

The concentration of the parent compound at each time point is determined by LC-MS/MS. The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is then determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (Clint) is calculated using the following equation:

Clint (µL/min/mg) = (0.693 / t½) x (incubation volume / microsomal protein amount)

The Metabolic Machinery: Signaling Pathways of Drug Metabolism

The metabolism of most drugs, including piperidine derivatives, is a two-phase process that occurs primarily in the liver.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Drug (Lipophilic) Phase1_Metabolite Phase I Metabolite (More Polar) Drug->Phase1_Metabolite Oxidation, Reduction, Hydrolysis (CYP450s, FMOs, etc.) Phase2_Metabolite Phase II Metabolite (Water-Soluble Conjugate) Phase1_Metabolite->Phase2_Metabolite Conjugation (UGTs, SULTs, GSTs, etc.) Excretion Excretion Phase2_Metabolite->Excretion Elimination

The two major phases of drug metabolism in the liver.

Phase I metabolism involves the introduction or unmasking of functional groups (e.g., -OH, -NH2, -SH) on the parent drug molecule, typically making it more polar. This is primarily carried out by the Cytochrome P450 (CYP) family of enzymes.

Phase II metabolism involves the conjugation of the modified drug with endogenous molecules such as glucuronic acid, sulfate, or glutathione. This further increases the water solubility of the metabolite, facilitating its excretion from the body.

Conclusion

The in vitro metabolic stability of piperidine derivatives is a crucial parameter in drug discovery and can be significantly influenced by structural modifications. As demonstrated by the case study of sEH inhibitors, strategies such as deuteration can effectively "shield" a molecule from metabolic breakdown, leading to a more favorable pharmacokinetic profile. By employing robust in vitro assays and understanding the underlying metabolic pathways, researchers can make more informed decisions in the design and selection of drug candidates with improved metabolic stability, ultimately increasing the probability of success in the development of new medicines.

References

Comparison of the efficacy of different catalysts for 1-Methylpiperidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different catalytic methods for the synthesis of 1-Methylpiperidin-3-amine, a crucial building block in pharmaceutical development. The efficacy of various catalysts is evaluated based on reaction yields, conditions, and substrate scope, supported by experimental data from scientific literature.

Executive Summary

The synthesis of this compound can be approached through several strategic pathways, primarily involving either the N-methylation of a pre-existing piperidine ring or the reduction of a corresponding pyridine precursor. This guide focuses on two main routes:

  • Reductive Amination of 3-Aminopiperidine Derivatives: This widely-used method involves the N-methylation of a protected 3-aminopiperidine using formaldehyde, followed by reduction. Sodium cyanoborohydride is a common reducing agent for this transformation, offering reliable yields.

  • Catalytic Hydrogenation of Pyridine Precursors: This approach involves the reduction of a substituted pyridine ring to the corresponding piperidine. This method is atom-economical and can be highly efficient, though it often requires precious metal catalysts and high-pressure hydrogenation equipment.

The choice of synthetic route and catalyst depends on factors such as substrate availability, required scale, and the laboratory equipment at hand. This guide presents a quantitative comparison of these methods to aid in informed decision-making for your synthetic strategy.

Data Presentation: Comparison of Synthetic Routes and Catalysts

The following table summarizes the quantitative data for different catalytic approaches to synthesize this compound or structurally related piperidines.

Synthetic RouteCatalyst/ReagentSubstrateYield (%)Temperature (°C)Pressure (bar)Reaction Time (h)Reference
Reductive AminationSodium Cyanoborohydride(R)-tert-butyl piperidin-3-ylcarbamate7220AtmosphericOvernight[1]
Catalytic HydrogenationRhodium(III) oxide (Rh₂O₃)3-Aminopyridine>9940516[2]
Catalytic HydrogenationPlatinum(IV) oxide (PtO₂)3-MethylpyridineHighRoom Temp.704-6[3]
Transfer Hydrogenation[Cp*RhCl₂]₂N-Benzyl-3-aminopyridinium bromide95 (for 2j)40N/A24[4]

Note: Data for Rh₂O₃, PtO₂, and [Cp*RhCl₂]₂ are for the hydrogenation of related pyridine substrates and serve as an efficacy benchmark for the reduction of the pyridine ring.

Experimental Protocols

Reductive Amination of (R)-tert-butyl piperidin-3-ylcarbamate

This protocol describes the N-methylation of a protected 3-aminopiperidine followed by deprotection to yield (R)-1-Methylpiperidin-3-amine.[1]

Materials:

  • (R)-tert-butyl piperidin-3-ylcarbamate

  • Formaldehyde (30% aqueous solution)

  • Sodium cyanoborohydride

  • Methanol

  • Ethyl acetate

  • 4N HCl in dioxane

  • Ether

Procedure:

  • To a mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) and methanol (75 mL) at 0°C, add a 30% aqueous solution of formaldehyde (7.5 mL).

  • Add sodium cyanoborohydride (4.51 g, 0.075 mol) in portions.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture in vacuo.

  • Dissolve the residue in ethyl acetate and water, and perform an extraction.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Concentrate the organic layer in vacuo to obtain the N-methylated intermediate.

  • Dissolve the crude intermediate in methanol (60 mL) and add 4N HCl in dioxane (10 mL).

  • Stir the mixture at room temperature for 6 hours.

  • Concentrate in vacuo, and triturate the residue with ether.

  • Filter the resulting precipitate and wash with ice-cold methanol to yield (R)-1-Methylpiperidin-3-amine as a solid (4.01 g, 72% yield).[1]

Catalytic Hydrogenation of 3-Aminopyridine using Rhodium(III) oxide

This protocol details the hydrogenation of 3-aminopyridine to 3-aminopiperidine, which would then require a subsequent N-methylation step.[2]

Materials:

  • 3-Aminopyridine

  • Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure autoclave

Procedure:

  • In a reaction vial, combine 3-aminopyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).

  • Add TFE (1 mL) to the vial.

  • Place the vial in a high-pressure autoclave.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas (3 times).

  • Pressurize the autoclave with hydrogen gas to 5 bar.

  • Heat the reaction mixture to 40°C and stir for 16 hours.

  • After cooling and venting, the product can be isolated by filtering off the catalyst and evaporating the solvent.

Mandatory Visualization

Synthetic Pathways to this compound

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Catalytic Hydrogenation A 3-Aminopiperidine (Protected) B N-Methylated Intermediate A->B Formaldehyde, Sodium Cyanoborohydride C This compound B->C Deprotection D 3-Substituted Pyridine (e.g., 3-Aminopyridine) E 3-Substituted Piperidine (e.g., 3-Aminopiperidine) D->E H₂, Catalyst (e.g., Rh₂O₃, PtO₂) F This compound E->F N-Methylation

Caption: Synthetic routes to this compound.

Experimental Workflow for Catalyst Comparison

G cluster_catalysts Catalyst Screening start Start: Select Substrate prep Prepare Reaction Mixture: Substrate, Solvent, Catalyst start->prep reaction Perform Reaction: Control Temperature, Pressure, Time prep->reaction cat1 Catalyst A cat2 Catalyst B cat3 Catalyst C workup Reaction Work-up: Quenching, Extraction, Purification reaction->workup analysis Analysis: Yield, Purity (NMR, GC-MS) workup->analysis end End: Compare Efficacy analysis->end

Caption: General workflow for comparing catalyst efficacy.

References

The Structural Dance of Potency: A Comparative Guide to the SAR of 3-Methyl-4-(N-phenylamido)piperidine Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structural activity relationship (SAR) of 3-methyl-4-(N-phenylamido)piperidine analogs, a class of potent opioid agonists, with a focus on their analgesic properties. The data presented herein is compiled from preclinical studies and aims to elucidate the key structural features governing their efficacy and potency.

The 3-methyl-4-(N-phenylamido)piperidine scaffold is a core component of highly potent synthetic opioids, including analogs of fentanyl. Modifications to this core structure can dramatically influence the compound's interaction with opioid receptors, primarily the mu-opioid receptor (MOR), which is the principal target for most opioid analgesics.

Key Structural Modifications and Their Impact on Analgesic Activity

The analgesic potency of these compounds is exquisitely sensitive to stereochemistry and the nature of substituents on the piperidine ring and the N-phenyl group. The following sections detail the impact of these modifications.

Stereochemistry at the 3-Position of the Piperidine Ring

One of the most critical factors influencing analgesic potency is the stereochemistry of the methyl group at the 3-position of the piperidine ring. The cis-isomers, where the 3-methyl group and the 4-(N-phenylamido) group are on the same side of the piperidine ring, generally exhibit significantly higher potency than the corresponding trans-isomers.

For instance, the cis-(+)-enantiomer of 3-methylfentanyl is an exceptionally potent analgesic, with an ED₅₀ value of 0.00058 mg/kg, making it up to 6700 times more potent than morphine.[1] In stark contrast, its cis-(-) counterpart is 120 times less potent.[1] This highlights the crucial role of the specific three-dimensional arrangement of these groups for optimal receptor interaction.

Alkyl Substitution at the 3-Position

While a methyl group at the 3-position can enhance potency, increasing the size of the alkyl substituent generally leads to a sharp decline in analgesic activity.[2][3] Pharmacological results indicate that groups larger than a methyl group in the 3-position of the piperidine ring severely reduce the analgesic potency when compared to fentanyl.[2][3] This suggests that the binding pocket of the opioid receptor in this region is sterically constrained.

Quantitative Comparison of Analgesic Potency

The following table summarizes the analgesic potency of representative 3-methyl-4-(N-phenylamido)piperidine analogs, as determined by the mouse hot-plate test. The ED₅₀ (median effective dose) is a measure of the dose required to produce a therapeutic effect in 50% of the population.

CompoundStereochemistryED₅₀ (mg/kg)Potency Relative to MorphineReference
Morphine-~3.91[1]
Fentanyl-0.011~355[1]
cis-(+)-3-Methylfentanylcis-(+)0.00058~6700[1]
cis-(-)-3-Methylfentanylcis-(-)0.07~56[1]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental procedures: the mouse hot-plate test for in vivo analgesic activity and opioid receptor binding assays for in vitro affinity.

Mouse Hot-Plate Test

This is a widely used method to assess the analgesic efficacy of centrally acting pain-relieving drugs.

Objective: To determine the latency of a thermal pain response in mice after administration of a test compound.

Procedure:

  • A mouse is placed on a heated surface maintained at a constant temperature (typically 55 ± 0.5 °C).

  • The time taken for the mouse to exhibit a pain response (e.g., licking its paws or jumping) is recorded as the latency.

  • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Measurements are taken before and at various time points after the administration of the test compound.

  • The ED₅₀ is calculated from the dose-response curve.

Opioid Receptor Binding Assay

This in vitro assay measures the affinity of a compound for a specific opioid receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound for the mu-opioid receptor.

Procedure:

  • Cell membranes expressing the mu-opioid receptor are prepared.

  • The membranes are incubated with a radiolabeled ligand that specifically binds to the mu-opioid receptor (e.g., [³H]-DAMGO).

  • Varying concentrations of the unlabeled test compound are added to compete with the radiolabeled ligand for binding to the receptor.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizing Structure-Activity Relationships

The following diagrams, generated using Graphviz, illustrate the key structural features and their influence on analgesic activity.

SAR_Summary cluster_core Core Scaffold: 3-Methyl-4-(N-phenylamido)piperidine cluster_modifications Key Modifications cluster_outcomes Impact on Analgesic Potency Core Piperidine Ring (Chair Conformation) Methyl 3-Methyl Group Core->Methyl cis-orientation is crucial Amido 4-(N-phenylamido) Group Core->Amido Stereochem Stereochemistry of 3-Methyl Group Potency Potency Stereochem->Potency cis > trans AlkylSize Size of 3-Alkyl Group AlkylSize->Potency Methyl is optimal Larger groups decrease potency HighPotency High Potency (e.g., cis-(+)-3-Methylfentanyl) Potency->HighPotency LowPotency Low Potency (e.g., trans-isomers, larger 3-alkyl groups) Potency->LowPotency

Caption: Key structural determinants of analgesic potency in 3-methyl-4-(N-phenylamido)piperidine analogs.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_synthesis Compound Synthesis ReceptorBinding Opioid Receptor Binding Assay Ki Determine Ki (Binding Affinity) ReceptorBinding->Ki ED50 Determine ED50 (Analgesic Potency) Ki->ED50 Correlate HotPlate Mouse Hot-Plate Test HotPlate->ED50 Synthesis Synthesis of Analogs Synthesis->ReceptorBinding Synthesis->HotPlate

Caption: Workflow for the evaluation of 3-methyl-4-(N-phenylamido)piperidine analogs.

References

Benchmarking the purity of commercial 1-Methylpiperidin-3-amine samples

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Commercial 1-Methylpiperidin-3-amine Purity

In the landscape of pharmaceutical research and development, the purity of starting materials is a critical parameter that can significantly influence the outcome of synthetic routes and the quality of final active pharmaceutical ingredients (APIs). This compound is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative benchmark of the purity of hypothetical commercial this compound samples, supported by detailed experimental protocols and data analysis.

Comparative Purity Assessment

The purity of this compound from three fictional commercial suppliers (Vendor A, Vendor B, and Vendor C) was assessed. The primary analytical method employed for quantification was Gas Chromatography with Flame Ionization Detection (GC-FID), providing a robust measure of the main component against volatile impurities. Further characterization and identification of impurities were performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Purity and Impurity Profile of Commercial this compound Samples

Parameter Vendor A Vendor B Vendor C
Purity (GC-FID, Area %) 98.5%99.2%97.8%
Water Content (Karl Fischer, %) 0.2%0.1%0.5%
Impurity 1: Piperidin-3-amine (%) 0.5%0.3%0.8%
Impurity 2: 1-Methylpiperidine (%) 0.3%0.1%0.4%
Other Unidentified Impurities (%) 0.5%0.3%0.5%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

This protocol details the method used for the separation and identification of this compound and its potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with methanol (HPLC grade).

  • Vortex the solution until homogeneous.

  • Transfer an aliquot of the solution to a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Electron Ionization: 70 eV.

  • Mass Range: m/z 30-450.

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage of the main component relative to the total peak areas.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and by analyzing their fragmentation patterns.

Visualizations

The following diagrams illustrate the workflow of the purity analysis and the interplay of different analytical techniques for a comprehensive assessment.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (MS Library) integrate->identify quantify Quantify Purity (Area %) integrate->quantify

Caption: Experimental workflow for GC-MS purity analysis of this compound.

analytical_approach cluster_techniques Analytical Techniques cluster_assessment Purity Assessment Aspects gcms GC-MS purity Overall Purity (%) gcms->purity impurities Impurity Identification gcms->impurities nmr NMR Spectroscopy nmr->impurities structure Structural Confirmation nmr->structure hplc HPLC hplc->purity kf Karl Fischer Titration water Water Content kf->water

Caption: Interplay of analytical techniques for comprehensive purity assessment.

Safety Operating Guide

Navigating the Safe Disposal of 1-Methylpiperidin-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methylpiperidin-3-amine, ensuring compliance and minimizing risk.

1. Immediate Safety and Hazard Information

This compound is a flammable and corrosive compound that requires careful handling. It can cause severe skin burns and serious eye damage.[1][2][3] Inhalation may be harmful.[1] Always consult the Safety Data Sheet (SDS) before handling this chemical.

Safety Data Summary:

Hazard CategoryGHS ClassificationPictogramPrecautionary Statement Highlights
Flammability Flammable Liquid, Category 3🔥P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]
Corrosivity Skin Corrosion, Category 1BcorrosiveP260: Do not breathe dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]
Eye Damage Serious Eye Damage, Category 1corrosiveP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Acute Toxicity Harmful if inhaled, Category 4Exclamation markP261: Avoid breathing mist or vapors.[1]

2. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles and a face shield.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[4]

  • Body Protection: A flame-retardant and chemical-resistant lab coat or apron.[1]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

3. Step-by-Step Disposal Protocol

Waste containing this compound is considered hazardous and must be disposed of following institutional, local, state, and federal regulations.[5] Do not discharge down the drain or mix with general waste.

Step 1: Segregation and Collection

  • Designate a specific, clearly labeled, and sealed container for liquid waste of this compound. The container should be compatible with corrosive and flammable materials.

  • Collect all residues, contaminated solutions, and the first rinse of any container that held the chemical in this designated waste container.[6]

Step 2: Container Rinsing

  • For empty containers, perform a triple rinse with a suitable solvent (e.g., methanol or ethanol).

  • The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on local regulations.

Step 3: Contaminated Materials

  • Any materials that have come into direct contact with this compound, such as pipette tips, absorbent pads, and gloves, should be collected in a separate, sealed, and clearly labeled container for solid hazardous waste.

Step 4: Storage Pending Disposal

  • Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials such as acids and bases.[1][4]

  • The storage area should be designated for flammable and corrosive materials.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5]

  • The recommended method of disposal is incineration, such as through a rotary kiln or liquid injection.[5]

4. Emergency Procedures

  • Spills: In the event of a spill, evacuate the area and ensure adequate ventilation.[5] Absorb the spill with an inert, non-combustible material (e.g., sand or earth) and collect it into a suitable, closed container for disposal.[5] Do not allow the product to enter drains.[1][5]

  • Skin Contact: Immediately remove all contaminated clothing.[3][4] Rinse the skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing.[3][4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][4] Seek immediate medical attention.

  • Ingestion: Rinse mouth.[3][4] Do NOT induce vomiting.[3][4] Seek immediate medical attention.

Below is a logical workflow for the disposal decision-making process for this compound.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_final Final Disposal A Identify this compound for Disposal B Consult Safety Data Sheet (SDS) A->B C Wear Required Personal Protective Equipment (PPE) B->C D Waste Type? C->D E Collect in a Labeled, Sealed Hazardous Waste Container D->E Liquid H Collect Contaminated Materials (Gloves, Absorbents, etc.) D->H Solid F Triple Rinse Empty Containers E->F G Collect First Rinseate as Hazardous Waste F->G J Store Waste in a Designated, Safe Location G->J I Place in a Labeled, Sealed Solid Waste Container H->I I->J K Contact EHS or Licensed Disposal Company J->K L Arrange for Professional Disposal (e.g., Incineration) K->L

References

Personal protective equipment for handling 1-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Methylpiperidin-3-amine, a vital component in many research and development endeavors. Adherence to these procedures is paramount to ensure a safe laboratory environment and to minimize risk to personnel and property. This document is intended to supplement, not replace, institutional safety protocols and the Safety Data Sheet (SDS).

Hazard Profile

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1] Inhalation may also be harmful. Understanding these hazards is the first step toward safe handling.

Hazard Classification:

HazardGHS Category
Flammable liquidsCategory 2[1]
Skin corrosion/irritationCategory 1B
Serious eye damage/irritationCategory 1[1]
Acute toxicity, InhalationCategory 4
Specific target organ toxicity — single exposureCategory 3 (Respiratory tract irritation)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to mitigate the risks associated with this compound. The following table outlines the recommended PPE for various laboratory operations.

Recommended Personal Protective Equipment:

Body PartPPEStandard
Eyes/Face Safety glasses with side shields and a face shieldANSI Z87.1 / EN 166
Hands Double-gloving with compatible chemical-resistant glovesASTM F739 / EN 374
Body Flame-retardant and chemical-resistant laboratory coat or a full chemical-resistant suitNFPA 2112 / EN 14605
Respiratory NIOSH-approved respirator with organic vapor cartridges or a supplied-air respiratorNIOSH / EN 14387
Feet Closed-toe, chemical-resistant shoesASTM F2413
Glove Selection and Breakthrough Time

Glove Material Chemical Resistance to Amines:

Glove MaterialGeneral Resistance Rating
Butyl Rubber Excellent[2][3]
Neoprene Good[4][5]
Nitrile Rubber Fair to Good[5]
Natural Rubber (Latex) Poor to Fair[5]
PVC Poor

Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure for handling this compound is essential for maintaining a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS and institutional SOPs prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_spill Prepare and locate spill kit prep_hood->prep_spill handle_transport Transport chemical in a secondary container prep_spill->handle_transport handle_dispense Dispense in a chemical fume hood handle_transport->handle_dispense handle_seal Keep container tightly sealed when not in use handle_dispense->handle_seal post_decon Decontaminate work surfaces and equipment handle_seal->post_decon post_waste Segregate and label all waste post_decon->post_waste post_ppe Properly doff and dispose of PPE post_waste->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash

Caption: Workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and all relevant institutional Standard Operating Procedures (SOPs) before beginning any work.

    • Don all required personal protective equipment as outlined in the table above. Ensure a proper fit for all items.

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Ensure that a spill kit appropriate for flammable and corrosive materials is readily accessible.

  • Handling:

    • When transporting the chemical, use a secondary container to prevent spills in case the primary container is compromised.

    • All dispensing, weighing, and handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Keep the primary container tightly sealed when not in use to prevent the release of flammable vapors.

  • Post-Handling:

    • Decontaminate all work surfaces and equipment that may have come into contact with the chemical. A mild detergent and water solution is generally effective, followed by a rinse with an appropriate solvent if necessary.[6][7]

    • Segregate all waste materials, including contaminated PPE, pipette tips, and empty containers, into clearly labeled hazardous waste containers.

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Dispose of single-use PPE in the designated hazardous waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_waste_disposal Final Disposal waste_liquid Unused/Waste this compound segregate_liquid Collect in a labeled, sealed, and compatible container for flammable liquids waste_liquid->segregate_liquid waste_solid Contaminated PPE (gloves, coat, etc.) segregate_solid Collect in a labeled, sealed hazardous waste bag/container waste_solid->segregate_solid waste_sharps Contaminated Sharps (pipette tips, etc.) segregate_sharps Collect in a labeled, puncture-resistant sharps container waste_sharps->segregate_sharps disposal_pickup Arrange for pickup by a certified hazardous waste disposal company segregate_liquid->disposal_pickup segregate_solid->disposal_pickup segregate_sharps->disposal_pickup disposal_manifest Ensure proper documentation and waste manifest disposal_pickup->disposal_manifest

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Liquid Waste: Collect all unused or waste this compound in a designated, compatible, and clearly labeled hazardous waste container. The container should be kept sealed when not in use and stored in a well-ventilated area, away from ignition sources.

    • Solid Waste: All contaminated solid waste, such as gloves, absorbent pads from spill cleanups, and disposable lab coats, must be collected in a designated and clearly labeled hazardous waste container.

    • Sharps Waste: Contaminated sharps, including pipette tips and needles, must be disposed of in a designated, puncture-resistant sharps container.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (flammable, corrosive).

  • Storage:

    • Store hazardous waste in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for the collection of hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound or its contaminated materials down the drain or in the regular trash.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Alert: Notify your supervisor and your institution's emergency response team.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Contain: For small spills, and only if you are trained and have the appropriate PPE, contain the spill using a chemical spill kit with absorbents rated for flammable and corrosive liquids.

  • Clean-up: Once the spill is absorbed, collect the material into a designated hazardous waste container. Decontaminate the spill area.

  • Large Spills: For large spills, evacuate the area immediately and call your institution's emergency number.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.